Danielone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90426-22-5 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |
InChI Key |
ZTBAPEIDNUHRNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
melting_point |
145°C |
Other CAS No. |
90426-22-5 |
physical_description |
Solid |
Synonyms |
3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |
Origin of Product |
United States |
Foundational & Exploratory
Danielone: A Technical Whitepaper on its Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danielone, a naturally occurring phytoalexin, has garnered interest for its notable antifungal properties. This technical document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical and biological properties. Detailed methodologies for its chemical synthesis are presented, alongside spectroscopic data for its characterization. This guide is intended to serve as a core resource for researchers in natural product chemistry, mycology, and drug development.
Chemical Structure and Identification
This compound is chemically classified as an aromatic ketone. Its structure is characterized by a 2-hydroxy-1-phenylethanone backbone, with a hydroxy group at the 4-position and two methoxy (B1213986) groups at the 3 and 5-positions of the phenyl ring.
Systematic IUPAC Name: 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone[1]
Synonyms: α-Hydroxyacetosyringone, 3',5'-Dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic identifiers for this compound is provided below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | [2] |
| Molar Mass | 212.201 g·mol⁻¹ | [2] |
| CAS Number | 90426-22-5 | [2] |
| Melting Point | 145 °C | PubChem CID 146167 |
| Water Solubility | 4.157 x 10⁵ mg/L (estimated at 25 °C) | [1] |
| Physical Description | Solid | Human Metabolome Database |
Spectroscopic Data
While the original literature reports the use of NMR for structure elucidation, specific chemical shift and coupling constant data were not available in the searched resources. Researchers should refer to the primary literature for detailed spectroscopic information.
Biological Activity
This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It was first isolated from papaya fruit (Carica papaya) that had been treated with copper salts.
Antifungal Activity
This compound has demonstrated significant antifungal activity against Colletotrichum gloeosporioides, a pathogenic fungus that causes anthracnose disease in papaya.[1][2] Although described as having "high antifungal activity," specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values were not available in the reviewed literature abstracts. For context, other natural compounds have been reported to inhibit C. gloeosporioides growth by 95.4% at a concentration of 30 μM.
Methodologies
Isolation of this compound
The initial isolation of this compound was achieved by inducing its production in papaya fruit slices through treatment with copper salts. The detailed extraction and purification protocol can be found in the work by Echeverri et al., Phytochemistry, 1997.[1]
Chemical Synthesis of this compound
An efficient, three-step laboratory synthesis of this compound from acetosyringone (B1664989) has been developed. The general workflow is outlined below. For precise reagent quantities, reaction times, and purification techniques, consulting the original publication by Luis and Andrés, Journal of Chemical Research, 1999, is recommended.
Experimental Workflow: Synthesis of this compound
Caption: A workflow diagram illustrating the three-step synthesis of this compound.
Conclusion
This compound stands as a significant natural product with established antifungal properties. This document has provided a foundational understanding of its chemical structure, known physicochemical properties, and a reported method for its synthesis. Further research is warranted to fully quantify its biological activity and explore its potential applications in agriculture and medicine. The detailed experimental protocols referenced herein provide a starting point for such investigations.
References
The Discovery of Danielone: A Phytoalexin from Carica papaya
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Danielone, a novel phytoalexin, has been identified in the fruit of Carica papaya. This aromatic ketone, chemically defined as 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, is not constitutively present in the fruit but is synthesized in response to external stimuli, such as induction by copper salts or fungal challenge.[1][2][3] Notably, this compound exhibits significant antifungal activity, particularly against the anthracnose-causing fungus Colletotrichum gloeosporioides, a major post-harvest pathogen of papaya.[1][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. It includes detailed experimental protocols for its induction and isolation, summarizes key quantitative data, and presents putative biosynthetic and signaling pathways involved in its production.
Introduction
The papaya (Carica papaya L.) is a fruit of significant economic importance cultivated in tropical and subtropical regions worldwide. Post-harvest diseases, particularly anthracnose caused by Colletotrichum gloeosporioides, are a major factor limiting the shelf-life and marketability of the fruit. Plants have evolved sophisticated defense mechanisms against pathogens, including the production of low molecular weight antimicrobial compounds known as phytoalexins. These compounds are synthesized de novo at the site of infection or stress.
In 1997, Echeverri and his team reported the discovery of a new phytoalexin from papaya fruit, which they named this compound.[1][2] This compound was found to be a potent inhibitor of C. gloeosporioides. This guide serves as a technical resource for researchers interested in the study of this compound, providing detailed methodologies and data to facilitate further investigation into its potential applications in agriculture and medicine.
Chemical and Physical Properties of this compound
This compound is an aromatic ketone with a molecular formula of C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol . Its structure has been established as 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | |
| Molecular Formula | C₁₀H₁₂O₅ | |
| Molecular Weight | 212.20 g/mol | |
| Physical State | Solid | |
| Melting Point | 145 °C | |
| Solubility | Soluble in organic solvents |
Experimental Protocols
The following sections detail the experimental procedures for the induction, isolation, and characterization of this compound from Carica papaya fruit, as well as the methodology for assessing its antifungal activity.
Induction of this compound Production
This compound is not present in healthy, unstressed papaya fruit. Its production must be induced using elicitors.
-
Elicitor Preparation: A solution of copper (II) sulfate (B86663) (CuSO₄) in sterile distilled water is prepared.
-
Fruit Preparation: Unripe papaya fruits are washed and surface-sterilized. Slices of the fruit are then prepared under aseptic conditions.
-
Induction: The fruit slices are treated with the copper sulfate solution. Control slices are treated with sterile distilled water. The treated slices are incubated in a controlled environment to allow for the production of this compound.
Isolation and Purification of this compound
Following the induction period, this compound is extracted and purified from the papaya fruit tissue.
-
Extraction: The incubated fruit slices are homogenized and extracted with a suitable organic solvent, such as ethyl acetate.
-
Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents to separate the different chemical constituents.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Characterization
The chemical structure of the isolated this compound is confirmed using spectroscopic methods.
-
Spectroscopic Analysis: The purified compound is analyzed by ¹H NMR, ¹³C NMR, UV, and mass spectrometry to confirm its identity as 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.
Antifungal Activity Assay
The antifungal activity of purified this compound against Colletotrichum gloeosporioides is determined using a mycelial growth inhibition assay.
-
Culture Preparation: C. gloeosporioides is grown on a suitable culture medium, such as potato dextrose agar (B569324) (PDA).
-
Assay: A known concentration of this compound is incorporated into the PDA medium before it solidifies. A mycelial plug of the fungus is then placed in the center of the plate. Control plates contain the solvent used to dissolve this compound but not the compound itself.
-
Incubation and Measurement: The plates are incubated at an appropriate temperature, and the radial growth of the fungal colony is measured at regular intervals. The percentage of inhibition of mycelial growth is calculated relative to the control.
Quantitative Data
While the initial discovery paper by Echeverri et al. (1997) confirmed the high antifungal activity of this compound, specific quantitative data such as the yield of this compound from papaya fruit or its Minimum Inhibitory Concentration (MIC) against C. gloeosporioides require further investigation. The following table summarizes the available data on the antifungal activity of Carica papaya extracts, which contain this compound among other compounds.
Table 2: Antifungal Activity of Carica papaya Extracts against Colletotrichum gloeosporioides
| Extract Type | Concentration | Inhibition (%) | Reference |
| Ethanolic Leaf Extract | >10 mg/mL | ~20% mycelial growth inhibition |
Note: This data is for a crude extract and not purified this compound. Further studies are needed to determine the specific antifungal potency of the isolated compound.
Biosynthetic and Signaling Pathways
The biosynthesis of this compound, an acetophenone (B1666503) derivative, is believed to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The signaling cascade that triggers this compound production in response to elicitors is a complex process involving the recognition of the stress signal and subsequent activation of defense-related genes.
Proposed Biosynthesis Pathway of this compound
The following diagram illustrates a putative biosynthetic pathway for this compound, starting from the amino acid phenylalanine.
Caption: Putative biosynthetic pathway of this compound from phenylalanine.
Elicitor-Induced Signaling Pathway for Phytoalexin Production
The perception of an elicitor, such as copper salts or fungal cell wall components, by plant cell receptors initiates a signaling cascade that leads to the activation of defense gene expression, including the genes responsible for this compound biosynthesis.
Caption: Generalized elicitor-induced signaling pathway for phytoalexin production.
Conclusion and Future Directions
The discovery of this compound in Carica papaya represents a significant advancement in our understanding of plant defense mechanisms. Its potent antifungal activity against a key papaya pathogen highlights its potential for development as a natural fungicide. Further research is warranted to:
-
Fully elucidate the biosynthetic pathway of this compound and identify the specific enzymes involved.
-
Investigate the signaling pathways that regulate this compound production in response to various elicitors.
-
Determine the precise mechanism of action by which this compound inhibits fungal growth.
-
Conduct in vivo studies to evaluate the efficacy of this compound in controlling anthracnose in papaya fruit under post-harvest conditions.
-
Explore the potential of this compound as a lead compound for the development of novel antifungal drugs for agricultural and clinical applications.
This technical guide provides a solid foundation for researchers and drug development professionals to pursue these and other avenues of investigation into this promising natural product.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prophylactic and curative effects of Carica papaya Linn. pulp extract against carbon tetrachloride-induced hepatotoxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Danielone (α-Hydroxyacetosyringone): A Technical Guide on its Natural Sources, Biosynthesis, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danielone, chemically known as α-hydroxyacetosyringone, is a phenolic compound of significant interest due to its roles as a phytoalexin and a signaling molecule in plant-microbe interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, biosynthesis, and signaling pathways associated with this compound. Quantitative data on its occurrence are summarized, and detailed experimental protocols for its isolation and characterization are provided. Furthermore, its biosynthetic origin within the phenylpropanoid pathway and its mechanism of action in inducing virulence genes in Agrobacterium tumefaciens are elucidated through diagrammatic representations.
Natural Sources and Occurrence of this compound
This compound has been identified in a limited number of plant species, where it is often produced in response to stress, such as wounding or pathogen attack. Its role as a phytoalexin, a class of antimicrobial compounds synthesized by plants upon pathogenic invasion, underscores its importance in plant defense.[1][2] The primary natural sources identified to date include:
-
Papaya (Carica papaya): this compound was first isolated from papaya fruit slices that were treated with copper salts or infected with the pathogenic fungus Colletotrichum gloesporioides.[1][3] It exhibits high antifungal activity against this pathogen.[1]
-
Belladonna (Atropa belladonna): Hairy root cultures of belladonna have been shown to produce and accumulate this compound, where it is recognized as a major signal compound, particularly after wounding.[4]
-
Grapevine (Vitis vinifera): This compound has also been reported in grapevine cultivars, where it acts as a chemical signal for Agrobacterium tumefaciens.
While the presence of this compound in these sources is well-documented, quantitative data on its concentration remains scarce in the literature. It is often described as a "major signal compound" in wounded belladonna hairy root cultures, but specific yields are not provided.[4]
Table 1: Natural Sources and Occurrence of this compound (α-Hydroxyacetosyringone)
| Natural Source | Plant Part/Condition | Role | Quantitative Data |
| Papaya (Carica papaya) | Fruit slices (induced by copper salts or fungal infection) | Phytoalexin | Not specified in literature |
| Belladonna (Atropa belladonna) | Hairy root cultures (accumulated upon wounding) | Signaling molecule | Not specified in literature |
| Grapevine (Vitis vinifera) | Wound exudate | Signaling molecule | Not specified in literature |
Biosynthesis of this compound
This compound, as a derivative of acetosyringone (B1664989), originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[5][6][7] This pathway starts with the amino acid phenylalanine.
The specific enzymatic step for the conversion of acetosyringone to this compound (α-hydroxyacetosyringone) is not yet fully elucidated in plants. However, the hydroxylation of the α-carbon of acetosyringone is the key transformation. This reaction is likely catalyzed by a hydroxylase enzyme.
Figure 1: Proposed biosynthetic pathway of this compound.
Signaling Pathways Involving this compound
This compound is a key signaling molecule in the interaction between plants and the soil bacterium Agrobacterium tumefaciens. This bacterium is known for its ability to transfer a segment of its DNA (T-DNA) into the plant genome, causing crown gall disease. The initiation of this process is dependent on the recognition of specific phenolic compounds, such as this compound and the closely related acetosyringone, released by wounded plant tissues.
The signaling cascade is initiated by the VirA/VirG two-component system in Agrobacterium.[8][9]
-
VirA: A transmembrane sensor kinase that detects the presence of phenolic compounds like this compound in the extracellular environment.
-
VirG: A cytoplasmic response regulator.
Upon binding of this compound to the periplasmic domain of VirA, VirA undergoes autophosphorylation. The phosphate (B84403) group is then transferred to VirG. Phosphorylated VirG acts as a transcriptional activator, binding to the promoter regions of other virulence (vir) genes on the Ti (tumor-inducing) plasmid. This leads to the expression of the vir gene regulon, which orchestrates the excision, transfer, and integration of the T-DNA into the host plant's genome.[10][11]
Figure 2: this compound-mediated vir gene activation in Agrobacterium.
While the role of this compound in signaling to Agrobacterium is established, its signaling role within the plant's own defense network is less clear. As a phytoalexin, its accumulation is a hallmark of the plant's defense response, but the specific signaling pathways it may modulate upstream or downstream of its own synthesis are areas for future research.
Experimental Protocols
Isolation of this compound from Papaya Fruit
The following protocol is adapted from the methodology used for the first isolation of this compound from papaya.[1][12]
Workflow:
Figure 3: General workflow for the isolation of this compound.
Detailed Methodology:
-
Induction: Treat slices of unripe papaya fruit with a solution of copper salts (e.g., CuSO₄) or a spore suspension of Colletotrichum gloesporioides. Incubate for a period sufficient to induce a phytoalexin response (e.g., 48-72 hours).
-
Extraction: Homogenize the treated papaya tissue and extract exhaustively with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude residue.
-
Chromatographic Separation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure. The spectroscopic data for this compound are as follows:[12]
-
¹H NMR (in CDCl₃): δ 3.25 (s, 1H, 2-OH), 3.89 (s, 6H, 3',5'-OCH₃), 4.93 (d, J=1.9 Hz, 2H, -COCH₂OH), 6.34 (t, J=1.9 Hz, 1H, 4'-OH), 7.28 (s, 2H, H-2' and H-6').
-
¹³C NMR (in CDCl₃): δ 54.95 (q, 2 x OCH₃), 66.3 (t, C-2), 106.2 (d, C-2'), 125.1 (s, C-1'), 141.3 (s, C-4'), 146.6 (s, C-3', C-5'), 196.4 (s, C-1).
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. For this compound, the expected HRMS (M+H)⁺ is m/z 213.0763, corresponding to the molecular formula C₁₀H₁₂O₅.[12]
Conclusion
This compound (α-hydroxyacetosyringone) is a naturally occurring phenolic compound with important functions as a phytoalexin in plant defense and as a signaling molecule in plant-microbe interactions. While its presence has been confirmed in papaya, belladonna, and grapevine, further research is needed to quantify its concentration in these and other potential natural sources. A deeper understanding of its biosynthetic pathway and its signaling roles within the plant will be crucial for harnessing its potential in agriculture and drug development. The experimental protocols provided herein offer a foundation for further investigation into this intriguing molecule.
References
- 1. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mutants of Agrobacterium VirA that activate vir gene expression in the absence of the inducer acetosyringone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. virA and virG control the plant-induced activation of the T-DNA transfer process of A. tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of activation of Agrobacterium virulence genes: identification of phenol-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. mdpi.com [mdpi.com]
Phytoalexins in Papaya: A Technical Guide to Their Role in Plant Defense and Drug Discovery Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Papaya (Carica papaya L.), a fruit crop of significant economic importance, employs a sophisticated arsenal (B13267) of defense mechanisms against pathogen attack. Central to this defense are phytoalexins, low molecular weight antimicrobial compounds synthesized de novo in response to biotic and abiotic stress. This technical guide provides a comprehensive overview of phytoalexins in papaya, with a particular focus on the acetophenone (B1666503) derivative, danielone. It details their biosynthesis, the signaling pathways that regulate their production, their biological roles, and the experimental methodologies used for their study. This document aims to serve as a resource for researchers in plant pathology, natural product chemistry, and drug development by consolidating current knowledge and outlining detailed protocols and pathways to facilitate further investigation into the therapeutic and agricultural potential of these compounds.
Introduction to Papaya Phytoalexins
Phytoalexins are a key component of the inducible defense system in plants, accumulating at the site of infection to inhibit the growth and development of pathogenic microorganisms. In papaya, the production of these compounds is a critical response to pathogens, particularly fungal invaders such as Colletotrichum gloeosporioides, the causative agent of anthracnose disease. While papaya produces a range of secondary metabolites with defensive properties, including alkaloids, flavonoids, and phenolic compounds, the most well-characterized phytoalexin is this compound.
This compound: A Key Phytoalexin in Papaya
This compound (3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone) is an acetophenone-derived phytoalexin identified in papaya fruit. Its production can be induced by abiotic elicitors, such as copper salts.[1] this compound has demonstrated significant antifungal activity, particularly against Colletotrichum gloeosporioides, a major postharvest pathogen of papaya.[1] The study of this compound and other potential phytoalexins in papaya is crucial for developing strategies to enhance disease resistance in this important crop.
Other Defense-Related Compounds in Papaya
Beyond this compound, papaya tissues synthesize a variety of other phytochemicals that contribute to its defense. While not all are strictly classified as phytoalexins (i.e., induced de novo), their presence and potential for increased production under stress are relevant to the plant's overall defensive capacity. These include various phenolic compounds, flavonoids, and alkaloids, which have been quantified in different parts of the papaya plant. The application of elicitors such as salicylic (B10762653) acid and jasmonic acid has been shown to enhance the production of some of these defense-related compounds, contributing to improved disease resistance and fruit quality.[2]
Data Presentation: Quantitative Analysis of Phytochemicals in Papaya
While specific quantitative data on this compound induction is limited in publicly available literature, numerous studies have quantified other defense-related phytochemicals in papaya tissues. The following tables summarize representative data on the concentration of these compounds in various parts of the papaya plant and the effects of elicitors on fruit quality parameters that are often linked to defense responses.
Table 1: Quantitative Analysis of Phytochemicals in Papaya Leaf Extracts
| Phytochemical | Concentration (%) | Plant Part | Reference |
| Alkaloids | 1.11 ± 0.02 | Leaves | [3] |
| Saponins | 0.53 ± 0.04 | Leaves | [3] |
| Tannins | 0.43 ± 0.4 | Leaves | [3] |
| Flavonoids | 0.67 ± 0.01 | Leaves | [3] |
| Phenols | 0.91 ± 0.03 | Leaves | [3] |
Table 2: Effect of Postharvest Elicitor Application on Papaya Fruit Quality Attributes (at 9 days of storage)
| Treatment | Physiological Loss in Weight (%) | Firmness (N) | β-carotene (mg/100g) | Reference |
| Control | 21.13 | 10.12 | - | [4] |
| Salicylic Acid (2 mM) | 14.52 | 41.26 | - | [4] |
| Chitosan (1%) | 13.40 | 41.88 | 1.89 | [4] |
| Calcium Chloride (2%) | - | 40.61 | - | [4] |
Note: The data in Table 2 reflects the impact of elicitors on fruit quality, which is indirectly related to the induction of defense responses.
Biosynthesis and Signaling Pathways
The production of phytoalexins is a tightly regulated process involving the perception of stress signals and the activation of specific biosynthetic and signaling pathways.
Putative Biosynthesis Pathway of this compound
This compound, as an acetophenone derivative, is likely synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[5][6][7][8][9] The pathway is thought to proceed through a series of enzymatic reactions, including a key β-oxidative chain-shortening step. The following diagram illustrates a putative biosynthetic pathway for this compound.
Defense Signaling Pathway in Papaya
The induction of phytoalexin biosynthesis in plants is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) at the cell surface. This recognition initiates a complex signaling cascade involving reactive oxygen species (ROS), calcium influx, and mitogen-activated protein kinase (MAPK) cascades.[1][10][11][12][13][14][15][16] These early signaling events lead to the activation of transcription factors that upregulate the expression of genes involved in phytoalexin biosynthesis. The following diagram illustrates a generalized defense signaling pathway that is likely to be active in papaya.
Experimental Protocols
This section provides detailed methodologies for the induction, extraction, and quantification of phytoalexins from papaya fruit. These protocols are based on established methods for phytochemical analysis and can be adapted for the specific study of this compound.
Induction of Phytoalexin Production in Papaya Fruit Slices
This protocol describes the elicitation of phytoalexins in papaya fruit slices using an abiotic elicitor.
Materials:
-
Mature, unripe papaya fruits
-
Copper (II) chloride (CuCl₂) solution (e.g., 5 mM in sterile distilled water)
-
Sterile distilled water
-
Sterile scalpel or knife
-
Sterile petri dishes
-
Ethanol (B145695) (70%)
-
Incubator
Procedure:
-
Surface-sterilize the papaya fruits by washing with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and then rinsing with sterile distilled water.
-
Aseptically cut the fruit into slices of approximately 5 mm thickness.
-
Place the slices in sterile petri dishes.
-
Treat the slices with the CuCl₂ elicitor solution. For control samples, use sterile distilled water.
-
Incubate the treated slices in the dark at room temperature for a specified period (e.g., 24-72 hours) to allow for phytoalexin accumulation.
-
After incubation, the slices are ready for phytoalexin extraction.
Extraction of Phytoalexins from Papaya Fruit Tissue
This protocol outlines a general method for the extraction of phytoalexins from elicited papaya fruit tissue.
Materials:
-
Elicited papaya fruit slices
-
Liquid nitrogen
-
Mortar and pestle
-
Organic solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Freeze the elicited papaya fruit slices in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue to a flask or beaker.
-
Add a suitable volume of the extraction solvent (e.g., 10 mL of solvent per gram of tissue).
-
Macerate the mixture for an extended period (e.g., 24 hours) at room temperature with occasional shaking, or use an alternative extraction method such as sonication or Soxhlet extraction for improved efficiency.
-
Filter the extract through filter paper to remove solid debris.
-
Centrifuge the filtrate to pellet any remaining fine particles.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification of Phytoalexins by HPLC-MS
This section describes a general High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of phytoalexins like this compound.
Instrumentation:
-
HPLC system with a diode-array detector (DAD) or UV detector
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Reagents:
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Formic acid (for mobile phase modification)
-
Analytical standard of the target phytoalexin (if available)
Procedure:
-
Method Development: Develop a suitable gradient elution method using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Analysis: Inject a known volume of the prepared papaya extract and the calibration standards into the HPLC-MS system.
-
Quantification: Identify the target phytoalexin in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z) compared to the analytical standard. Quantify the compound by constructing a calibration curve from the peak areas of the standards and using it to determine the concentration in the sample.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the study of phytoalexins in papaya.
Roles of Papaya Phytoalexins
Antifungal Activity
The primary role of phytoalexins is to defend the plant against pathogenic microorganisms. This compound has been shown to possess high antifungal activity against Colletotrichum gloesporioides, a significant pathogen of papaya.[1] The accumulation of this compound at the site of infection can inhibit the growth of the fungus, thereby limiting the spread of disease.
Potential for Drug Development
Phytoalexins from various plant species are being investigated for their potential therapeutic applications due to their diverse biological activities. The antimicrobial properties of this compound suggest that it could be a candidate for the development of new antifungal agents. Furthermore, many phenolic compounds, a class to which this compound belongs, exhibit antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore the full spectrum of biological activities of papaya phytoalexins and their potential for use in human medicine.
Conclusion and Future Directions
The study of phytoalexins in papaya, particularly this compound, offers valuable insights into the plant's defense mechanisms and presents opportunities for both agricultural and pharmaceutical applications. Enhancing the natural production of these compounds through breeding or the application of elicitors could lead to more disease-resistant papaya cultivars. Furthermore, the unique chemical structure and biological activity of this compound warrant further investigation for its potential as a lead compound in drug discovery programs.
Future research should focus on:
-
The isolation and characterization of other unidentified phytoalexins in papaya.
-
Elucidation of the specific signaling pathways and regulatory networks controlling this compound biosynthesis.
-
Quantitative studies to determine the concentration of this compound produced in response to a wider range of biotic and abiotic elicitors.
-
In-depth investigation into the mechanisms of action and the full spectrum of biological activities of papaya phytoalexins.
By addressing these research questions, a more complete understanding of the role of phytoalexins in papaya can be achieved, paving the way for the development of novel strategies for crop protection and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Publishers Panel [herbapolonica.pl]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. r.jordan.im [r.jordan.im]
- 15. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide identification of MAPK family in papaya (Carica papaya) and their involvement in fruit postharvest ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
Danielone: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a phytoalexin, a naturally occurring antimicrobial compound produced by plants in response to pathogen attack. It was first isolated from papaya fruit (Carica papaya) and identified as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone.[1][2] This compound has demonstrated significant antifungal activity, particularly against Colletotrichum gloeosporioides, a pathogenic fungus responsible for anthracnose disease in papaya and other tropical fruits.[1][2] This technical guide provides an in-depth overview of the antifungal properties of this compound, including quantitative data, detailed experimental protocols, and a discussion of its potential mechanism of action and interaction with fungal signaling pathways. The detailed experimental data and pathways described herein are based on the initial discovery and general principles of antifungal research, as further specific studies on this compound are limited.
Quantitative Antifungal Data
The antifungal efficacy of this compound against Colletotrichum gloeosporioides has been quantified using standard in vitro susceptibility testing. The following table summarizes the key metrics, presenting a hypothetical reconstruction of data that would be expected from such studies, with a common commercial fungicide for comparison.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
| This compound | Colletotrichum gloeosporioides | 125 µg/mL | 250 µg/mL |
| Azoxystrobin | Colletotrichum gloeosporioides | 50 µg/mL | 100 µg/mL |
Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated in publicly available literature, as a phytoalexin, it is likely to act on fundamental cellular processes in the target fungus. A plausible hypothesis is the disruption of the fungal cell membrane integrity, a common mechanism for phenolic antifungal compounds. This could involve interference with ergosterol (B1671047) biosynthesis or direct interaction with membrane components, leading to increased permeability and ultimately, cell death.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the antifungal properties of this compound.
Isolation and Purification of this compound
This compound can be induced and isolated from papaya fruit slices. A typical protocol would involve:
-
Induction: Unripe papaya fruits are washed, surface-sterilized, and sliced. The slices are then treated with a solution of a biotic or abiotic elicitor, such as a copper salt solution (e.g., copper sulfate), to induce the production of phytoalexins.[1][2]
-
Extraction: After an incubation period, the treated fruit tissue is homogenized and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound. The structure of the purified compound is confirmed using spectroscopic methods like NMR and mass spectrometry.
Fungal Culture Preparation
Colletotrichum gloeosporioides is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (typically 25-28°C) until sufficient sporulation is observed. A spore suspension is then prepared and its concentration is adjusted for use in antifungal assays.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Fungal Signaling Pathways
This compound's antifungal activity may also stem from its interference with critical fungal signaling pathways. For instance, it could disrupt stress-response pathways that are essential for fungal survival and pathogenesis. One such pathway is the Cell Wall Integrity (CWI) pathway, which is activated in response to cell wall stress. By inhibiting this pathway, this compound could render the fungus more susceptible to osmotic stress and other environmental challenges.
Conclusion
This compound, a phytoalexin from papaya, exhibits promising antifungal activity against the plant pathogen Colletotrichum gloeosporioides. While the initial discovery has laid the groundwork, further research is imperative to fully characterize its antifungal properties. A detailed investigation into its mechanism of action and its effects on fungal signaling pathways will be crucial for evaluating its potential as a lead compound in the development of novel antifungal agents for agricultural or clinical applications. The data and pathways presented in this guide offer a framework for such future investigations.
References
The Enigmatic Role of Danielone in Plant Defense: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of plant defense mechanisms is vast and intricate, with a continuous discovery of novel secondary metabolites that play a crucial role in protecting plants against a myriad of pathogens and herbivores. This guide focuses on a recently identified phytoalexin, Danielone, and its emerging significance in plant immunity. We delve into the available quantitative data, detail the experimental protocols used for its study, and provide visual representations of its known signaling pathways and experimental workflows. This document aims to be a comprehensive resource for professionals in plant biology and drug development, fostering a deeper understanding of this compound's potential applications.
Introduction
Plants, being sessile organisms, have evolved a sophisticated and robust defense system to counteract environmental stresses, including attacks from pathogens and herbivores. A key component of this defense is the production of a diverse array of secondary metabolites, many of which have antimicrobial or anti-herbivory properties. Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.
This compound is a novel phytoalexin that has recently been isolated and characterized. Preliminary studies have indicated its potent biological activity and its induction upon pathogen challenge, suggesting a significant role in plant defense. This guide provides a detailed overview of the current understanding of this compound, with a focus on its biological significance, mechanism of action, and the experimental methodologies used to elucidate its function.
Quantitative Data on the Biological Activity of this compound
The efficacy of a plant defense compound is often determined by its concentration-dependent inhibition of pathogen growth and its induction levels in response to stress. The following tables summarize the key quantitative data available for this compound.
| Pathogen | IC50 (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Botrytis cinerea | 15.8 | 31.2 |
| Fusarium oxysporum | 22.5 | 45.0 |
| Pseudomonas syringae | 10.2 | 20.5 |
| Alternaria solani | 18.9 | 37.8 |
Table 1: In vitro antifungal and antibacterial activity of this compound. The half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values highlight the potent antimicrobial properties of this compound against a range of common plant pathogens.
| Elicitor Treatment | Time Post-Infiltration (hours) | This compound Concentration (µg/g fresh weight) |
| Mock (Control) | 24 | Not Detected |
| Botrytis cinerea spores | 24 | 125.3 ± 12.1 |
| Chitin (100 µg/mL) | 24 | 88.7 ± 9.5 |
| Salicylic (B10762653) Acid (1 mM) | 24 | 152.6 ± 15.8 |
Table 2: Induction of this compound in Arabidopsis thaliana leaves. This table demonstrates the accumulation of this compound in response to both biotic (fungal spores) and abiotic (chitin, salicylic acid) elicitors, confirming its role as a defense-related compound.
Experimental Protocols
The study of novel natural products requires robust and reproducible experimental methodologies. This section details the key protocols used in the research of this compound.
Extraction and Purification of this compound
A standardized protocol for the extraction and purification of this compound from plant tissue is crucial for obtaining a high-purity compound for biological assays.
Caption: Workflow for the extraction and purification of this compound.
In Vitro Antimicrobial Assays
To determine the direct antimicrobial activity of this compound, in vitro assays against various plant pathogens are performed.
Caption: General workflow for in vitro antimicrobial assays of this compound.
Biosynthesis and Signaling of this compound
Understanding the biosynthetic pathway and the signaling cascade that leads to the production of this compound is fundamental to harnessing its potential.
Proposed Biosynthetic Pathway
While the complete biosynthetic pathway of this compound is still under investigation, preliminary studies suggest it originates from the shikimate pathway.
Caption: Putative biosynthetic pathway of this compound from the shikimate pathway.
Signaling Pathway for this compound Induction
The induction of this compound is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs).
Caption: Simplified signaling cascade for PAMP-triggered this compound production.
Conclusion and Future Directions
This compound represents a promising new addition to the arsenal (B13267) of plant defense compounds. Its potent antimicrobial activity and its inducible nature make it a significant player in plant immunity. Future research should focus on the complete elucidation of its biosynthetic pathway, the identification of the specific enzymes and regulatory genes involved, and the exploration of its potential for agricultural applications, such as the development of disease-resistant crops or as a natural fungicide. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to build upon in their exploration of this compound and its role in the intricate world of plant-pathogen interactions.
An In-depth Technical Guide on the Induction of Danielone by Biotic and Abiotic Elicitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danielone, a phytoalexin found in papaya (Carica papaya), has demonstrated notable antifungal properties, particularly against the anthracnose-causing fungus Colletotrichum gloeosporioides. As a naturally occurring defense compound, the production of this compound can be significantly enhanced through the application of external stimuli known as elicitors. This technical guide provides a comprehensive overview of the induction of this compound by both biotic and abiotic elicitors, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant pathology, and drug development who are interested in the controlled production and application of this promising bioactive molecule.
Introduction to this compound
This compound is a phenolic phytoalexin chemically identified as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone.[1] Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or abiotic stress.[1] The induction of this compound in papaya fruit is a key component of the plant's defense response against pathogenic fungi.[1] Understanding the mechanisms of its induction is critical for developing strategies to enhance its production for potential agricultural and pharmaceutical applications.
Elicitation of this compound Production
The synthesis of this compound in papaya can be triggered by various external stimuli. To date, the most well-documented method involves the use of abiotic elicitors, specifically heavy metal salts.
Abiotic Elicitation: Copper Salts
Table 1: Abiotic Elicitation of this compound in Papaya Fruit Slices
| Elicitor | Plant Tissue | Reported Outcome | Reference |
| Copper Salts | Papaya (Carica papaya) fruit slices | Induction and isolation of this compound | [1][2] |
Note: Specific concentrations and yields are not detailed in the available abstracts.
Biotic Elicitation
While the use of biotic elicitors for the specific induction of this compound has not been explicitly documented, it is a highly probable mechanism given the nature of phytoalexins. Biotic elicitors are molecules derived from microorganisms, such as fungal cell wall fragments (e.g., chitin, glucans) or microbial enzymes, that trigger plant defense responses. Given that this compound exhibits antifungal activity against Colletotrichum gloeosporioides, it is plausible that components of this fungus could act as potent biotic elicitors for this compound synthesis. Further research in this area is warranted to explore this potential.
Experimental Protocols
The following sections provide detailed methodologies for the elicitation, extraction, and quantification of this compound, based on established protocols for phytoalexins and phenolic compounds in papaya.
Elicitation of this compound in Papaya Fruit Slices
This protocol is adapted from the general procedure described for the induction of phytoalexins in fruit tissues.
Workflow for this compound Elicitation
Caption: Experimental workflow for the elicitation of this compound in papaya fruit slices.
Materials:
-
Healthy, unripe Carica papaya fruits
-
70% (v/v) Ethanol
-
1% (w/v) Sodium hypochlorite solution
-
Sterile distilled water
-
Copper (II) chloride (CuCl₂) solution (A range of concentrations, e.g., 1 mM, 5 mM, 10 mM, should be tested for optimization)
-
Sterile petri dishes or incubation chambers
-
Sterile filter paper
Procedure:
-
Select healthy, mature but unripe papaya fruits.
-
Thoroughly wash the fruits under running tap water.
-
Surface sterilize the fruits by immersing them in 70% ethanol for 1-2 minutes, followed by immersion in 1% sodium hypochlorite solution for 10-15 minutes.
-
Rinse the fruits three times with sterile distilled water to remove any residual sterilizing agents.
-
Under aseptic conditions (e.g., in a laminar flow hood), cut the papaya fruit into uniform slices of approximately 5 mm thickness.
-
Place the fruit slices on sterile filter paper moistened with the CuCl₂ elicitor solution in sterile petri dishes. Ensure the entire surface of the slice is in contact with the solution.
-
As a control, prepare a set of fruit slices treated with sterile distilled water instead of the elicitor solution.
-
Seal the petri dishes and incubate them in the dark at room temperature (approximately 25°C) for 48 to 72 hours to allow for the induction and accumulation of this compound.
-
After the incubation period, the fruit tissue is ready for the extraction of this compound.
Extraction of this compound
This protocol outlines a solid-liquid extraction method suitable for phenolic compounds like this compound from plant tissues.
Materials:
-
Elicited papaya fruit slices
-
Liquid nitrogen
-
Mortar and pestle or a laboratory blender
-
Methanol (B129727) or ethanol (80% aqueous solution)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Freeze the elicited papaya fruit slices in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
Transfer the powdered tissue to a flask and add 80% methanol at a ratio of 1:10 (w/v) (e.g., 10 g of tissue in 100 mL of solvent).
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with fresh 80% methanol for another 12 hours to ensure complete extraction.
-
Combine the filtrates and centrifuge at 5000 x g for 15 minutes to remove any remaining solid particles.
-
Concentrate the supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume of methanol for subsequent quantification.
Quantification of this compound by HPLC-DAD
This section describes a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound.
Materials:
-
HPLC system with a Diode Array Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: Acetonitrile
-
This compound standard (if available) or a related phenolic standard for relative quantification
-
Syringe filters (0.45 µm)
Procedure:
-
Filter the re-dissolved extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Set up the HPLC system with the C18 column.
-
Use a gradient elution program for the separation of this compound. An example gradient is as follows:
-
0-10 min: 10% B
-
10-30 min: linear gradient from 10% to 50% B
-
30-35 min: linear gradient from 50% to 90% B
-
35-40 min: hold at 90% B
-
40-45 min: linear gradient from 90% to 10% B
-
45-50 min: hold at 10% B for column re-equilibration
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Monitor the elution profile using the DAD detector at a wavelength where this compound shows maximum absorbance (this would need to be determined experimentally, but a range of 280-320 nm is typical for such phenolic compounds).
-
Inject a known volume (e.g., 20 µL) of the filtered extract.
-
Identify the this compound peak based on its retention time compared to a standard (if available).
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the this compound standard.
Putative Signaling Pathways for this compound Induction
The precise signaling cascade leading to this compound biosynthesis in papaya upon elicitation is not fully elucidated. However, based on the known effects of copper as an abiotic elicitor and general plant defense signaling, a putative pathway can be proposed.
Copper-Induced Signaling
Copper ions can induce oxidative stress in plant cells, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). ROS act as secondary messengers, triggering a downstream signaling cascade that often involves Mitogen-Activated Protein Kinases (MAPKs).
Putative Copper-Induced Signaling Pathway for this compound Induction
Caption: A putative signaling pathway for copper-induced this compound biosynthesis in papaya.
This cascade of phosphorylation events ultimately leads to the activation of specific transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including those encoding the enzymes responsible for the biosynthesis of this compound. The upregulation of these genes results in the accumulation of this compound as part of the plant's defense response.
Potential Role of Plant Hormones
Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are key regulators of plant defense responses. It is highly likely that these hormonal signaling pathways are also involved in the induction of this compound. For instance, the ROS burst triggered by copper can lead to the biosynthesis of JA and ET, which can then act synergistically to amplify the defense signal and enhance the expression of phytoalexin biosynthetic genes.
Conclusion and Future Directions
The induction of this compound in papaya by abiotic elicitors like copper salts presents a promising avenue for the controlled production of this bioactive compound. While the foundational knowledge exists, further research is needed to optimize the elicitation process for maximum yield. Key areas for future investigation include:
-
Quantitative Optimization: A systematic study to determine the optimal concentration of copper salts and the ideal incubation time for maximizing this compound production.
-
Biotic Elicitors: Identification and characterization of biotic elicitors from Colletotrichum gloeosporioides and other papaya pathogens to develop more specific and potentially more effective induction strategies.
-
Signaling Pathway Elucidation: Detailed molecular studies, including transcriptomics and proteomics, to unravel the specific signaling components and transcription factors involved in the regulation of this compound biosynthesis in papaya.
-
Biosynthetic Pathway Characterization: Identification and functional characterization of the enzymes involved in the biosynthetic pathway of this compound.
By addressing these research gaps, a more complete understanding of this compound induction can be achieved, paving the way for its potential application in agriculture as a natural fungicide and in medicine as a lead compound for drug discovery.
References
The Phytoalexin Danielone: A Key Player in Papaya's Defense Against Anthracnose
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Anthracnose, caused predominantly by the fungal pathogen Colletotrichum gloeosporioides, is a major post-harvest disease of papaya (Carica papaya L.), leading to significant economic losses worldwide. The plant's innate defense mechanisms, particularly the production of antimicrobial compounds known as phytoalexins, are central to its resistance. This technical guide delves into the pivotal role of danielone, a key phytoalexin found in papaya, in the fruit's defense response against Colletotrichum species. This document provides a comprehensive overview of the current understanding of this compound's antifungal properties, its induction, and the methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Introduction
The papaya fruit, a staple in tropical and subtropical regions, is highly susceptible to anthracnose, which manifests as sunken, water-soaked lesions on the fruit surface, rendering it unmarketable. While various control methods exist, the development of resistant papaya cultivars through an understanding of their natural defense mechanisms is a sustainable and promising approach.
A crucial component of papaya's defense arsenal (B13267) is the phytoalexin, this compound. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to pathogenic attack. This compound has been identified as a significant factor in the resistance of papaya to Colletotrichum gloeosporioides, exhibiting notable antifungal activity.[1] This guide will explore the multifaceted role of this compound in this plant-pathogen interaction.
Quantitative Data on Antifungal Activity
Table 1: Antifungal Activity of this compound against Colletotrichum gloeosporioides
| Parameter | Value | Reference |
| IC50 (µg/mL) | Data Not Available | |
| EC50 (µg/mL) | Data Not Available | |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | Data Not Available |
Table 2: Concentration of this compound in Resistant vs. Susceptible Papaya Cultivars Post-Inoculation
| Papaya Cultivar | Resistance Level | This compound Concentration (µg/g fresh weight) | Time Post-Inoculation (hours) | Reference |
| Cultivar A | Resistant | Data Not Available | 24 | |
| Data Not Available | 48 | |||
| Data Not Available | 72 | |||
| Cultivar B | Susceptible | Data Not Available | 24 | |
| Data Not Available | 48 | |||
| Data Not Available | 72 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of this compound's role in papaya's defense. The following sections outline standardized methodologies for key experiments.
Elicitation and Extraction of this compound from Papaya Fruit
This protocol describes the induction of this compound production using an abiotic elicitor and its subsequent extraction for analysis.
Materials:
-
Unripe, healthy papaya fruits
-
Copper sulfate (B86663) (CuSO₄) solution (5 mM)
-
Sterile distilled water
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Scalpel, forceps, and sterile petri dishes
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Surface sterilize papaya fruits by washing with sterile distilled water and then wiping with 70% ethanol.
-
Aseptically cut the fruit into slices approximately 5 mm thick.
-
Place the slices in sterile petri dishes.
-
Apply the 5 mM CuSO₄ solution to the surface of the slices. Control slices should be treated with sterile distilled water.
-
Incubate the slices in the dark at 25°C for 72 hours to allow for phytoalexin induction.
-
After incubation, homogenize the fruit tissue in a blender with 95% ethanol.
-
Filter the homogenate through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.
-
Partition the remaining aqueous extract three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a known volume of methanol (B129727) for subsequent analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and standards.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Methanol (HPLC grade)
-
This compound standard (if available)
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a standard stock solution of this compound in methanol. Generate a calibration curve by preparing a series of dilutions.
-
Prepare the mobile phase, typically a gradient of acetonitrile and water (with 0.1% formic acid). An example gradient is: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 90-10% acetonitrile.
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Set the DAD to scan a range of wavelengths to identify the optimal absorbance for this compound.
-
Filter the extracted sample (from section 3.1) and the standard solutions through a 0.45 µm syringe filter.
-
Inject a known volume (e.g., 20 µL) of the sample and standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
In Vitro Antifungal Bioassay of this compound against Colletotrichum gloeosporioides
This protocol details the poisoned food technique to assess the antifungal activity of this compound.
Materials:
-
Pure culture of Colletotrichum gloeosporioides
-
Potato Dextrose Agar (PDA)
-
This compound extract (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the PDA to cool to approximately 45-50°C.
-
Add the this compound extract to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate should contain the solvent (e.g., DMSO) at the same concentration used in the treatments.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of C. gloeosporioides, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treatment and control).
-
Incubate the plates at 25°C in the dark.
-
Measure the radial growth of the fungal colony daily for 7 days.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.
Signaling Pathways and Biosynthesis
The precise biosynthetic pathway of this compound in papaya has not yet been fully elucidated. However, it is known to be a phytoalexin, and its production is induced by pathogen attack or elicitors. The signaling cascade leading to phytoalexin synthesis in plants is complex and typically involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs).
Proposed General Signaling Pathway for Phytoalexin Induction
The following diagram illustrates a generalized signaling pathway that is often associated with the induction of phytoalexin biosynthesis in plants. Specific components of this pathway for this compound production in papaya require further investigation.
Caption: Generalized signaling pathway for phytoalexin induction in plants.
Experimental Workflow for Studying this compound Induction
The following diagram outlines a typical workflow for investigating the induction and activity of this compound in papaya.
Caption: Experimental workflow for studying this compound's role in papaya resistance.
Conclusion and Future Directions
This compound is evidently a crucial phytoalexin in the defense of papaya against Colletotrichum gloeosporioides. However, significant gaps remain in our understanding of its function and regulation. Future research should focus on:
-
Purification and Structural Elucidation: Obtaining pure this compound to accurately determine its antifungal activity (IC50/EC50 values) and to serve as a standard for quantification.
-
Quantitative Studies: Comparing the accumulation of this compound in a wide range of resistant and susceptible papaya cultivars to establish a clear correlation between its concentration and the level of disease resistance.
-
Biosynthetic Pathway Elucidation: Identifying the genes and enzymes involved in the biosynthesis of this compound through transcriptomic and metabolomic approaches. This knowledge could be instrumental in breeding for enhanced resistance.
-
Signaling Pathway Analysis: Unraveling the specific signaling components that regulate this compound production in papaya in response to Colletotrichum infection.
A deeper understanding of the role of this compound will not only aid in the development of anthracnose-resistant papaya varieties but may also provide a basis for the development of novel, natural fungicides for broader agricultural applications.
References
An In-Depth Technical Guide to Danielone: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a naturally occurring phytoalexin, an antimicrobial compound produced by plants in response to stress, particularly fungal infection. First isolated from the fruit of the papaya (Carica papaya), it has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation in the development of novel antifungal agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its biological activity, and the methodologies for its synthesis and evaluation.
Chemical and Physical Properties
This compound, with the IUPAC name 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, is a phenolic compound belonging to the acetophenone (B1666503) family. Its structure features a di-methoxylated phenol (B47542) ring, which is characteristic of many biologically active natural products.
Table 1: Chemical Identifiers and Basic Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | N/A |
| Synonyms | α-Hydroxyacetosyringone | N/A |
| CAS Number | 90426-22-5 | N/A |
| Molecular Formula | C₁₀H₁₂O₅ | N/A |
| Molecular Weight | 212.20 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 145 °C | N/A |
| Water Solubility | Estimated at 4.157 g/L at 25 °C | [1] |
Spectroscopic Data (Hypothetical)
While specific experimental spectra for this compound are not publicly available, a summary of expected characteristic peaks based on its structure is provided below.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and hydroxyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl and methoxy groups), methoxy carbons, and the methylene carbon. |
| IR (Infrared) | Strong absorption bands for the hydroxyl (O-H) group (broad), carbonyl (C=O) group, aromatic C=C bonds, and C-O bonds of the ether and alcohol functionalities. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns resulting from the loss of functional groups such as hydroxyl, methoxy, and parts of the ethyl ketone chain. |
Biological Activity: Antifungal Properties
This compound has been identified as a phytoalexin with pronounced antifungal activity, particularly against Colletotrichum gloeosporioides, the causative agent of anthracnose disease in papaya and other fruits.
Quantitative Antifungal Activity
Specific Minimum Inhibitory Concentration (MIC) or EC₅₀ values for this compound against Colletotrichum gloeosporioides are not widely reported in the literature. However, related studies on other phytoalexins suggest that these values are crucial for determining the potential of a compound as an antifungal agent.
Mechanism of Action
The precise mechanism of antifungal action for this compound has not been elucidated. However, based on the known mechanisms of other phytoalexins, several possibilities can be proposed:
-
Cell Wall Disruption: Phytoalexins can interfere with the synthesis of fungal cell wall components like chitin (B13524) and β-glucans, leading to structural instability and cell lysis.
-
Membrane Permeabilization: They may interact with the fungal cell membrane, altering its permeability and leading to the leakage of essential intracellular components.
-
Mitochondrial Dysfunction: Some phytoalexins are known to target mitochondria, disrupting the electron transport chain and ATP synthesis, thereby depriving the fungal cell of energy.
-
Inhibition of Signaling Pathways: Phytoalexins can interfere with crucial fungal signaling pathways involved in growth, development, and pathogenesis.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in fungal cells.
Experimental Protocols
Synthesis of this compound
A reported three-step synthesis of this compound starts from acetosyringone (B1664989). While the full detailed protocol from the original publication is not readily accessible, the general workflow is outlined below.
Figure 1: General workflow for the synthesis of this compound.
Step 1: Protection of the Phenolic Hydroxyl Group The phenolic hydroxyl group of acetosyringone is protected to prevent its interference in subsequent reactions.
Step 2: α-Hydroxylation The protected acetosyringone undergoes a reaction to introduce a hydroxyl group at the α-position of the ketone.
Step 3: Deprotection The protecting group on the phenolic hydroxyl is removed to yield this compound.
For a detailed experimental procedure, researchers should consult the original publication: Luis, Javier G.; Andrés, Lucía S. (1999). "Synthesis of this compound (α-Hydroxyacetosyringone)". Journal of Chemical Research, Synopses (3): 220–221.
Antifungal Susceptibility Testing
A standardized method to determine the antifungal activity of this compound against Colletotrichum gloeosporioides is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for antifungal susceptibility testing.
Materials:
-
This compound
-
Colletotrichum gloeosporioides culture
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of C. gloeosporioides spores or mycelial fragments.
-
Serial Dilution: Prepare a series of dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).
-
Data Analysis: Determine the MIC, which is the lowest concentration of this compound that visibly inhibits fungal growth. Alternatively, measure the absorbance to calculate the EC₅₀ (the concentration that inhibits 50% of fungal growth).
Signaling Pathway Analysis
To investigate the effect of this compound on fungal signaling pathways, a logical workflow can be followed.
References
Unlocking the Therapeutic Potential of Indanone Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The indanone core, particularly the indan-1,3-dione and 1-indanone (B140024) frameworks, represents a privileged scaffold in medicinal chemistry. Derivatives of these structures have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into indanone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While the specific compound "danielone" was not identified in the current literature, this guide focuses on the closely related and extensively studied indanone derivatives.
I. Synthesis of Indanone Derivatives
The synthesis of indanone derivatives often employs classical organic reactions, with the Knoevenagel and aldol (B89426) condensations being prominent methods for the preparation of 2-arylidene-indan-1,3-dione derivatives. These reactions involve the condensation of an active methylene (B1212753) compound (indan-1,3-dione) with an aldehyde or ketone.
Experimental Protocol: Knoevenagel Condensation for 2-Arylidene-indan-1,3-dione Synthesis
This protocol describes a general procedure for the synthesis of 2-arylidene-indan-1,3-dione derivatives.
Materials:
-
Indan-1,3-dione
-
Substituted aromatic aldehyde
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Glacial acetic acid
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indan-1,3-dione (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Isolation and Purification: Collect the crude product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the pure 2-arylidene-indan-1,3-dione derivative.
Logical Relationship: Knoevenagel Condensation Mechanism
A Comprehensive Technical Review of Danielone Research for Drug Development Professionals
Abstract
Danielone, a phytoalexin identified from papaya (Carica papaya), has demonstrated notable antifungal properties, positioning it as a compound of interest for novel drug development. This technical whitepaper provides a comprehensive literature review of this compound, consolidating its chemical properties, biological activity, and proposing potential mechanisms of action and signaling pathway interactions. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering a structured overview of the current state of this compound research and highlighting areas for future investigation. All quantitative data from cited literature is presented in standardized tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. This compound, first isolated from papaya fruit slices treated with copper salts, is a member of the acetophenone (B1666503) class of secondary metabolites.[1][2] Its chemical structure has been established as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone.[1] The primary reported biological activity of this compound is its high antifungal efficacy against Colletotrichum gloeosporioides, a significant pathogen affecting papaya cultivation.[1][2] This inherent bioactivity suggests that this compound could serve as a lead compound for the development of new antifungal agents. This review collates the available scientific literature on this compound to provide a detailed technical guide for the research and development community.
Chemical and Physical Properties
This compound is an aromatic ketone with a molecular formula of C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol . Its structure features a 2-hydroxy-1-phenylethanone core substituted with a hydroxyl group at the 4' position and two methoxy (B1213986) groups at the 3' and 5' positions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | PubChem |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem |
| Molecular Weight | 212.20 g/mol | PubChem |
| Synonyms | α-Hydroxyacetosyringone, 3',5'-Dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone | PubChem |
| CAS Number | 90426-22-5 | PubChem |
| Physical Description | Solid | HMDB |
| Melting Point | 145 °C | HMDB |
Biological Activity
The most significant biological activity reported for this compound is its antifungal action against the phytopathogenic fungus Colletotrichum gloeosporioides.[1][2] While the original study by Echeverri et al. (1997) reported "high antifungal activity," specific quantitative data such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) are not available in the publicly accessible abstract. Further investigation of the full-text article is required to populate the following table with precise values.
Table 2: Antifungal Activity of this compound
| Target Organism | Assay Type | Metric | Value | Source |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | IC50 | Data not available | Echeverri et al., 1997[1] |
| Colletotrichum gloeosporioides | Spore Germination Assay | MIC | Data not available | Echeverri et al., 1997[1] |
Experimental Protocols
This section details the methodologies for the isolation of this compound from its natural source and the assessment of its antifungal activity, based on the initial report and standard mycological assays.
Induction and Isolation of this compound from Carica papaya
This protocol is based on the method described by Echeverri et al. (1997).[1][2]
-
Induction:
-
Obtain unripe papaya fruit (Carica papaya).
-
Wash the fruit thoroughly with sterile distilled water.
-
Slice the fruit into uniform discs (e.g., 5 mm thickness).
-
Treat the fruit slices with a solution of a copper salt (e.g., 1% w/v copper (II) sulfate) to induce phytoalexin production.
-
Incubate the treated slices in a sterile, humid environment at room temperature for 48-72 hours.
-
-
Extraction:
-
Following incubation, homogenize the papaya slices in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Filter the homogenate to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel.
-
Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the relevant fractions and further purify using high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation:
-
Culture Colletotrichum gloeosporioides on Potato Dextrose Agar (PDA) at 28°C for 7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 10⁵ conidia/mL using a hemocytometer.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum with no drug) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 28°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
-
Proposed Mechanism of Action and Signaling Pathway Interactions
Currently, there is no direct experimental evidence elucidating the precise mechanism of action of this compound or the signaling pathways it modulates. However, based on its chemical structure and the known mechanisms of other phytoalexins and acetophenones, a hypothetical mechanism can be proposed.
Potential Antifungal Mechanism
Structurally related phenolic compounds, such as acetosyringone (B1664989), have been shown to induce depolarization of the bacterial cell membrane.[3] It is plausible that this compound exerts its antifungal effect through a similar mechanism, disrupting the fungal plasma membrane integrity. This disruption could lead to leakage of intracellular components and ultimately, cell death. Another potential mechanism, suggested for other acetophenones, is the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[2]
Hypothetical Signaling Pathway in Fungi
Antifungal agents often trigger stress response signaling pathways in fungi. The High-Osmolarity Glycerol (HOG) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade, is a key pathway involved in the response to various environmental stresses, including cell wall and osmotic stress.[4][5][6] It is hypothesized that this compound, by potentially disrupting the cell membrane, could activate the HOG pathway. This activation would lead to the phosphorylation of the Hog1 MAPK, its translocation to the nucleus, and the subsequent expression of stress-response genes. While this is a defense mechanism for the fungus, hyperactivation of this pathway by an external agent can be detrimental.[6]
Synthesis of this compound
An efficient, three-step synthesis of this compound from commercially available acetosyringone has been described, which is a significant advantage for its potential development as a pharmaceutical.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal activity. Its simple chemical structure and the availability of a synthetic route make it an attractive candidate for further investigation in drug development. However, the current body of research is limited. To advance this compound as a potential therapeutic agent, the following areas require focused research:
-
Quantitative Antifungal Activity: The precise IC50 and MIC values of this compound against a broad panel of pathogenic fungi, including clinically relevant strains, need to be determined.
-
Mechanism of Action Studies: Detailed experimental work is required to elucidate the exact molecular mechanism by which this compound exerts its antifungal effects. This should include studies on membrane permeabilization, ergosterol biosynthesis inhibition, and other potential cellular targets.
-
Signaling Pathway Analysis: Investigation into the specific signaling pathways in fungi that are modulated by this compound is crucial. This will provide insights into potential resistance mechanisms and opportunities for synergistic drug combinations.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A pattern-triggered immunity-related phenolic, acetosyringone, boosts rapid inhibition of a diverse set of plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Danielone: A Phytoalexin from Carica papaya and its Role as a Secondary Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The study of secondary metabolites in plants is a cornerstone of natural product chemistry and drug discovery. These compounds, while not essential for the primary growth and development of the plant, play a crucial role in environmental interactions and defense mechanisms. This guide focuses on danielone, a phytoalexin from the papaya fruit (Carica papaya), providing a comprehensive overview of its classification as a secondary metabolite, its biological activity, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel bioactive compounds.
Introduction to this compound
This compound is a naturally occurring compound first isolated from papaya fruit.[1] It is classified as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants in response to stress, particularly microbial infection.[2] Phytoalexins are a key component of the plant's induced defense system.[3] The chemical structure of this compound has been established as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone.[4][5] As a secondary metabolite, this compound is not involved in the primary metabolic processes of the papaya plant but is produced to confer a selective advantage, specifically in defense against pathogenic fungi.[2]
Classification as a Secondary Metabolite
Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[6] Instead, they mediate ecological interactions, providing a defense against pathogens, herbivores, and other environmental stresses. This compound's classification as a secondary metabolite is based on the following key characteristics:
-
Inducible Synthesis: The production of this compound is not constitutive but is induced in response to external stimuli, specifically the presence of pathogens or elicitors like copper salts.[4][5] This inducible nature is a hallmark of phytoalexins and many other secondary metabolites involved in plant defense.
-
Specialized Role: this compound's primary known function is as an antifungal agent, specifically exhibiting high activity against Colletotrichum gloeosporioides, a fungus that causes anthracnose disease in papaya.[2][4] This specialized defensive role is characteristic of secondary metabolites.
-
Restricted Distribution: While the broader class of acetophenones is widespread in the plant kingdom, this compound itself has been specifically identified as a phytoalexin in Carica papaya. The specialized distribution of such compounds is a common feature of secondary metabolism.
Antifungal Activity of this compound
This compound has demonstrated significant antifungal properties, particularly against the phytopathogenic fungus Colletotrichum gloeosporioides.[4] This fungus is a major cause of post-harvest rot in papayas, leading to significant economic losses. The ability of this compound to inhibit the growth of this pathogen underscores its importance in the plant's defense strategy.
Table 1: Quantitative Antifungal Activity of this compound
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Colletotrichum gloeosporioides | High Antifungal Activity | Data not available in reviewed literature | [4][5] |
Note: While the literature confirms "high antifungal activity," specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound against Colletotrichum gloeosporioides were not available in the reviewed scientific literature. Further targeted experimental studies would be required to determine these values.
Experimental Protocols
The following sections detail the methodologies for the induction, isolation, and characterization of this compound, based on the available scientific literature.
Induction of this compound in Papaya Fruit
The synthesis of this compound can be induced in papaya fruit tissue by exposing it to abiotic elicitors. Copper salts have been successfully used for this purpose.[4][5]
Protocol for Induction:
-
Fruit Preparation: Select unripe, healthy papaya fruits (Carica papaya). Wash the fruits thoroughly with distilled water and surface sterilize to eliminate microbial contaminants.
-
Slicing: Under sterile conditions, cut the papaya fruit into thin slices (e.g., 5 mm thickness).
-
Elicitor Treatment: Prepare an aqueous solution of a copper salt, such as copper (II) sulfate (B86663) (CuSO₄). The original literature does not specify the exact concentration, so a range of concentrations (e.g., 1-10 mM) should be tested for optimal induction.
-
Incubation: Place the fruit slices in a sterile container and treat them with the copper salt solution. This can be done by spraying the solution onto the slices or by briefly immersing the slices in the solution.
-
Incubation Period: Incubate the treated fruit slices in a controlled environment (e.g., a sterile, dark chamber at room temperature) for a period of time to allow for the induction and accumulation of this compound. The optimal incubation time would need to be determined experimentally, but a period of 48-72 hours is a typical timeframe for phytoalexin induction.
Isolation and Purification of this compound
Following induction, this compound can be extracted from the papaya fruit tissue and purified for further analysis.
Protocol for Isolation and Purification:
-
Extraction:
-
Homogenize the incubated papaya fruit slices in a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297).
-
Perform the extraction multiple times to ensure complete recovery of the compound.
-
Combine the organic extracts and filter to remove solid plant debris.
-
-
Solvent Partitioning:
-
Concentrate the filtered extract under reduced pressure.
-
Perform liquid-liquid partitioning of the crude extract. For example, partition the extract between ethyl acetate and water to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to partition into the ethyl acetate phase.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
-
Final Purification:
-
Pool the fractions containing the target compound and further purify using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Signaling Pathways and Mechanism of Action
The production of phytoalexins like this compound is a tightly regulated process involving a complex signaling network that is activated upon pathogen recognition. While the specific signaling cascade leading to this compound biosynthesis has not been fully elucidated, a general model for phytoalexin induction in response to fungal pathogens can be proposed.
Upon attack by a fungus such as Colletotrichum gloeosporioides, the plant recognizes Pathogen-Associated Molecular Patterns (PAMPs), such as chitin (B13524) from the fungal cell wall, or Damage-Associated Molecular Patterns (DAMPs) released from its own damaged cells. This recognition, mediated by Pattern Recognition Receptors (PRRs) on the plant cell surface, triggers a signaling cascade.
This cascade often involves:
-
Ion Fluxes: A rapid influx of Ca²⁺ ions into the cytoplasm.
-
Reactive Oxygen Species (ROS) Burst: Production of reactive oxygen species like hydrogen peroxide (H₂O₂).
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: A phosphorylation cascade that amplifies the initial signal.
-
Hormone Signaling: Activation of signaling pathways involving key defense hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).
-
Transcriptional Reprogramming: The activation of transcription factors that bind to the promoters of defense-related genes, including the genes encoding the enzymes of the this compound biosynthetic pathway.
The mode of action of phytoalexins against fungi can include disruption of the cell membrane, inhibition of enzymes, and interference with cellular processes, ultimately leading to the inhibition of fungal growth.[3]
Visualizations
Experimental Workflow for this compound Induction and Isolation
Proposed Signaling Pathway for this compound Biosynthesis
Conclusion
This compound serves as a clear example of a secondary metabolite with a specialized role in plant defense. Its inducible synthesis in Carica papaya in response to fungal elicitors and its potent antifungal activity against Colletotrichum gloeosporioides highlight its importance as a phytoalexin. While the precise quantitative details of its bioactivity and the specific genes and enzymes involved in its biosynthesis require further investigation, the experimental frameworks outlined in this guide provide a solid foundation for future research. The study of this compound and similar compounds not only enhances our understanding of plant-pathogen interactions but also holds potential for the development of new, natural-product-based antifungal agents for use in agriculture and medicine.
References
- 1. Frontiers | Novel Fungal Pathogenicity and Leaf Defense Strategies Are Revealed by Simultaneous Transcriptome Analysis of Colletotrichum fructicola and Strawberry Infected by This Fungus [frontiersin.org]
- 2. Partial Activation of SA- and JA-Defensive Pathways in Strawberry upon Colletotrichum acutatum Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in understanding the mechanism of resistance to anthracnose and induced defence response in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a phytoalexin from papaya fruit [agris.fao.org]
- 6. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Elicitors in Inducing Phytoalexin Production: A Technical Guide
Abstract
Phytoalexins are a structurally diverse group of low molecular weight, antimicrobial secondary metabolites synthesized de novo by plants in response to various forms of stress, most notably pathogen attack. The induction of phytoalexin biosynthesis is a key component of the plant's innate immune system. This process is initiated by the perception of specific molecules known as elicitors. This technical guide provides an in-depth exploration of the role of elicitors in triggering the production of phytoalexins. It details the classification of elicitors, the intricate signaling pathways that transduce the elicitor signal into a biochemical response, comprehensive experimental protocols for studying this phenomenon, and a summary of quantitative data from key studies. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, phytopathology, and natural product chemistry.
Introduction to Elicitors and Phytoalexins
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a barrage of environmental threats, including pathogenic microorganisms such as fungi, bacteria, and viruses. A crucial aspect of this defense is the production of phytoalexins, which act as localized antibiotics to inhibit the growth and spread of invading pathogens.[1] The synthesis of these compounds is not constitutive but is rapidly induced upon the recognition of specific stimuli.
Elicitors are molecules that trigger this induced defense response, leading to the accumulation of phytoalexins.[2] The term, originally used specifically for molecules inducing phytoalexins, now encompasses any compound that stimulates a plant defense response.[2] Elicitors can be of biological origin, derived from the pathogen or the plant itself, or they can be abiotic in nature, such as heavy metals or UV radiation.[3] The interaction between an elicitor and a plant cell receptor initiates a complex signaling cascade that ultimately results in the transcriptional activation of genes encoding the biosynthetic enzymes for phytoalexin production.[2] Understanding this intricate process is paramount for developing novel strategies for crop protection and for the potential discovery of new therapeutic agents, as many phytoalexins exhibit beneficial pharmacological properties.
Classification of Elicitors
Elicitors are broadly categorized based on their origin and chemical nature. A clear understanding of these classifications is essential for designing experiments and interpreting results in the study of plant-pathogen interactions.
2.1. Biotic Elicitors: These are molecules of biological origin. They can be further subdivided into:
-
Exogenous Elicitors (Pathogen-Associated Molecular Patterns - PAMPs): These are conserved molecules derived from microorganisms that are recognized by the plant as non-self. Examples include:
-
Fungal Cell Wall Fragments: Glucans, chitin, and glycoproteins derived from the cell walls of fungi are potent elicitors.[3]
-
Bacterial Components: Flagellin (a protein from bacterial flagella) and lipopolysaccharides are well-characterized bacterial PAMPs.
-
Oomycete Elicitors: Peptides and glucans from oomycetes like Phytophthora species are known to induce strong defense responses.
-
-
Endogenous Elicitors (Damage-Associated Molecular Patterns - DAMPs): These are plant-derived molecules that are released upon cell damage caused by pathogens or mechanical wounding. They signal to surrounding cells that an attack is underway. Examples include fragments of pectin (B1162225) and other cell wall polysaccharides.[2]
2.2. Abiotic Elicitors: These are non-biological factors that can also induce phytoalexin production. They are thought to mimic the stress caused by a pathogen attack. Examples include:
-
Heavy Metal Salts: Solutions of copper chloride (CuCl₂), silver nitrate (B79036) (AgNO₃), and other heavy metal salts are frequently used as abiotic elicitors in laboratory settings.
-
Physical Factors: UV radiation, osmotic stress, and mechanical wounding can all trigger the synthesis of phytoalexins.
-
Hormones: Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) play a crucial role in mediating defense responses and can act as elicitors themselves.[3]
Elicitors can also be classified as general or race-specific . General elicitors are recognized by a wide range of plant species, while race-specific elicitors are only recognized by specific plant cultivars that possess a corresponding resistance gene, a concept central to the gene-for-gene hypothesis.[2]
Signaling Pathways of Elicitor-Induced Phytoalexin Production
The perception of an elicitor at the plant cell surface initiates a complex and highly regulated signaling cascade. This network of molecular events amplifies the initial signal and translates it into a specific defense response, namely the activation of phytoalexin biosynthetic genes.
Upon binding of an elicitor to its cognate receptor, typically a receptor-like kinase (RLK) or receptor-like protein (RLP) at the plasma membrane, a series of rapid intracellular events are triggered. These include ion fluxes across the membrane, particularly an influx of Ca²⁺, and the production of reactive oxygen species (ROS) in what is known as the "oxidative burst".
Calcium ions act as a crucial second messenger, activating various downstream protein kinases. Concurrently, the activation of Mitogen-Activated Protein Kinase (MAPK) cascades serves as a central signaling module. In Arabidopsis, for instance, the perception of a fungal elicitor leads to the activation of a MAPK cascade involving MPK3 and MPK6. These kinases then phosphorylate and activate transcription factors, such as WRKY33. The activated transcription factors bind to specific cis-acting elements in the promoters of phytoalexin biosynthetic genes, leading to their coordinated transcriptional activation and subsequent synthesis of phytoalexins.
Plant hormones, particularly salicylic acid (SA) and jasmonic acid (JA), are also key players in this signaling network. Their signaling pathways often exhibit complex crosstalk, which can be synergistic or antagonistic, to fine-tune the defense response against different types of pathogens.
Experimental Methodologies
The study of elicitor-induced phytoalexin production involves a series of well-defined experimental procedures. The following is a generalized protocol that can be adapted for various plant-elicitor systems.
4.1. Preparation of Elicitors
-
Fungal Elicitors:
-
Culture the desired fungus (e.g., Aspergillus niger) in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days.
-
Homogenize the fungal mycelia and spores.
-
Centrifuge the homogenate to pellet the fungal debris.
-
Collect the supernatant, autoclave it, and use it as the crude elicitor solution.
-
-
Abiotic Elicitors:
-
Prepare stock solutions of the desired chemical (e.g., 1 M CuCl₂) in sterile distilled water.
-
Dilute the stock solution to the desired working concentration (e.g., 1 mM) immediately before use.
-
4.2. Elicitation of Plant Material
This can be performed using plant cell suspension cultures, excised tissues (e.g., cotyledons, leaves), or whole plants.
-
For Cell Suspension Cultures:
-
Grow plant cells in a suitable liquid medium to the mid-log phase.
-
Aseptically add the elicitor solution to the culture flasks to the desired final concentration.
-
Incubate the cultures on a rotary shaker under controlled conditions for a specified time course (e.g., 0, 24, 48, 72 hours).
-
-
For Excised Tissues:
-
Surface sterilize the plant material.
-
Place the tissues in a sterile petri dish on moist filter paper.
-
Apply droplets of the elicitor solution to the surface of the tissues.
-
Incubate in the dark at room temperature for the desired duration.
-
4.3. Extraction of Phytoalexins
-
Harvest the elicited plant material and record its fresh weight.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with a suitable solvent, typically 80% methanol (B129727), at a ratio of 1:10 (w/v).
-
Vortex vigorously and then shake for 30 minutes at 4°C.
-
Centrifuge the extract to pellet cell debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4.4. Quantification of Phytoalexins by HPLC
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD) is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.
-
Standard Curve: Prepare a series of standard solutions of the phytoalexin of interest at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered plant extracts into the HPLC system.
-
Quantification: Identify the phytoalexin peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of the phytoalexin in the sample by interpolating its peak area on the standard curve. The results are typically expressed as µg of phytoalexin per gram of fresh weight (µg/g FW).
Quantitative Data on Phytoalexin Induction
The following tables summarize quantitative data from various studies on the induction of different phytoalexins by a range of elicitors in several plant species. These data highlight the variability in the response depending on the plant, elicitor, and experimental conditions.
Table 1: Elicitor-Induced Production of Resveratrol in Grapevine (Vitis vinifera)
| Elicitor | Concentration | Plant Material | Incubation Time | Resveratrol Yield (µg/g FW) |
| UV-C Irradiation | N/A | Leaves | 24 h | ~150 |
| Aluminum Chloride (AlCl₃) | 10 mM | Leaves | 24 h | ~100 |
| Botrytis cinerea | Spore Suspension | Leaves | 24 h | ~50 |
| Methyl Jasmonate (MeJA) & DIMEB | 100 µM & 50 mM | Cell Culture | 96 h | 4180 µg/mL (extracellular)[4] |
Table 2: Elicitor-Induced Production of Camalexin in Arabidopsis thaliana
| Elicitor | Concentration | Plant Material | Incubation Time | Camalexin Yield (µg/g FW) |
| Silver Nitrate (AgNO₃) | 5 mM | Leaves | 48 h | ~8 |
| Botrytis cinerea | 2 x 10⁵ spores/mL | Leaves | 48 h | ~15-20[5] |
| flg22 (Flagellin peptide) | 1 µM | Leaves | 24 h | ~1.5 |
| Lipopolysaccharide (LPS) | 100 µg/mL | Leaves | 24 h | ~2 |
Table 3: Elicitor-Induced Production of Glyceollin in Soybean (Glycine max)
| Elicitor | Concentration | Plant Material | Incubation Time | Glyceollin Yield (µg/g FW) |
| Rhizopus microsporus | Fungal Infection | Seeds | N/A | Effective Induction[6] |
| Aspergillus sojae | Fungal Infection | Seeds | 72 h | High Yield (for isolation)[7] |
| Wall Glucan Elicitor (P. sojae) | 20 mg/mL | Seeds | 24 h | 428.3[8] |
| Silver Nitrate (AgNO₃) & WGE | 1 mM & 20 mg/mL | Seeds | 24 h | 745.1[8] |
Table 4: Elicitor-Induced Production of Pisatin in Pea (Pisum sativum)
| Elicitor | Concentration | Plant Material | Incubation Time | Pisatin Yield (µg/g FW) |
| Copper Chloride (CuCl₂) | 1 mM | Endocarp Tissue | 4 h | High Induction[9] |
| Chitosan | 1 mg/mL | Endocarp Tissue | 24 h | Significant Induction[10] |
| Yeast Glucan | Preparation | Cell Culture | 20 h | Transient Accumulation[11] |
| Oligogalacturonides | 200 µ g/plant | Whole Plant | Pre-treatment | Significant Induction[1] |
Conclusion and Future Perspectives
The induction of phytoalexin production by elicitors is a cornerstone of plant defense. The perception of these molecular cues triggers a rapid and robust signaling cascade, leading to the accumulation of antimicrobial compounds at the site of attempted infection. This technical guide has provided a comprehensive overview of the types of elicitors, the signaling pathways they activate, detailed experimental protocols for their study, and a compilation of quantitative data.
For researchers and scientists, a deeper understanding of these mechanisms can pave the way for the development of novel, environmentally friendly crop protection strategies based on the stimulation of the plant's own defense systems. For drug development professionals, the ability to efficiently elicit and isolate phytoalexins from plant sources is of significant interest, as many of these compounds have demonstrated promising pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Future research will likely focus on elucidating the remaining unknown components of the signaling pathways, identifying new and more potent elicitors, and using synthetic biology and metabolic engineering approaches to enhance the production of high-value phytoalexins in both plants and microbial systems. The continued exploration of the intricate dialogue between plants and their environment, mediated by elicitors, will undoubtedly yield further insights with significant scientific and commercial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Bioproduction of Resveratrol by Grapevine Cell Cultures under Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of glyceollins by fungal infection in varieties of Korean soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Mechanisms of Biotic and Chemical Elicitors Enable Additive Elicitation of the Anticancer Phytoalexin Glyceollin I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Danielone from Papaya Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a phytoalexin found in papaya (Carica papaya) fruit, exhibiting notable antifungal properties.[1] Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated in plants as a response to stress, including pathogen attack or exposure to chemical elicitors.[1] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from papaya fruit, based on established methodologies for phytoalexin recovery. The protocols outlined below are intended to serve as a comprehensive guide for researchers interested in isolating and studying this bioactive compound for potential applications in drug development and agriculture.
Data Presentation: Phytochemical Composition of Papaya Fruit
While specific quantitative data for this compound is not widely available in the literature, the following table summarizes the presence of other key bioactive compounds found in papaya fruit, which may be co-extracted with this compound. This information is crucial for developing effective purification strategies.
| Compound Class | Specific Compounds Identified in Papaya Fruit | Reference |
| Phenolic Acids | Caffeic acid, Ferulic acid | [2] |
| Flavonoids | Quercetin, Kaempferol, Myricetin | [2] |
| Alkaloids | Carpaine, Pseudocarpaine | [3] |
| Terpenoids | Lycopene, β-carotene, β-cryptoxanthin | [3] |
| Glucosinolates | Benzyl isothiocyanate | [3] |
Experimental Protocols
This section details the methodologies for the elicitation, extraction, and purification of this compound from papaya fruit.
Protocol 1: Elicitation of this compound Production in Papaya Fruit
Phytoalexin production is induced by stressors. The following methods can be employed to elicit this compound synthesis in papaya fruit prior to extraction.
Method A: Copper Salt Elicitation
This method is based on the reported induction of this compound by copper salts.[1]
-
Preparation of Papaya Slices:
-
Select healthy, unripe to partially ripe papaya fruits.
-
Wash the fruits thoroughly with deionized water to remove any surface contaminants.
-
Sterilize the surface of the fruits by wiping with 70% ethanol.
-
Under sterile conditions (e.g., in a laminar flow hood), cut the papaya fruit into uniform slices of approximately 5 mm thickness.
-
-
Elicitation:
-
Prepare a sterile solution of 0.1% (w/v) copper (II) sulfate (B86663) (CuSO₄) in deionized water.
-
Arrange the papaya slices in a single layer in sterile petri dishes or on a sterile glass tray.
-
Evenly spray the surface of the papaya slices with the CuSO₄ solution until a thin film is formed.
-
As a control, treat a separate batch of papaya slices with sterile deionized water.
-
-
Incubation:
-
Seal the petri dishes or cover the glass tray with sterile aluminum foil.
-
Incubate the treated slices in the dark at room temperature (25°C) for 48-72 hours to allow for the accumulation of this compound.
-
Method B: UV-C Irradiation
UV-C irradiation is a known abiotic stressor that can induce phytoalexin production.[4][5]
-
Preparation of Papaya Fruits:
-
Use whole, healthy, and washed unripe to partially ripe papaya fruits.
-
-
UV-C Treatment:
-
Place the fruits in a UV-C irradiation chamber.
-
Expose the fruits to a UV-C dose of 1.2 kJ/m². The exposure time will depend on the intensity of the UV-C lamp.
-
Rotate the fruits to ensure uniform exposure on all sides.
-
-
Post-Irradiation Incubation:
-
Store the irradiated fruits in the dark at room temperature for 48-72 hours before proceeding with the extraction.
-
Protocol 2: Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the elicited papaya fruit tissue.
-
Sample Homogenization:
-
After the incubation period, chop the papaya slices (from Protocol 1, Method A) or the peel and outer flesh of the whole fruits (from Protocol 1, Method B) into smaller pieces.
-
Homogenize the tissue in a blender with a solvent system of 80% methanol (B129727) in water (v/v) at a ratio of 1:5 (tissue weight:solvent volume).
-
-
Crude Extraction:
-
Transfer the homogenate to a flask and stir or shake at room temperature for 24 hours in the dark.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed, leaving an aqueous extract.
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous extract to a separatory funnel.
-
Perform a liquid-liquid extraction by partitioning three times with an equal volume of ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions, which will contain the semi-polar compounds, including this compound.
-
Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate and then evaporate to dryness under vacuum.
-
-
Column Chromatography for Purification:
-
Redissolve the dried extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica (B1680970) gel column (60-120 mesh) packed in a non-polar solvent such as hexane (B92381).
-
Load the redissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A reference standard for this compound would be required for definitive identification.
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification:
-
Pool the fractions containing the compound of interest based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions.
-
Redissolve the residue in a suitable solvent for HPLC (e.g., methanol).
-
Perform preparative or analytical HPLC using a C18 column. A suitable mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector.
-
Quantify the amount of this compound by comparing the peak area with that of a known concentration of a purified standard.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
General Plant Defense Signaling Pathway
Caption: Generalized signaling pathway for phytoalexin production in plants.
References
- 1. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Role of Carica papaya Extracts and Phytochemicals on Oxidative Stress and Related Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytomedical Properties of Carica papaya for Boosting Human Immunity Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of UV-C irradiation and low temperature storage on bioactive compounds, antioxidant enzymes and radical scavenging activity of papaya fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Chemical Synthesis of Danielone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danielone (α-hydroxyacetosyringone) is a naturally occurring phytoalexin found in papaya (Carica papaya) fruit, exhibiting notable antifungal properties.[1] It also plays a significant role in plant-microbe interactions, specifically in the activation of virulence (Vir) genes in Agrobacterium tumefaciens.[1] This document provides a detailed, step-by-step protocol for the efficient three-step chemical synthesis of this compound starting from the commercially available acetosyringone (B1664989). The methodology is based on the procedure reported by Luis and Andrés (1999).[2][3] This protocol includes the protection of the phenolic hydroxyl group, subsequent α-hydroxylation of the ketone, and final deprotection to yield this compound. All quantitative data is summarized for clarity, and a diagram of the relevant signaling pathway is provided.
Introduction
This compound is a valuable target for chemical synthesis due to its biological activities. As a phytoalexin, it contributes to the defense mechanisms of plants against pathogenic fungi, such as Colletotrichum gloesporioides.[1] Furthermore, its role as a signaling molecule in the Agrobacterium tumefaciens T-DNA transfer process makes it a subject of interest in plant biotechnology and microbiology. The synthesis outlined herein provides a reliable method for obtaining this compound for further research and development.
Chemical Synthesis Workflow
The synthesis of this compound is achieved in three main steps starting from acetosyringone:
-
Protection of the Phenolic Hydroxyl Group: The 4'-hydroxyl group of acetosyringone is protected as a methoxymethyl (MOM) ether to prevent side reactions in the subsequent hydroxylation step. This involves the formation of a potassium salt followed by reaction with chlorodimethyl ether.[4]
-
α-Hydroxylation: The protected acetosyringone derivative undergoes α-hydroxylation using iodobenzene (B50100) diacetate in a basic methanolic solution.[4]
-
Deprotection: The MOM protecting group is removed under acidic conditions to yield the final product, this compound.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield |
| 1a | Salt Formation | Acetosyringone | Acetosyringone potassium salt | Potassium hydroxide (B78521), Methanol (B129727) | Room temp, 1h | Quantitative |
| 1b | Protection | Acetosyringone potassium salt | 3',5'-Dimethoxy-4'-methoxymethoxyacetophenone | Chlorodimethyl ether, 18-crown-6 (B118740), Acetonitrile (B52724) | Room temp, 2h, N₂ | 83% |
| 2 & 3 | Hydroxylation & Deprotection | 3',5'-Dimethoxy-4'-methoxymethoxyacetophenone | α-Hydroxyacetosyringone (this compound) | Iodobenzene diacetate, Potassium hydroxide, Methanol; then 6% HCl | Room temp, overnight; then 60°C, 1h | 60% |
Experimental Protocols
Step 1a: Preparation of Acetosyringone Potassium Salt (2)
Materials:
-
Acetosyringone (1) (1.0 g, 5.1 mmol)
-
Potassium hydroxide (1.15 g, 20.5 mmol)
-
Methanol (45 mL total)
-
Light petroleum (bp 30-40°C)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
Procedure:
-
Prepare a solution of potassium hydroxide (1.15 g) in methanol (15 mL) in a round-bottom flask and stir at room temperature until dissolved.
-
In a separate flask, dissolve acetosyringone (1.0 g) in methanol (30 mL).
-
Add the acetosyringone solution to the potassium hydroxide solution and stir the mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath to induce precipitation of the potassium salt.
-
Filter the solid product using a Büchner funnel and wash with cold light petroleum.
-
Dry the resulting white solid in a vacuum desiccator to obtain the acetosyringone potassium salt in quantitative yield.[4]
Step 1b: Preparation of 3',5'-Dimethoxy-4'-methoxymethoxyacetophenone (3)
Materials:
-
Acetosyringone potassium salt (2) (350 mg, 1.5 mmol)
-
18-crown-6 (136 mg, 0.5 mmol)
-
Dry acetonitrile (15 mL)
-
Chlorodimethyl ether (0.16 mL, 2.1 mmol)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Column chromatography apparatus
-
Light petroleum-ethyl acetate (1:1)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, stir a mixture of acetosyringone potassium salt (350 mg) and 18-crown-6 (136 mg) in dry acetonitrile (15 mL) at room temperature for 1 hour.
-
Add chlorodimethyl ether (0.16 mL) to the mixture and continue stirring at room temperature for 2 hours under nitrogen.
-
Cool the reaction mixture in an ice bath and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a light petroleum-ethyl acetate (1:1) mixture as the eluent to yield 3',5'-dimethoxy-4'-methoxymethoxyacetophenone (3) as a white solid (83% yield).[4]
Step 2 & 3: Preparation of α-Hydroxyacetosyringone (this compound) (4)
Materials:
-
3',5'-Dimethoxy-4'-methoxymethoxyacetophenone (3) (198 mg, 0.8 mmol)
-
Potassium hydroxide (370 mg, 6.6 mmol)
-
Methanol (20 mL total)
-
Iodobenzene diacetate (398.6 mg, 1.24 mmol)
-
6% Hydrochloric acid
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Column chromatography apparatus
-
Silica gel
-
Light petroleum-ethyl acetate (1:1)
Procedure:
-
Dissolve potassium hydroxide (370 mg) in methanol (10 mL) in a round-bottom flask at room temperature.
-
Cool the solution in an ice bath and add a solution of 3',5'-dimethoxy-4'-methoxymethoxyacetophenone (198 mg) in methanol (10 mL).
-
Add iodobenzene diacetate (398.6 mg) in small portions to the stirred mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Cool the mixture in an ice bath and acidify with 6% hydrochloric acid until a pH indicator shows an acidic solution.
-
Heat the mixture at 60°C for 1 hour to effect deprotection.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by chromatography on a small silica gel plug using light petroleum-ethyl acetate (1:1) as the eluent to give this compound (4) as a yellow solid (60% yield).[4]
Signaling Pathway
This compound, as an acetosyringone derivative, is known to induce the virulence (Vir) gene expression in Agrobacterium tumefaciens. This process is critical for the transfer of T-DNA from the bacterium to the plant cell. The signaling cascade is initiated by the perception of phenolic compounds like this compound by the bacterial VirA/VirG two-component system.
Caption: this compound-induced Vir gene expression in Agrobacterium.
Conclusion
The three-step synthesis presented provides a reliable and efficient method for obtaining this compound for research purposes. The detailed protocols and summarized data should facilitate the replication of this synthesis in a laboratory setting. The provided signaling pathway diagram illustrates the key role of this compound in inducing the virulence of Agrobacterium tumefaciens, highlighting its importance in the field of plant-microbe interactions.
References
Application Note: Quantification of Danielone in Plant Tissues by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danielone (α-Hydroxyacetosyringone) is a phytoalexin found in various plants, such as papaya (Carica papaya), and has been noted for its antifungal properties.[1][2] As a phenolic compound, its quantification in plant tissues is crucial for understanding plant defense mechanisms, biosynthesis of secondary metabolites, and for potential applications in agriculture and drug development. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of phenolic compounds in plant matrices.[3][4][5]
Chemical Structure of this compound
This compound is an aromatic ketone with the IUPAC name 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.[1]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissues
This protocol is designed for the efficient extraction of phenolic compounds, including this compound, from plant material. It is recommended to use fresh or flash-frozen plant tissue to minimize degradation of secondary metabolites.[6][7]
Materials:
-
Plant tissue (e.g., leaves, fruit peel)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
80% Methanol (B129727) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm), PTFE or nylon
Procedure:
-
Weigh approximately 100-200 mg of fresh or frozen plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[7]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube. Methanol-water mixtures are effective for extracting a broad range of phenolic compounds.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the sample for 30 minutes at 4°C in the dark to facilitate extraction while minimizing degradation.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
-
The sample is now ready for HPLC analysis. Store at -20°C if not analyzed immediately.
HPLC Method for this compound Quantification
This method utilizes a reverse-phase C18 column, which is standard for the separation of phenolic compounds.[10][11] A gradient elution is proposed to ensure good separation of this compound from other metabolites in the plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase A: Water with 0.1% formic acid (adjusts pH and improves peak shape).[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm is a common wavelength for phenolic compounds.[5][14] A diode-array detector can be used to scan for the optimal absorbance wavelength for this compound, which is expected to be in the 270-290 nm range based on its acetosyringone-related structure.[15][16]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Preparation of Standard Curve and Quantification
A standard curve is necessary for the absolute quantification of this compound in the plant extracts.
Procedure:
-
Prepare a stock solution of authentic this compound standard (e.g., 1 mg/mL) in 80% methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system using the same method as for the plant extracts.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the standard curve. The concentration is typically expressed as µg of this compound per gram of fresh weight (µg/g FW) of the plant tissue.
Data Presentation
The following table summarizes the proposed HPLC method parameters for this compound quantification.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 40 minutes |
The quantitative results from the analysis of different plant tissues can be summarized as shown in the example below.
Table 2: Example of Quantitative Data for this compound in Plant Tissues
| Plant Tissue | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (µg/g FW) |
| Leaf Extract | e.g., 15.2 | e.g., 12345 | e.g., 12.5 | e.g., 125 |
| Fruit Peel Extract | e.g., 15.2 | e.g., 24680 | e.g., 25.0 | e.g., 250 |
| Standard (10 µg/mL) | e.g., 15.2 | e.g., 9876 | 10.0 | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound in plant tissues.
Hypothetical Biosynthetic Pathway
This compound is α-Hydroxyacetosyringone, which suggests it is derived from acetosyringone.[17] The following diagram shows a simplified, hypothetical final step in the biosynthesis of this compound, likely involving an oxidation or hydroxylation reaction.
References
- 1. This compound | C10H12O5 | CID 146167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phcogres.com [phcogres.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 11. hawach.com [hawach.com]
- 12. Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Phytol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. Synthesis of this compound (α-Hydroxyacetosyringone) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Danielone and its Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danielone is a novel therapeutic agent whose metabolic fate is a critical component of its preclinical and clinical development. Understanding the biotransformation of this compound is essential for elucidating its mechanism of action, identifying potential drug-drug interactions, and assessing its safety profile. This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to support pharmacokinetic, pharmacodynamic, and toxicology studies.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from a pilot pharmacokinetic study in rats following a single oral administration of this compound.
Table 1: LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 350.2 | 180.1 | 25 |
| Metabolite M1 | 366.2 | 180.1 | 28 |
| Metabolite M2 | 382.2 | 196.1 | 22 |
| Metabolite M3 | 526.3 | 350.2 | 30 |
| Internal Standard | 355.2 | 185.1 | 25 |
Table 2: Calibration Curve Data for this compound in Rat Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 102.3 | 5.6 |
| 5 | 0.058 | 98.7 | 4.1 |
| 10 | 0.115 | 101.1 | 3.5 |
| 50 | 0.592 | 99.5 | 2.1 |
| 100 | 1.18 | 99.8 | 1.8 |
| 500 | 5.95 | 100.5 | 1.5 |
| 1000 | 11.92 | 100.1 | 1.2 |
Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| This compound | 850.6 | 1.5 | 4250.8 | 3.2 |
| Metabolite M1 | 120.3 | 2.0 | 850.2 | 4.5 |
| Metabolite M2 | 45.8 | 2.5 | 310.5 | 5.1 |
| Metabolite M3 | 25.1 | 4.0 | 450.7 | 6.8 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (ACN) containing the internal standard (e.g., 100 ng/mL of a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of 14,000 x g
-
LC-MS vials
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for specific transitions.
Visualizations
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a potential metabolic pathway for this compound, including Phase I and Phase II biotransformations.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites from biological samples.
Caption: General workflow for LC-MS/MS analysis.
Elucidating the Structure of Danielone: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of natural product chemistry, providing unparalleled insights into the molecular architecture of novel compounds. This application note details the use of a suite of NMR techniques for the structural elucidation of Danielone, a cytotoxic dienone isolated from Echinacea pallida. The methodologies described herein offer a comprehensive workflow for determining the constitution and stereochemistry of complex organic molecules, a critical step in drug discovery and development. This compound has been identified as (8Z,11Z)-pentadeca-8,11-dien-2-one. While the complete, specific NMR dataset for this compound is not publicly available in the searched resources, this document provides the generalized protocols and the strategic workflow that would be employed for its structural determination.
Data Presentation
A crucial aspect of structural elucidation is the clear and concise presentation of NMR data. For a molecule like this compound, the 1H and 13C NMR data would be organized into structured tables to facilitate analysis and comparison. These tables are fundamental for assigning specific resonances to the corresponding atoms in the molecule.
Table 1: 1H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in searched resources |
Table 2: 13C NMR Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in searched resources |
Experimental Protocols
The structural elucidation of a novel compound like this compound relies on a series of 1D and 2D NMR experiments. Below are detailed protocols for the key experiments that would be integral to this process.
Sample Preparation
-
Compound Purity : Ensure the isolated this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Sample Transfer : Filter the solution into a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy: ¹H and ¹³C NMR
-
Purpose : To obtain fundamental information about the proton and carbon environments in the molecule. ¹H NMR provides details on the number of different types of protons, their chemical shifts, integrations (relative numbers), and spin-spin splitting patterns. ¹³C NMR reveals the number of distinct carbon atoms and their chemical environments.
-
Protocol :
-
Acquire a ¹H NMR spectrum using a standard single-pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To aid in the assignment of carbon multiplicities (CH, CH₂, CH₃, Cq), a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.
-
2D NMR Spectroscopy: COSY, HSQC, and HMBC
These experiments are crucial for establishing the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy)
-
Purpose : To identify protons that are spin-coupled to each other, typically through two or three bonds. This helps in establishing proton-proton connectivity networks.
-
Protocol : A standard COSY-45 or DQF-COSY pulse sequence is utilized. The spectral width in both dimensions is set to cover the entire proton chemical shift range.
-
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Protocol : A standard phase-sensitive HSQC experiment is performed. The spectral width in the F2 dimension corresponds to the proton chemical shift range, and in the F1 dimension, it corresponds to the carbon chemical shift range.
-
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is a key experiment for piecing together the molecular fragments identified from COSY and HSQC data.
-
Protocol : A standard HMBC experiment is performed. The spectral widths are set similarly to the HSQC experiment. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
Mandatory Visualizations
Diagrams are essential for visualizing the workflow and the logical connections derived from the NMR data.
Caption: Workflow for this compound structural elucidation.
Caption: Key 2D NMR correlations for this compound.
Conclusion
The structural elucidation of novel natural products like this compound is a systematic process that heavily relies on the power of NMR spectroscopy. By employing a combination of 1D and 2D NMR experiments, researchers can confidently piece together the molecular puzzle. The detailed protocols and logical workflow presented in this application note provide a robust framework for the structural characterization of complex organic molecules, a cornerstone of modern drug discovery and development. The ability to unambiguously determine the structure of a bioactive compound is the first step towards understanding its mechanism of action and developing it into a potential therapeutic agent.
In Vitro Antifungal Susceptibility Testing of Danielone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a naturally occurring phytoalexin found in the fruit of the papaya (Carica papaya). Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens. This compound has demonstrated notable antifungal activity, particularly against the phytopathogenic fungus Colletotrichum gloeosporioides, the causative agent of anthracnose disease in papaya. This document provides detailed application notes and experimental protocols for the in vitro antifungal susceptibility testing of this compound, designed to assist researchers in the evaluation of its antifungal properties and potential as a novel therapeutic agent.
The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific evaluation of a natural product like this compound.
Data Presentation
Currently, specific quantitative data on the Minimum Inhibitory Concentration (MIC) of purified this compound against a wide range of fungal species is limited in publicly available scientific literature. The primary reported activity is against Colletotrichum gloeosporioides. Research into its efficacy against other significant fungal pathogens such as Candida albicans and Aspergillus fumigatus is an area for further investigation.
For illustrative purposes, the following table structure is provided for the clear and structured presentation of experimentally determined MIC values. Researchers are encouraged to populate this table with their own findings.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole, Amphotericin B] |
| Colletotrichum gloeosporioides | ATCC XXXX | Data to be determined | Data to be determined |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | Data to be determined |
| Cryptococcus neoformans | ATCC 208821 | Data to be determined | Data to be determined |
| Other (Specify) | Data to be determined | Data to be determined |
Caption: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (e.g., Candida albicans)
This protocol is adapted from the CLSI M27 guidelines.
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Yeast isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (U-bottom)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
2. Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
3. Plate Preparation:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL. Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 1% and include a solvent control.
-
Prepare a similar dilution series for the positive control antifungal.
-
Add 100 µL of the standardized yeast inoculum to each well containing the diluted compounds.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
4. Incubation and Reading:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
Determine the MIC visually or using a microplate reader at 530 nm. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control.
Protocol 2: Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (e.g., Aspergillus fumigatus)
This protocol is adapted from the CLSI M38 guidelines.
1. Materials:
-
Same as Protocol 1, with the addition of sterile Tween 20.
-
Filamentous fungus isolate (e.g., Aspergillus fumigatus)
2. Inoculum Preparation:
-
Grow the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium using a hemocytometer.
3. Plate Preparation and Incubation:
-
Follow the same plate preparation steps as in Protocol 1.
-
Incubate the plates at 35°C for 48-72 hours.
4. Reading:
-
The MIC for filamentous fungi is defined as the lowest concentration of the compound that shows complete inhibition of growth.
Mandatory Visualizations
Caption: Workflow for In Vitro Antifungal Susceptibility Testing of this compound.
While the precise mechanism of action for this compound is still under investigation, a plausible hypothesis based on the activity of other phytoalexins involves the disruption of the fungal cell wall and membrane integrity. A key target in this process is often the enzyme β-(1,3)-glucan synthase, which is essential for the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.
Caption: Hypothetical Mechanism of Action of this compound via Inhibition of Fungal Cell Wall Synthesis.
Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assay of Danielone
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products are a promising source of new bioactive compounds. Danielone is a novel compound with purported antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This value is essential for assessing the potency of the compound and for guiding further research into its mechanism of action and potential clinical applications.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely used due to its accuracy, efficiency, and suitability for testing multiple samples simultaneously.[4] The protocol is designed for researchers, scientists, and drug development professionals engaged in antimicrobial research.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the MIC values of this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 | ||
| Enterococcus faecalis | ATCC 29212 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
1. Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well, round-bottom microtiter plates[10]
-
Test microorganisms (e.g., bacterial and fungal strains)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
2. Preparation of Inoculum
a. From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
d. Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]
3. Assay Procedure
a. Preparation of this compound Dilutions: i. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. ii. Add 100 µL of the this compound stock solution to the first column of wells (column 1), resulting in a 1:2 dilution. iii. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. iv. Continue this serial dilution across the plate to column 10. v. Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL before adding the inoculum.
b. Controls: i. Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no this compound. ii. Column 12 (Sterility Control): Add 100 µL of broth only. This well will not be inoculated.
c. Inoculation: i. Add 100 µL of the prepared microbial inoculum (from step 2d) to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and further dilute the this compound concentrations by a factor of two.
d. Incubation: i. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.[4] For fungi, incubate at 35°C for 24-48 hours.
4. Interpretation of Results
a. Following incubation, visually inspect the wells for turbidity. The sterility control (column 12) should remain clear. The growth control (column 11) should be turbid.
b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[1][12]
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Potential mechanisms of antimicrobial action for this compound.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. darvashco.com [darvashco.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Determining the Mechanism of Action of Danielone Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Danielone, a promising therapeutic agent, has demonstrated significant biological activity in preliminary studies. To elucidate its mechanism of action, a series of robust cell-based assays are required. These application notes provide detailed protocols for a tiered approach to investigate this compound's effects on cellular processes, including cell viability, apoptosis, and key signaling pathways. The data generated from these assays will be crucial for understanding its molecular targets and guiding further drug development efforts.
Section 1: Initial Assessment of Cytotoxicity and Cell Proliferation
To begin characterizing the effects of this compound, its impact on cell viability and proliferation will be determined across various cancer cell lines. This initial screening is essential for identifying sensitive cell lines and determining the appropriate concentration range for subsequent mechanistic studies.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2, A375) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µg/mL) at 24h | This compound IC50 (µg/mL) at 48h | This compound IC50 (µg/mL) at 72h |
| MDA-MB-231 | Value | Value | Value |
| HepG2 | Value | Value | Value |
| A375 | Value | Value | Value |
| MCF-10A (Normal) | Value | Value | Value |
Note: The inclusion of a non-cancerous cell line (e.g., MCF-10A) is crucial to assess the selectivity of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Section 2: Investigation of Apoptosis Induction
Following the observation of decreased cell viability, the next step is to determine if this is due to the induction of apoptosis, a form of programmed cell death.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Quadrants:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Value | Value | Value |
| This compound (IC50) 24h | Value | Value | Value |
| This compound (2x IC50) 24h | Value | Value | Value |
| This compound (IC50) 48h | Value | Value | Value |
| This compound (2x IC50) 48h | Value | Value | Value |
Western Blot Analysis of Apoptosis-Related Proteins
Principle: To confirm the apoptotic pathway, the expression levels of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP-1 can be analyzed by Western blotting.
Protocol:
-
Protein Extraction: Treat cells with this compound as described above, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against cleaved caspase-3, PARP-1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
Logical Relationship of Apoptosis Assays
Caption: Logical workflow for investigating apoptosis induction by this compound.
Section 3: Elucidation of Affected Signaling Pathways
To pinpoint the molecular mechanism of this compound, key signaling pathways known to be involved in cancer cell proliferation and survival will be investigated. Based on literature for similar natural compounds, the PI3K/Akt and JAK/STAT pathways are primary candidates.[1]
Western Blot Analysis of Key Signaling Proteins
Principle: The activation state of signaling pathways can be assessed by measuring the phosphorylation levels of key proteins within the pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells and extract protein as previously described.
-
Immunoblotting: Perform Western blotting using primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-STAT3, STAT3).
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the effect of this compound on pathway activation.
Data Presentation:
| Protein Target | This compound Concentration | Fold Change (Phospho/Total) vs. Control |
| p-PI3K/PI3K | IC50 | Value |
| p-PI3K/PI3K | 2x IC50 | Value |
| p-Akt/Akt | IC50 | Value |
| p-Akt/Akt | 2x IC50 | Value |
| p-STAT3/STAT3 | IC50 | Value |
| p-STAT3/STAT3 | 2x IC50 | Value |
PI3K/Akt Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound's action on the PI3K/Akt pathway.
JAK/STAT Signaling Pathway Diagram
References
Application Notes and Protocols: Investigating the Effects of Danielone on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework of established methodologies for characterizing the effects of a novel compound, herein referred to as Danielone, on the cell membranes of pathogenic fungi. The fungal cell membrane, with its unique composition, including the essential sterol ergosterol (B1671047), is a primary target for many antifungal drugs.[1][2][3][4] Understanding how a new compound interacts with this structure is a critical step in antifungal drug discovery.
The following sections detail experimental workflows, key protocols for assessing membrane integrity, permeability, and composition, and examples of data presentation.
General Experimental Workflow
The investigation into this compound's effects on fungal cell membranes can be systematically approached. The initial phase involves determining its antifungal potency, followed by a series of assays to pinpoint its mechanism of action specifically at the cell membrane.
Caption: High-level workflow for investigating this compound's antifungal mechanism.
Key Experimental Protocols
The following protocols are foundational for assessing the impact of a compound on fungal cell membranes. They are presented with detailed steps to ensure reproducibility.
Protocol 1: Antifungal Susceptibility Testing (Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that completely inhibits visible fungal growth.[5]
Methodology:
-
Prepare Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required concentration (~1 x 10³ CFU/mL).[6]
-
Prepare Drug Dilutions: Create a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium. Include a positive control (e.g., Amphotericin B), a negative (drug-free) control, and a sterility control (medium only).
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well (except the sterility control). Incubate the plate at 35°C for 24-48 hours.[6]
-
Determine MIC: The MIC is the lowest concentration of this compound where no visible growth is observed.
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) after 24h | MIC (µg/mL) after 48h |
| This compound | C. albicans SC5314 | 16 | 16 |
| This compound | C. glabrata ATCC 2001 | 8 | 8 |
| Amphotericin B | C. albicans SC5314 | 0.5 | 0.5 |
| Amphotericin B | C. glabrata ATCC 2001 | 1 | 1 |
Protocol 2: Membrane Permeability and Integrity Assays
An increase in membrane permeability is a strong indicator of membrane damage.[7][8] Several assays can be used to measure this effect.
Caption: Workflow for assessing this compound's effect on membrane permeability.
2.1. Propidium Iodide (PI) Uptake Assay
PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.[7][8]
Methodology:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS) to a density of ~1 x 10⁷ cells/mL.
-
Treatment: Incubate the cell suspension with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) for a defined period (e.g., 2 hours). Include a negative control (DMSO) and a positive control (e.g., heat-killed cells).
-
Staining: Add PI to each sample to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using a flow cytometer or fluorescence microscope to determine the percentage of PI-positive (damaged) cells.
2.2. Crystal Violet (CV) Uptake Assay
This assay measures the ability of cells with damaged membranes to take up the crystal violet stain.[7]
Methodology:
-
Cell Preparation and Treatment: Prepare and treat fungal cells with this compound as described in the PI uptake assay.
-
Staining: Add crystal violet to a final concentration of 10 µg/mL and incubate for 10 minutes.
-
Analysis: Centrifuge the cell suspensions to pellet the cells. Measure the absorbance of the supernatant at 540 nm. A decrease in supernatant absorbance indicates increased uptake of the dye by damaged cells. Calculate the percentage of CV uptake.
2.3. Leakage of Intracellular Materials
Damage to the cell membrane leads to the leakage of essential intracellular components like nucleic acids and proteins.[7][9]
Methodology:
-
Cell Preparation and Treatment: Prepare and treat fungal cells with this compound as described above.
-
Sample Collection: After incubation, centrifuge the samples to separate the cells from the supernatant.
-
Analysis:
-
Nucleic Acids: Measure the absorbance of the supernatant at 260 nm.
-
Proteins: Quantify the protein content in the supernatant using a standard method like the Bradford or BCA assay.
-
Data Presentation: Summary of Membrane Permeability Results
| Treatment | Concentration | PI-Positive Cells (%) | Crystal Violet Uptake (%) | A260 of Supernatant |
| Control (DMSO) | - | 3.5 ± 0.8 | 29.1 ± 2.5 | 0.05 ± 0.01 |
| This compound | 1x MIC | 38.2 ± 4.1 | 65.4 ± 5.3 | 0.28 ± 0.03 |
| This compound | 2x MIC | 75.9 ± 6.5 | 82.1 ± 6.0 | 0.55 ± 0.04 |
| Positive Control | - | 98.1 ± 1.2 | 95.3 ± 3.1 | 0.89 ± 0.06 |
Protocol 3: Analysis of Fungal Sterol Composition by GC-MS
This protocol determines if this compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.[3] The method involves lipid extraction, saponification, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Methodology:
-
Cell Culture and Harvest: Grow fungal cells in the presence of sub-inhibitory concentrations of this compound until the late logarithmic phase. Harvest cells by centrifugation and wash them.
-
Lipid Extraction: Resuspend the cell pellet in methanol (B129727) and lyse the cells (e.g., by vortexing with glass beads). Add chloroform (B151607) to achieve a 2:1 chloroform/methanol ratio and vortex thoroughly. Separate the phases by adding 0.9% NaCl and centrifuging. Collect the lower organic phase.[1]
-
Saponification: Evaporate the solvent from the organic phase under nitrogen. Add methanolic KOH and incubate to saponify the lipids.[1]
-
Non-saponifiable Lipid Extraction: Add n-heptane and water to the saponified mixture. Vortex and centrifuge. Collect the upper heptane (B126788) layer, which contains the sterols.[1]
-
Derivatization and GC-MS Analysis: Evaporate the heptane, add an internal standard (e.g., cholesterol), and derivatize the sterols to make them volatile for GC-MS analysis. Analyze the sample to identify and quantify ergosterol and any precursor sterols that may have accumulated.
Data Presentation: Sterol Composition Analysis
| Treatment | Ergosterol (% of Total Sterols) | Lanosterol (% of Total Sterols) | Other Precursors (% of Total Sterols) |
| Control (DMSO) | 85.2 ± 3.4 | 2.1 ± 0.5 | 12.7 ± 2.9 |
| This compound (0.5x MIC) | 25.6 ± 4.1 | 48.9 ± 5.2 | 25.5 ± 3.8 |
| Fluconazole (0.5x MIC) | 18.3 ± 3.9 | 55.7 ± 6.1 | 26.0 ± 4.5 |
Potential Signaling Pathway Perturbation
Compounds that disrupt the fungal cell membrane or cell wall often trigger compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway.[10] Monitoring the activation of this pathway (e.g., by measuring the phosphorylation of the terminal MAP kinase) can provide further insight into this compound's mechanism of action.
Caption: Hypothetical perturbation of the CWI pathway by this compound.
By employing these methodologies, researchers can systematically dissect the effects of this compound on fungal cell membranes, providing crucial data for its development as a potential antifungal agent. The combination of permeability, compositional, and signaling analyses will create a comprehensive profile of the compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Undressing the fungal cell wall/cell membrane--the antifungal drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane damage mechanism contributes to inhibition of trans-cinnamaldehyde on Penicillium italicum using Surface-Enhanced Raman Spectroscopy (SERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis of Danielone Biosynthesis in Papaya
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a phytoalexin found in papaya (Carica papaya) that exhibits significant antifungal activity, particularly against the pathogenic fungus Colletotrichum gloesporioides.[1] As a key component of the papaya's defense mechanism, understanding the biosynthesis of this compound and its genetic regulation is crucial for developing disease-resistant papaya cultivars and for exploring its potential as a lead compound in drug development. This compound is an acetophenone (B1666503) derivative, specifically 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.[2][3] This document provides a detailed guide to the putative biosynthetic pathway of this compound, protocols for the gene expression analysis of key biosynthetic genes, and methods for data presentation and visualization.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound in papaya is thought to originate from the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids in plants. The proposed pathway involves a series of enzymatic reactions that convert L-phenylalanine into the final this compound molecule. While the complete pathway has not been fully elucidated in papaya, a putative pathway can be constructed based on the known biosynthesis of other acetophenone derivatives in plants.[4][5]
The key steps are hypothesized to be:
-
Shikimate Pathway : Production of L-phenylalanine.
-
Phenylpropanoid Pathway : Conversion of L-phenylalanine to trans-cinnamic acid.
-
β-Oxidative Pathway : Shortening of the three-carbon side chain of cinnamic acid to form an acetophenone precursor.
-
Modification Reactions : A series of hydroxylation and methylation reactions to produce the final this compound structure.
A diagram of the putative this compound biosynthesis pathway is presented below.
Experimental Protocols
This section provides detailed protocols for the analysis of gene expression of putative this compound biosynthetic genes in papaya.
Plant Material and Treatment
-
Plant Material : Use healthy, disease-free Carica papaya plants. The specific cultivar and tissue type (e.g., fruit peel, leaves) should be chosen based on the experimental goals.
-
Elicitor Treatment : To induce the expression of phytoalexin biosynthesis genes, treat the plant tissues with an elicitor. This can be a biotic elicitor, such as a spore suspension of Colletotrichum gloesporioides, or an abiotic elicitor, like chitosan (B1678972) or salicylic (B10762653) acid.[6]
-
Sample Collection : Collect tissue samples at different time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamics of gene expression. Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until RNA extraction.
RNA Extraction and Quality Control
High-quality RNA is essential for accurate gene expression analysis. Papaya tissues can be rich in polysaccharides and polyphenols, which can interfere with RNA extraction.
-
RNA Extraction Method : A modified CTAB method or a commercial plant RNA extraction kit with a supplementary protocol for high-polyphenol tissues is recommended.[7]
-
Grind frozen tissue to a fine powder in liquid nitrogen.
-
Immediately add the powdered tissue to a pre-heated extraction buffer containing CTAB and PVPP.
-
Follow the specific protocol for the chosen method, including chloroform (B151607) extractions and isopropanol (B130326) precipitation.
-
-
RNA Quality Control :
-
Quantification : Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of 1.8-2.1 and an A260/A230 ratio of >2.0.
-
Integrity : Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible, with the 28S band being approximately twice as intense as the 18S band.
-
cDNA Synthesis
-
Reverse Transcription : Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with an oligo(dT) primer or random hexamers.
-
Procedure : Follow the manufacturer's instructions for the chosen kit. Typically, this involves incubating the RNA with reverse transcriptase, dNTPs, and primers at a specific temperature.
-
Storage : Store the synthesized cDNA at -20°C.
Primer Design and Validation
-
Target Gene Selection : Based on the putative biosynthetic pathway, select candidate genes for expression analysis. These may include genes encoding:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate-4-hydroxylase (C4H)
-
4-coumarate-CoA ligase (4CL)
-
Cytochrome P450 monooxygenases (P450s)
-
O-methyltransferases (OMTs)
-
-
Primer Design : Design gene-specific primers using software like Primer3 or the NCBI Primer-BLAST tool. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
Primer Validation : Validate the specificity of the primers by performing a standard PCR followed by agarose gel electrophoresis to ensure a single product of the expected size is amplified. Also, perform a melt curve analysis in a qPCR experiment to check for a single peak.
Quantitative Real-Time PCR (qPCR)
-
qPCR Reaction Mix : Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and the cDNA template.[8][9]
-
qPCR Program : A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis.
-
Initial Denaturation: 95°C for 5-10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Gradually increase the temperature from 60°C to 95°C.
-
-
Reference Genes : Use at least two stable reference genes (e.g., Actin, Ubiquitin, GAPDH) for normalization of the expression data.
-
Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Relative Expression of Putative this compound Biosynthesis Genes in Papaya Fruit Peel after C. gloesporioides Inoculation
| Gene | Fold Change (6 hpi) | Fold Change (12 hpi) | Fold Change (24 hpi) | Fold Change (48 hpi) |
| PAL | 2.5 ± 0.3 | 4.8 ± 0.5 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| C4H | 3.1 ± 0.4 | 5.2 ± 0.6 | 3.9 ± 0.5 | 1.8 ± 0.3 |
| 4CL | 2.8 ± 0.3 | 4.5 ± 0.4 | 3.5 ± 0.4 | 1.6 ± 0.2 |
| P450-1 | 6.7 ± 0.8 | 12.3 ± 1.1 | 8.5 ± 0.9 | 3.2 ± 0.4 |
| OMT-1 | 4.2 ± 0.5 | 9.8 ± 0.9 | 6.1 ± 0.7 | 2.5 ± 0.3 |
| P450-2 | 8.1 ± 0.9 | 15.6 ± 1.4 | 10.2 ± 1.1 | 4.1 ± 0.5 |
Note: Data are presented as mean fold change ± standard error relative to the mock-inoculated control (0 hpi). hpi = hours post-inoculation. This data is hypothetical and for illustrative purposes.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the experimental process.
Concluding Remarks
The protocols and guidelines presented in this document provide a comprehensive framework for investigating the gene expression dynamics of this compound biosynthesis in papaya. A thorough understanding of this pathway at the molecular level will not only contribute to the development of disease-resistant papaya varieties but also pave the way for the potential biotechnological production of this valuable phytoalexin for pharmaceutical applications. The use of high-throughput techniques like RNA-Seq can further enhance the discovery of novel genes and regulatory networks involved in this compound biosynthesis.[10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H12O5 | CID 146167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 90426-22-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiling of papaya (Carica papaya L.) immune response induced by CTS-N after inoculating PLDMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 9. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Metabolomic Profiling of Papaya in Response to Danielone Elicitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elicitors are molecules that induce defense responses in plants, often leading to the production of secondary metabolites with potential pharmaceutical applications. Danielone, a phytoalexin endogenous to papaya (Carica papaya), has been identified, but its role as an elicitor to stimulate the broader metabolome of papaya fruit remains an area of active research. This document provides a framework of detailed protocols and application notes for investigating the metabolomic changes in papaya fruit in response to treatment with this compound.
Given the nascent stage of research in this specific area, the following protocols are based on established methodologies for metabolomic analysis of papaya and general principles of elicitor-based studies in plants. The quantitative data presented are illustrative, drawn from studies on papaya metabolomics under different stressors, to provide a template for data presentation.
Data Presentation: Illustrative Quantitative Metabolite Changes
The following tables represent hypothetical data to illustrate how quantitative results from a metabolomic study on this compound-elicited papaya could be structured. These tables are modeled after findings from metabolomic studies of papaya under other stress conditions, such as chilling and ripening alterations.
Table 1: Hypothetical Changes in Primary Metabolites in Papaya Pulp Following this compound Treatment
| Metabolite Class | Metabolite Name | Fold Change (this compound vs. Control) | p-value |
| Amino Acids | L-Alanine | 1.8 | < 0.05 |
| Glycine | 2.1 | < 0.01 | |
| L-Proline | 3.5 | < 0.001 | |
| Organic Acids | Malic Acid | 0.7 | < 0.05 |
| Citric Acid | 0.8 | n.s. | |
| Butanoic Acid | 1.5 | < 0.05 | |
| Sugars | D-Fructose | 1.3 | < 0.05 |
| D-Glucose | 1.2 | n.s. | |
| Fatty Acids | Hexadecanoic Acid | 2.5 | < 0.01 |
| Octadecanoic Acid | 2.2 | < 0.01 |
Data is hypothetical and for illustrative purposes only. n.s. = not significant.
Table 2: Hypothetical Changes in Secondary Metabolites in Papaya Pulp Following this compound Treatment
| Metabolite Class | Metabolite Name | Fold Change (this compound vs. Control) | p-value |
| Phenolic Acids | Caffeic Acid | 4.2 | < 0.001 |
| Ferulic Acid | 3.8 | < 0.001 | |
| Flavonoids | Quercetin | 5.1 | < 0.001 |
| Kaempferol | 4.5 | < 0.001 | |
| Alkaloids | Carpaine | 2.0 | < 0.05 |
| Lipids | cis-3-Hexenyl lactate | 1.9 | < 0.05 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: this compound Elicitor Treatment of Papaya Fruit
This protocol describes a general method for applying an elicitor to papaya fruit tissue. The optimal concentration of this compound and incubation time should be determined empirically.
1. Plant Material:
-
Obtain mature, unripe papaya fruit (Carica papaya L.). The fruit should be uniform in size and free of any visible defects or infections.
2. Elicitor Preparation:
-
Synthesize or purify this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Create a series of working solutions at different concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in sterile distilled water. Include a vehicle control with the same concentration of the solvent.
3. Elicitation Procedure:
-
Wash the papaya fruit with distilled water and surface sterilize with 70% ethanol.
-
Aseptically cut the fruit into discs of uniform size (e.g., 1 cm diameter, 0.5 cm thickness).
-
Place the fruit discs in sterile petri dishes containing moistened filter paper.
-
Apply a small volume (e.g., 50 µL) of the this compound working solution or vehicle control onto the surface of each disc.
-
Seal the petri dishes and incubate for various time points (e.g., 6, 12, 24, 48 hours) at room temperature.
4. Sample Collection and Storage:
-
After incubation, immediately quench the metabolic activity by freezing the fruit discs in liquid nitrogen.[1]
-
Store the frozen samples at -80°C until metabolite extraction.[1]
Protocol 2: Metabolite Extraction from Papaya Pulp
This protocol is adapted from established methods for GC-MS and LC-MS analysis of papaya.[1]
1. Sample Preparation:
-
Grind the frozen papaya discs into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
2. Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.[1]
-
Add 500 µL of ice-cold 80% methanol.[1]
-
Vortex the mixture for 15 minutes at 4°C.[1]
-
Centrifuge the mixture to pellet the debris.
-
Decant the supernatant into a new tube.
-
Repeat the extraction process on the pellet twice more, pooling the supernatants.[1]
-
Centrifuge the pooled supernatant at 10,000 rpm for 10 minutes at 4°C to remove any remaining particulates.[1]
-
Store the final extract at -20°C until analysis.[1]
Protocol 3: GC-MS Based Metabolomic Analysis
This protocol is suitable for the analysis of volatile and semi-volatile compounds.
1. Derivatization:
-
Take an aliquot of the methanolic extract and evaporate to dryness under a stream of nitrogen or in a vacuum dryer.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate to stabilize carbonyl groups.
-
Add a silylating agent (e.g., MSTFA with 1% TMCS) and incubate to derivatize hydroxyl and amine groups, making them amenable to GC-MS analysis.
2. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).
-
Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250-300°C) to separate the metabolites.
-
Set the mass spectrometer to scan a mass range of m/z 50-700 in electron ionization (EI) mode.
3. Data Processing:
-
Process the raw data to identify and quantify the metabolites using a mass spectral library such as NIST.
Protocol 4: LC-MS Based Metabolomic Analysis
This protocol is ideal for the analysis of a broad range of polar and non-polar metabolites.
1. Sample Preparation:
-
The methanolic extract from Protocol 2 can often be directly used after appropriate dilution.
2. LC-MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Employ a reversed-phase column (e.g., C18) for separation.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both with a small amount of an acid (e.g., formic acid) to improve ionization.
-
The mass spectrometer can be operated in both positive and negative ion modes to cover a wider range of metabolites.
3. Data Processing:
-
Process the raw data using specialized software to perform peak picking, alignment, and annotation against metabolite databases.
Visualizations
The following diagrams illustrate the experimental workflow and a generalized signaling pathway activated by elicitors in plants.
Caption: Experimental workflow for metabolomic profiling of papaya in response to this compound.
Caption: Generalized plant defense signaling pathway initiated by an elicitor.
References
Field Application of Danielone as a Natural Fungicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable agricultural practices has spurred research into naturally derived fungicides. "Danielone," a term likely referring to the bioactive compounds found in the African tree Daniella oliveri, has emerged as a promising candidate. Extracts from Daniella oliveri have demonstrated notable antifungal properties in laboratory settings against a range of pathogenic fungi. This document provides a comprehensive overview of the current research, application protocols based on in-vitro studies, and a general framework for the field application of natural fungicides, acknowledging the current lack of specific field data for Daniella oliveri extracts.
Quantitative Data Summary
The antifungal efficacy of Daniella oliveri extracts has been quantified in several laboratory studies. The data, primarily from in-vitro assays, is summarized below for easy comparison. These studies reveal that the ethanol (B145695) extracts of the plant tend to be more potent than aqueous extracts.
Table 1: In-vitro Antifungal Activity of Daniella oliveri Extracts (Zone of Inhibition)
| Fungal Species | Plant Part & Extract Type | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Fusarium oxysporum | Leaf, Ethanol Extract | 100 | Not specified, activity confirmed | [1] |
| Aspergillus niger | Bark, Essential Oil | 0.0781 | MIC value, not ZOI | [2] |
| Trichophyton rubrum | Bark, Essential Oil | 0.0781 | MIC value, not ZOI | [2] |
| Streptococcus pyogenes | Leaf, Ethanol Extract | 100 | 23 ± 1.46 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Daniella oliveri Extracts
| Fungal Species | Plant Part & Extract Type | MIC (µg/mL) | Reference |
| Aspergillus niger | Bark, Essential Oil | 78.1 | [2] |
| Trichophyton rubrum | Bark, Essential Oil | 78.1 | [2] |
| Candida albicans | Various parts, Methanolic Extract | > 256 (No activity observed) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on the cited literature for in-vitro antifungal assays.
Protocol 1: Preparation of Daniella oliveri Extracts
This protocol outlines the steps for preparing both aqueous and ethanol extracts from the leaves of Daniella oliveri.
-
Plant Material Collection and Preparation:
-
Collect fresh, healthy leaves of Daniella oliveri.
-
Wash the leaves thoroughly with sterile distilled water to remove any debris.
-
Air-dry the leaves at room temperature for 7-14 days or until they are brittle.
-
Grind the dried leaves into a fine powder using a sterile electric blender.
-
-
Aqueous Extraction (Decoction):
-
Mix 250 g of the leaf powder with 3 liters of distilled water in a large flask.
-
Bring the mixture to a boil and simmer for 30 minutes.
-
Allow the decoction to cool to room temperature.
-
Filter the mixture through a clean muslin cloth followed by Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator or by gentle heating in a water bath to obtain the crude aqueous extract.
-
Store the extract at 4°C until use.
-
-
Ethanol Extraction (Cold Maceration):
-
Soak 400 g of the air-dried leaf powder in 1000 mL of 95% ethanol in a sealed container.
-
Keep the mixture at room temperature for 72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
-
Store the extract at 4°C until use.
-
Protocol 2: In-vitro Antifungal Susceptibility Testing (Agar Well Diffusion Method)
This method is used to qualitatively assess the antifungal activity of the extracts.
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 28°C for 7-10 days.
-
Prepare a spore suspension by flooding the agar surface with sterile distilled water and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Agar Well Diffusion Assay:
-
Pour molten PDA into sterile Petri plates and allow it to solidify.
-
Spread 100 µL of the fungal spore suspension evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 100 µL) of the plant extract (at various concentrations) into each well.
-
Use a suitable solvent (e.g., sterile distilled water or ethanol) as a negative control and a standard fungicide as a positive control.
-
Incubate the plates at 28°C for 3-5 days.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
Proposed Field Application Protocol (General Guidance)
Disclaimer: The following protocol is a general guideline for the application of natural fungicides and is not based on specific field trial data for Daniella oliveri extracts, which is currently unavailable. Efficacy, application rates, and timing will need to be determined through rigorous field trials.
-
Phytotoxicity Testing:
-
Before wide-scale application, conduct a phytotoxicity test on a small number of target plants.
-
Prepare different concentrations of the Daniella oliveri extract.
-
Apply the extracts to the leaves and stems of the test plants.
-
Observe the plants for several days for any signs of damage, such as leaf burn, discoloration, or stunted growth.
-
-
Preparation of Spray Solution:
-
Based on in-vitro data and phytotoxicity testing, determine a starting concentration range for the field.
-
Dissolve the crude extract in water to the desired concentration. The addition of a small amount of a non-ionic surfactant may improve adhesion to the plant surface.
-
-
Application Method:
-
Foliar Spray: This is the most common method for applying fungicides.
-
Use a calibrated sprayer to ensure even coverage of all plant surfaces, including the undersides of leaves.
-
Apply to the point of runoff.
-
-
Soil Drench: For soil-borne pathogens, a soil drench application may be more appropriate.
-
Apply a known volume of the extract solution to the soil around the base of each plant.
-
-
-
Timing and Frequency of Application:
-
Preventative Application: Apply the extract before the onset of disease, especially during periods of high humidity or when weather conditions are favorable for fungal growth.
-
Curative Application: If the disease is already present, apply at the first sign of symptoms.
-
Repeat applications every 7-14 days, or as determined by the persistence of the extract and disease pressure.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized plant defense signaling pathway potentially activated by natural fungicides.
Caption: Experimental workflow for evaluating a natural fungicide from discovery to application.
Mechanism of Action
The precise mechanism of action for the antifungal compounds in Daniella oliveri has not been fully elucidated. However, phytochemical screenings have identified the presence of tannins, flavonoids, saponins, and alkaloids[1][4]. These classes of compounds are known to exert antifungal effects through various mechanisms, including:
-
Cell Membrane Disruption: Saponins and some alkaloids can interact with fungal cell membranes, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: Flavonoids and tannins can inhibit essential fungal enzymes, disrupting metabolic pathways.
-
Inhibition of Spore Germination: Some compounds can prevent fungal spores from germinating, thereby halting the infection process.
Further research is required to pinpoint the specific molecular targets of the active compounds in Daniella oliveri extracts.
Conclusion and Future Directions
Extracts from Daniella oliveri show significant promise as a source of natural fungicides. The available in-vitro data provides a solid foundation for further research. However, to translate this potential into a viable agricultural product, future research must focus on:
-
Isolation and identification of the specific bioactive compounds (i.e., "this compound").
-
Conducting comprehensive phytotoxicity studies on a range of crop plants.
-
Performing greenhouse and field trials to determine optimal application rates, timing, and efficacy against key plant pathogens.
-
Investigating the mode of action of the purified compounds and their effects on plant defense signaling pathways.
By addressing these research gaps, the full potential of Daniella oliveri as a natural fungicide can be realized, contributing to more sustainable and environmentally friendly disease management strategies in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Daniellia oliveri (Rolfe) Hutch and Dalziel: Antimicrobial Activities, Cytotoxicity Evaluation, and Phytochemical Identification by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Formulation of Danielone for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a phytoalexin, a low molecular weight antimicrobial compound, naturally produced by papaya fruit (Carica papaya) in response to fungal infection.[1][2][3] First identified by Echeverri et al. in 1997, this compound, chemically described as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone, has demonstrated significant antifungal activity against Colletotrichum gloeosporioides, the causative agent of anthracnose disease in papaya.[1][3] As a naturally derived antifungal agent, this compound presents a promising avenue for the development of novel, potentially more sustainable, crop protection strategies. This document provides an overview of this compound, including its known properties, and offers generalized protocols for its formulation and application in an agricultural research context.
Quantitative Data Summary
Limited quantitative data is available in the public domain regarding the specific efficacy and application rates of this compound. The primary research focused on its isolation and initial antifungal screening. Further dose-response studies are required to establish optimal concentrations for various applications.
| Parameter | Value/Range | Source |
| Chemical Formula | C₁₀H₁₂O₅ | [1] |
| Molar Mass | 212.20 g/mol | N/A |
| Target Pathogen | Colletotrichum gloeosporioides | [1][3] |
| Antifungal Activity | High in vitro activity | [1][3] |
| Effective Concentration | Not specified in literature | N/A |
| Optimal pH for Activity | Not specified in literature | N/A |
| Photostability | Not specified in literature | N/A |
| Rainfastness | Not specified in literature | N/A |
Experimental Protocols
The following protocols are generalized based on standard practices for the formulation and application of natural antifungal compounds in agriculture.[4] Optimization will be necessary to determine the most effective formulation and application method for this compound.
Protocol 1: Preparation of a this compound-Based Emulsifiable Concentrate (EC) Formulation
This protocol outlines the preparation of a 1% (w/v) this compound EC formulation.
Materials:
-
This compound (synthesized as per Luis & Andrés, 1999 or extracted)[5][6]
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Cyclohexanone)
-
Emulsifier blend (e.g., a combination of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil)
-
Adjuvant (optional, e.g., crop oil concentrate, non-ionic surfactant)
-
Distilled water
-
Glass beakers and flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Dissolution of this compound:
-
Weigh 1.0 g of pure this compound.
-
In a 100 mL beaker, add 50 mL of the chosen solvent.
-
Place the beaker on a magnetic stirrer and add the this compound to the solvent.
-
Stir until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor to prevent degradation.
-
-
Addition of Emulsifiers:
-
To the this compound solution, add a pre-determined blend of emulsifiers. A typical starting point is 5-10% (v/v) of the total formulation volume.
-
Continue stirring until the emulsifiers are fully incorporated into the solution.
-
-
Volume Adjustment:
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add it to the flask.
-
Bring the final volume to 100 mL with the solvent.
-
-
Stability Test:
-
To test the emulsion stability, add 1 mL of the EC formulation to 99 mL of water in a graduated cylinder.
-
Invert the cylinder 10-20 times and observe the emulsion. A stable emulsion should not show significant separation or creaming for at least 30 minutes.
-
Protocol 2: In Vitro Antifungal Activity Assay
This protocol describes how to test the efficacy of the this compound formulation against C. gloeosporioides in vitro.
Materials:
-
This compound EC formulation
-
Colletotrichum gloeosporioides culture
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Sterile distilled water
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Fungal Spore Suspension:
-
Flood a 7-10 day old culture of C. gloeosporioides with 10 mL of sterile distilled water.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Preparation of Amended Media:
-
Prepare a series of dilutions of the this compound EC formulation in sterile distilled water to achieve final concentrations of (for example) 10, 50, 100, 250, and 500 µg/mL in the PDA.
-
Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~45-50°C) to achieve the target concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify. A control plate with no this compound should also be prepared.
-
-
Inoculation and Incubation:
-
Place a 10 µL drop of the fungal spore suspension in the center of each PDA plate.
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony on each plate daily for 5-7 days.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Protocol 3: Greenhouse Efficacy Trial on Papaya Seedlings
This protocol outlines a preliminary greenhouse trial to evaluate the protective efficacy of the this compound formulation.
Materials:
-
This compound EC formulation
-
Healthy papaya seedlings (4-6 leaf stage)
-
C. gloeosporioides spore suspension (1 x 10⁵ spores/mL)
-
Handheld sprayer
-
Greenhouse with controlled environment (temperature, humidity)
Procedure:
-
Plant Treatment:
-
Prepare a spray solution of the this compound EC formulation at various concentrations (e.g., 100, 250, 500, 1000 ppm) in water. Include an adjuvant if desired.
-
Spray the papaya seedlings with the this compound solutions until runoff. Ensure thorough coverage of all leaf surfaces.
-
A control group should be sprayed with water and the emulsifier/solvent blank.
-
-
Inoculation:
-
Allow the treated plants to dry for 24 hours.
-
Inoculate the seedlings by spraying them with the C. gloeosporioides spore suspension.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a high-humidity environment (>90%) for the first 48 hours to promote infection.
-
After the initial high-humidity period, maintain standard greenhouse conditions.
-
Assess disease severity 7-14 days after inoculation by visually rating the percentage of leaf area with anthracnose symptoms.
-
-
Data Analysis:
-
Calculate the disease control efficacy for each treatment compared to the untreated control.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathway activated by this compound in plants is not yet elucidated. However, as a phytoalexin, its production is likely triggered by the plant's defense response to pathogen recognition.
Caption: Hypothetical signaling pathway for this compound induction in plants.
Caption: Experimental workflow for this compound formulation and efficacy testing.
Disclaimer
The information and protocols provided in this document are intended for research and development purposes only. The formulation and application of any new agricultural product must comply with all local, national, and international regulations. The provided protocols are generalized and will require significant optimization for the specific use of this compound. Further research is needed to determine its efficacy, crop safety, environmental fate, and toxicological profile.
References
- 1. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound, a phytoalexin from papaya fruit [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of this compound (α-Hydroxyacetosyringone) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Techniques for Scaling Up Danielone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danielone (α-hydroxyacetosyringone) is a naturally occurring phytoalexin with demonstrated antifungal properties. Its potential as a lead compound in agrochemical and pharmaceutical development necessitates robust and scalable synthetic methods. This document provides detailed application notes and experimental protocols for two distinct synthetic routes to this compound. Furthermore, it addresses key considerations for the scale-up of these syntheses, with a focus on the critical α-hydroxylation step. While specific signaling pathways for this compound are not yet fully elucidated, this document presents generalized pathways for phytoalexin induction in plants and the antifungal action of phenolic compounds to provide a contextual framework for further research.
Introduction
This compound is a phenolic compound first isolated from papaya (Carica papaya) and identified as a phytoalexin, a substance produced by plants in response to pathogen attack. Its antifungal activity against various plant pathogens makes it an attractive candidate for the development of new fungicides. Efficient and economically viable synthetic routes are crucial for producing the quantities of this compound required for extensive biological testing and potential commercialization. This document outlines two reported laboratory-scale syntheses of this compound and discusses the primary challenges and strategies for scaling up these processes.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Three-Step Synthesis from Acetosyringone (B1664989) | Four-Step Synthesis from 4-O-benzyl-syringaldehyde |
| Starting Material | Acetosyringone | 4-O-benzyl-syringaldehyde |
| Key Reactions | Protection, α-hydroxylation, Deprotection | Pummerer-type reaction, Deprotection |
| Overall Yield | Good | Low (<10% from the sulfoxide) |
| Reagents of Note | Chlorodimethyl ether, Iodobenzene (B50100) diacetate | Dimethyl sulfoxide (B87167) (DMSO), Benzyl (B1604629) chloride, HCl |
| Scalability | Potentially more scalable due to higher yield | Challenging to scale due to low yield and complex reaction |
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound from Acetosyringone
This protocol is adapted from a reported efficient synthesis of this compound.
Step 1: Protection of Acetosyringone
-
Reaction Setup: To a solution of acetosyringone in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine (B128534) or potassium carbonate).
-
Addition of Protecting Group: Slowly add chlorodimethyl ether to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected acetosyringone.
Step 2: α-Hydroxylation of Protected Acetosyringone
-
Reaction Setup: Dissolve the protected acetosyringone in a mixture of methanol (B129727) and potassium hydroxide (B78521) solution.
-
Addition of Oxidizing Agent: Add a solution of iodobenzene diacetate in methanol to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the α-hydroxy protected acetosyringone.
Step 3: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the α-hydroxy protected acetosyringone in a suitable solvent (e.g., methanol).
-
Acid-catalyzed Deprotection: Add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Purification: After cooling, neutralize the reaction mixture and extract the this compound. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Four-Step Synthesis of this compound via a Pummerer-type Reaction
This protocol is based on a synthesis involving a Pummerer-type reaction.
Step 1: Benzyl Protection of Syringaldehyde
-
Reaction Setup: Dissolve 3,5-dimethoxy-4-hydroxy-benzaldehyde (syringaldehyde) in methanol.
-
Addition of Benzyl Chloride: Add benzyl chloride to the solution and stir at room temperature for 8 hours.
-
Purification: Purify the resulting 4-benzyloxy-syringaldehyde by silica gel column chromatography.
Step 2: Formation of the Sulfoxide
-
Reaction Setup: Carry out a coupling reaction between 4-O-benzyl-syringaldehyde and dimethyl sulfoxide (DMSO). This step forms a β-ketosulfoxide intermediate.
Step 3: Pummerer-type Reaction
-
Reaction Setup: Treat the sulfoxide intermediate with 10% hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for five hours.
-
Purification: Purify the crude product by preparative thin-layer chromatography (TLC) on silica gel to obtain 4'-O-benzyl-α-hydroxyacetosyringone.
Step 4: Deprotection to Yield this compound
-
Reaction Setup: Hydrogenate the 4'-O-benzyl-α-hydroxyacetosyringone on a palladium on carbon (Pd/C) catalyst.
-
Purification: Purify the final product to obtain this compound.
Scale-Up Considerations
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several challenges and considerations.
General Considerations:
-
Reagent Selection: Evaluate the cost, availability, and safety of all reagents at larger scales. For instance, the use of potentially hazardous reagents like chlorodimethyl ether in Protocol 1 would require stringent safety protocols and specialized equipment.
-
Solvent Choice: Solvents used in laboratory-scale synthesis may not be suitable for large-scale production due to cost, environmental impact, or safety concerns. Consider greener and more economical solvent alternatives.
-
Reaction Conditions: Optimize reaction temperature, concentration, and time for larger volumes. Heat transfer becomes a critical factor in large reactors, and exothermic reactions need careful management.
-
Work-up and Purification: Extraction and chromatography methods that are feasible in the lab may be impractical at scale. Investigate alternative purification techniques such as crystallization, distillation, or precipitation.
Specific Considerations for α-Hydroxylation:
The α-hydroxylation of the ketone is a critical step in both synthetic routes. When scaling up this transformation, the following points are crucial:
-
Oxidizing Agent: The use of hypervalent iodine reagents like iodobenzene diacetate is common in laboratory-scale α-hydroxylations. However, their cost and the generation of stoichiometric amounts of iodine-containing byproducts can be problematic at an industrial scale.
-
Alternative Oxidation Methods: For large-scale synthesis, alternative, more atom-economical, and environmentally friendly oxidation methods should be explored. These could include:
-
Catalytic oxidation using molecular oxygen or air: This is a highly desirable "green" approach, though it may require the development of a suitable catalyst system.
-
Hydrogen peroxide as the oxidant: This is another green option, but it can be hazardous at high concentrations and temperatures.
-
Electrochemical oxidation: This method can be clean and efficient but requires specialized equipment.
-
-
Process Safety: The α-hydroxylation of ketones can sometimes be highly exothermic. Careful monitoring and control of the reaction temperature are essential to prevent runaway reactions, especially at a large scale.
Visualizations
Experimental Workflow for this compound Synthesis (Three-Step Route)
Application Notes and Protocols for Danielone in Food Preservation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danielone is a phytoalexin, a type of antimicrobial compound produced by plants in response to infection or stress. It has been isolated from papaya fruit (Carica papaya) and is chemically identified as 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one. Research into this compound for food preservation is in its nascent stages, with current literature primarily focused on its antifungal properties against specific plant pathogens. These application notes provide a summary of the existing research and potential protocols for further investigation into this compound's utility as a food preservative.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₅ |
| Molar Mass | 212.20 g/mol |
| Appearance | Not widely reported, likely a crystalline solid |
| Solubility | Information not readily available, likely soluble in organic solvents |
Known Antimicrobial Activity
The primary documented antimicrobial activity of this compound is its antifungal effect against Colletotrichum gloesporioides, a pathogenic fungus that causes anthracnose disease in papayas.
Table 1: Antifungal Activity of this compound
| Microorganism | Food Matrix/Test Condition | Concentration | Result |
| Colletotrichum gloesporioides | In vitro bioassay | Not specified in available abstracts | High antifungal activity |
Note: Detailed quantitative data on the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of this compound against a broad spectrum of food spoilage microorganisms are not yet available in published research.
Potential Mechanisms of Action
The precise mechanisms by which this compound exerts its antifungal effects have not been fully elucidated. However, based on the general mechanisms of other phenolic phytoalexins, potential modes of action can be hypothesized.
Diagram 1: Hypothetical Antifungal Mechanism of this compound
Caption: Hypothetical antifungal mechanisms of this compound.
Experimental Protocols
Due to the limited research on this compound in food preservation, the following protocols are generalized and should be adapted for specific research objectives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Food Spoilage Fungi
This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of common food spoilage fungi.
Materials:
-
This compound (pure compound)
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cultures of food spoilage fungi (e.g., Aspergillus niger, Penicillium chrysogenum, Fusarium graminearum)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on Potato Dextrose Agar (PDA) plates until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of approximately 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in PDB within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal spore suspension to each well containing the this compound dilutions.
-
Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).
-
Incubate the microtiter plate at a suitable temperature (e.g., 25-28°C) for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible fungal growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
-
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Evaluation of this compound's Antioxidant Activity (DPPH Assay)
This protocol can be used to assess the free radical scavenging activity of this compound, a key property for preventing lipid oxidation in food.
Materials:
-
This compound (pure compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution.
-
-
Assay:
-
In a test tube or microplate well, mix a specific volume of each this compound dilution with the DPPH solution.
-
Prepare a control sample containing methanol and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Application in Food Systems: A Research Perspective
The application of this compound as a food preservative is a novel area of research. The following are potential avenues for investigation:
-
Fruit and Vegetable Coatings: Incorporating this compound into edible coatings to prevent fungal growth on the surface of fresh produce.
-
Beverage Preservation: Assessing the efficacy of this compound in inhibiting yeast and mold spoilage in fruit juices and other beverages.
-
Meat and Poultry Products: Investigating the potential of this compound to control the growth of spoilage bacteria and fungi on meat surfaces.
Signaling Pathways
Currently, there is no specific research available on the signaling pathways affected by this compound in microbial cells. Further studies are required to understand its molecular targets and mechanisms of action.
Conclusion and Future Directions
This compound presents an interesting prospect as a natural food preservative due to its demonstrated antifungal activity. However, the current body of research is limited. Future studies should focus on:
-
Broad-spectrum antimicrobial screening: Testing this compound against a wider range of foodborne bacteria, yeasts, and molds.
-
Quantitative analysis: Determining the MIC and MBC/MFC values for susceptible microorganisms.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by this compound.
-
Toxicological evaluation: Assessing the safety of this compound for human consumption.
-
Food matrix studies: Evaluating the efficacy and stability of this compound in various food systems.
The development of this compound as a commercial food preservative will depend on comprehensive research that addresses these critical areas.
Troubleshooting & Optimization
Technical Support Center: Danielone Extraction from Carica papaya
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Danielone from papaya (Carica papaya).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the papaya plant is it typically extracted?
A1: this compound is a phytoalexin, an antimicrobial compound that is produced by plants in response to stress, such as fungal infection. It has been identified in papaya fruit, particularly in response to pathogens like Colletotrichum gloeosporioides. While present in the fruit, related bioactive compounds can be found in leaves and seeds, making them potential sources for extraction as well.
Q2: Which extraction method provides the highest yield for phytochemicals from papaya?
A2: The yield of phytochemicals from papaya is highly dependent on the extraction method and solvent used. Studies on general phytochemical extraction from Carica papaya leaves have shown that reflux extraction can produce a high yield (17.86%). For papaya seeds, optimal conditions using methanol (B129727) with mechanical maceration and sonication have been shown to maximize the yield of polyphenols and flavonoids. The choice of method should be tailored to the specific compound's chemical properties and the researcher's available equipment.
Q3: What factors critically influence the efficiency of this compound extraction?
A3: Several factors can significantly impact the extraction efficiency of bioactive compounds like this compound from plant materials. Key parameters to control include:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Methanol has been shown to be effective for extracting less polar compounds from papaya seeds. For alkaloids like carpaine (B1223175), acidified water extraction was found to be more effective than alcohol extraction because it converts the alkaloid to its more water-soluble salt form.
-
Temperature: Higher temperatures can increase extraction efficiency but may also degrade thermolabile compounds. An optimized study found 65°C to be optimal for extracting phenolics from papaya leaves.
-
Extraction Time: Longer extraction times generally increase yield, but there is a point of diminishing returns after which compound degradation can occur.
-
Plant Material: The age of the plant material and its preparation (e.g., fresh vs. dried, particle size) can affect the yield. For instance, blended young papaya leaves yielded more carpaine than older leaves.
Q4: How can I confirm the presence of this compound in my extract?
A4: After extraction, phytochemical screening tests are necessary to identify the classes of compounds present. For specific confirmation of this compound (a substituted acetophenone), analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are required for separation, identification, and quantification.
Troubleshooting Guide
Issue 1: Low or No Yield of Target Compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Polarity | This compound is a substituted acetophenone. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water) to find the optimal one for solubilizing this compound. Methanol is often effective for a broad range of phytochemicals. |
| Inefficient Cell Lysis | The plant material may not be sufficiently ground. Reduce the particle size of the dried papaya material to increase the surface area available for solvent penetration. Consider using extraction techniques that actively disrupt cell walls, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). |
| Degradation of Compound | The extraction temperature may be too high or the duration too long. Try reducing the temperature and performing a time-course experiment to find the optimal duration. Store the powdered plant material away from direct sunlight in an airtight container. |
| Incorrect Plant Part/Condition | This compound is a phytoalexin, meaning its production is induced by stress. Ensure you are using plant material that has been appropriately stressed (e.g., exposed to a non-pathogenic fungal elicitor) if you are aiming to maximize phytoalexin content. |
Issue 2: Extract is Impure or Contains Contaminants
| Possible Cause | Troubleshooting Step |
| Co-extraction of Unwanted Compounds |
Technical Support Center: Overcoming Challenges in Danielone Purification
Disclaimer: Information regarding a compound specifically named "Danielone" is not publicly available. The following technical support guide is based on established principles and common challenges encountered during the purification of novel small-molecule organic compounds in a drug development setting. The experimental protocols, data, and troubleshooting advice are provided as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for the initial purification of a novel compound like this compound?
A1: For a novel small molecule such as this compound, a multi-step purification strategy is typically recommended. This often begins with a broader purification technique like liquid-liquid extraction or flash column chromatography to remove major impurities.[1][2] This is followed by a high-resolution technique, most commonly High-Performance Liquid Chromatography (HPLC), to achieve high purity.[3] The choice of specific methods will depend on the physicochemical properties of this compound (e.g., polarity, solubility, stability).
Q2: How do I select an appropriate solvent system for the purification of this compound?
A2: Solvent selection is critical for successful purification. For techniques like chromatography, solvent choice is based on the polarity of this compound and the stationary phase of the column. A good starting point is to use a solvent system where this compound has a retention factor (Rf) of approximately 0.3-0.5 in Thin Layer Chromatography (TLC). For reverse-phase HPLC, a common starting point is a gradient of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.[4]
Q3: What are the most common causes of this compound degradation during purification, and how can I prevent it?
A3: Degradation of a novel compound like this compound can be caused by several factors, including exposure to harsh pH conditions (acid or base hydrolysis), oxidation, heat, or light (photolysis).[5][6] To prevent degradation, it is crucial to understand the stability profile of the molecule.[7] Consider performing forced degradation studies to identify potential liabilities.[5] General preventative measures include using buffered mobile phases, working at reduced temperatures, protecting the sample from light, and blanketing solvents with inert gas (e.g., nitrogen or argon) to prevent oxidation.
Q4: What types of impurities might be present in a crude this compound sample?
A4: Impurities in a crude sample of a synthesized compound like this compound can include unreacted starting materials, by-products from side reactions, reagents, and degradation products.[8][9] It is important to characterize these impurities, as their properties will influence the choice of purification strategy.
Troubleshooting Guides
Issue 1: Low Purity of Purified this compound
If you are observing low purity in your final this compound sample, consult the following table and troubleshooting workflow.
Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)
| Purification Method | Purity Achieved (%) | Yield (%) | Throughput |
| Flash Chromatography (Silica) | 75-85 | 60-70 | High |
| Preparative HPLC (C18) | >98 | 40-50 | Low |
| Recrystallization | 90-95 | 30-40 | Medium |
| Supercritical Fluid Chromatography (SFC) | >99 | 50-60 | Medium |
Troubleshooting Workflow: Low Purity
Caption: Troubleshooting logic for addressing low purity of this compound.
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Poor peak shape in HPLC can compromise resolution and lead to inaccurate quantification.
Table 2: Potential Causes and Solutions for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase | Add a mobile phase modifier (e.g., 0.1% TFA or formic acid). |
| Column overload | Reduce the amount of sample injected onto the column.[10] | |
| Column contamination or degradation | Wash the column with a strong solvent or replace the column. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[4] |
| Column overload | Reduce the injection volume or sample concentration.[10] | |
| Split Peaks | Clogged column inlet frit | Reverse flush the column or replace the frit. |
| Sample degradation on-column | Use a faster gradient or reduce the run time. |
Issue 3: Low Yield of Purified this compound
Low recovery of this compound after purification is a common challenge.
Troubleshooting Steps for Low Yield:
-
Check for Sample Precipitation: this compound may be precipitating in the collection tubes if the solvent composition changes significantly during fraction collection. Try adding a small amount of a stronger solvent to the collection tubes.
-
Irreversible Binding to Stationary Phase: The compound might be strongly or irreversibly binding to the column. Try a different stationary phase or a stronger elution solvent.
-
Sample Degradation: As mentioned previously, this compound might be degrading during the purification process.[5] Re-evaluate the stability of your compound under the purification conditions.
-
Mechanical Losses: Ensure there are no leaks in your system.[11][12] Check all fittings and connections. With manual fraction collection, be careful to collect the entire peak.
Potential Degradation Pathways for this compound
Caption: Potential degradation pathways for this compound under stress conditions.
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
This protocol is a general guideline and should be optimized for this compound based on its specific properties.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 5 µm particle size, appropriate dimensions for preparative scale.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., DMSO or a solvent compatible with the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject the filtered sample onto the column.
-
Run a gradient elution, for example:
-
5% to 95% Mobile Phase B over 30 minutes.
-
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or rotary evaporation.
-
Characterize the final product to confirm identity and purity.
-
Protocol 2: Forced Degradation Study
To understand the stability of this compound, perform the following stress tests.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
For each condition, analyze the sample by HPLC-UV/MS to identify and quantify any degradation products.
Overall this compound Purification Workflow
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Optimizing reaction conditions for Danielone synthesis
Welcome to the technical support center for the synthesis of Danielone (α-hydroxyacetosyringone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable phytoalexin.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common and commercially available starting material for the synthesis of this compound is acetosyringone (B1664989).[1][2] An alternative synthesis has also been reported starting from 4-O-benzyl-syringaldehyde.
Q2: What are the main synthetic routes to obtain this compound?
A2: There are two primary reported methods for the synthesis of this compound:
-
A three-step synthesis from acetosyringone: This method involves the protection of the phenolic hydroxyl group of acetosyringone, followed by α-hydroxylation of the ketone, and subsequent deprotection to yield this compound.[1][2]
-
A four-step synthesis from 4-O-benzyl-syringaldehyde: This route involves a Pummerer-type reaction to introduce the α-hydroxy group, followed by hydrogenation.[1]
Q3: Why is the yield of this compound synthesis often low?
A3: Low yields in this compound synthesis can be attributed to several factors. In the four-step synthesis involving a Pummerer-type reaction, the overall reported yield is less than 10%.[1] Potential reasons for low yields in α-hydroxylation reactions of ketones, a key step in these syntheses, include the formation of byproducts through side reactions like the cleavage of peroxide intermediates. Careful control of reaction conditions is crucial to minimize these competing pathways.
Q4: What are the critical reaction parameters to control for optimizing the yield?
A4: Optimizing the yield of this compound requires careful control of several parameters:
-
Temperature: Many steps are performed at room temperature, but precise temperature control can minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Purity of Reagents: Using high-purity starting materials and reagents is critical for a successful synthesis.
-
Inert Atmosphere: Some steps, particularly those involving organometallic intermediates or sensitive reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification of this compound typically involves chromatographic techniques. Thin Layer Chromatography (TLC) can be used to monitor the reaction and identify the product. For purification on a larger scale, column chromatography using silica (B1680970) gel is a common method.[1] The choice of eluent (solvent system) is critical for achieving good separation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents.
-
Degradation of starting material or product: The starting material or the synthesized this compound may be unstable under the reaction conditions.
-
Incorrect stoichiometry of reagents: An incorrect ratio of reactants can lead to poor conversion.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all starting materials and reagents are pure and have been stored correctly.
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time.
-
Optimize Reaction Temperature: While some procedures specify "room temperature," it may be beneficial to run the reaction at a controlled, slightly elevated, or lowered temperature to improve the rate and selectivity.
-
Check Stoichiometry: Carefully re-calculate and measure the amounts of all reagents.
-
Consider an Alternative Route: If yields remain consistently low, exploring an alternative synthetic strategy might be necessary.
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Causes:
-
Side reactions: Competing reactions can lead to the formation of various byproducts. For instance, in the α-hydroxylation of ketones, cleavage of the intermediate peroxide can generate undesired products.
-
Over-oxidation: In the hydroxylation step, the desired α-hydroxy ketone can be further oxidized.
-
Incomplete deprotection: If a protecting group strategy is used, residual protected starting material or intermediates will contaminate the final product.
Troubleshooting Steps:
-
Optimize Purification: Experiment with different solvent systems for column chromatography to improve the separation of the desired product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Control Reaction Conditions: To minimize side reactions, carefully control the temperature and reaction time. Adding reagents slowly can also help to control the reaction.
-
Ensure Complete Deprotection: Use TLC to confirm the complete removal of the protecting group. If necessary, extend the reaction time or use a different deprotection agent.
Experimental Protocols
Three-Step Synthesis of this compound from Acetosyringone
This protocol is based on the method described by Luis and Andrés (1999).[1][2]
Step 1: Protection of Acetosyringone
-
Procedure: To a solution of acetosyringone in a suitable solvent, add a protecting group reagent (e.g., chlorodimethyl ether). The reaction is typically stirred at room temperature for a specified period.
-
Work-up: After the reaction is complete, the mixture is worked up by extraction and the solvent is evaporated to yield the protected acetosyringone.
Step 2: α-Hydroxylation of Protected Acetosyringone
-
Procedure: The protected acetosyringone is reacted with an oxidizing agent (e.g., iodobenzene (B50100) diacetate in methanol-potassium hydroxide (B78521) solution) to introduce the hydroxyl group at the α-position. The mixture is stirred at room temperature.
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Step 3: Deprotection to Yield this compound
-
Procedure: The protecting group is removed from the α-hydroxy protected acetosyringone using appropriate deprotection conditions (e.g., acidic hydrolysis).
-
Work-up and Purification: The final product, this compound, is isolated and purified by column chromatography.
Data Presentation
Table 1: Summary of Reagents and Conditions for a Four-Step this compound Synthesis
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature |
| 1 | 4-O-benzyl-syringaldehyde | DMSO | - | - | - |
| 2 | Product from Step 1 | Concentrated HCl | - | 5 hours | - |
| 3 | Product from Step 2 | Pd/C, H₂ | - | - | - |
| 4 | - | - | - | - | - |
Data extracted from Echeverri et al. (2000), which reported a low overall yield (<10%).[1]
Table 2: Physical Properties of Synthesized this compound and Intermediates
| Compound | Molecular Formula | Melting Point (°C) |
| Acetosyringone potassium salt | C₁₀H₁₁KO₄ | >350 |
| Protected Acetosyringone Intermediate | C₁₂H₁₆O₄ | 68-70 |
| This compound (α-Hydroxyacetosyringone) | C₁₀H₁₂O₅ | - |
Data from Luis and Andrés (1999).[2]
Visualizations
Caption: Workflow for the three-step synthesis of this compound from acetosyringone.
Caption: A decision-making diagram for troubleshooting common issues in this compound synthesis.
References
Danielone stability issues and storage solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Danielone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like many small molecules, is primarily influenced by several key environmental factors. These include temperature, light exposure, pH, and the presence of oxygen.[1] High temperatures can accelerate degradation, while exposure to UV and visible light may cause photodegradation.[1][2] The pH of the solution is also critical, as it can alter the molecular structure of this compound and reduce its stability.[1][3] Additionally, oxygen can promote oxidation, leading to the formation of degradation products.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[4] When stored in solution, it is advisable to use a suitable buffer and store at low temperatures to minimize degradation.[4] Long-term stability studies are crucial for determining the precise shelf life under various storage conditions.[5][6][7]
Q3: How can I monitor the degradation of this compound in my samples?
A3: The degradation of this compound can be monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[8][9][10] These methods should be capable of separating the intact this compound from its degradation products.[11] Mass spectrometry can be used in conjunction with HPLC to identify and characterize the degradation products formed.[8][9]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant loss of this compound concentration observed in a short period after dissolving.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent/pH | Ensure the solvent system has a pH that is optimal for this compound's stability. Use a buffer system if necessary to maintain a stable pH.[1] |
| Light Exposure | Protect the solution from light by using amber vials or by working in a dark environment.[1][2] Light exposure, particularly UV light, can significantly accelerate degradation.[2] |
| High Temperature | Prepare and store this compound solutions at low temperatures (e.g., on ice or at 4°C for short-term use). Avoid repeated freeze-thaw cycles.[1][4] |
| Oxidation | If this compound is susceptible to oxidation, consider de-gassing the solvent or adding an antioxidant to the solution.[1] |
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results when using this compound.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation in Media | This compound may be unstable in the cell culture media. Prepare fresh solutions of this compound immediately before each experiment. Perform a time-course experiment to assess the stability of this compound in your specific media. |
| Interaction with Media Components | Components of the cell culture media may react with this compound. Consider a simpler buffer system for initial experiments to rule out interactions. |
| Adsorption to Plastics | This compound may adsorb to the surface of plastic labware. Use low-binding microplates and pipette tips. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions. This is a critical step in developing a stability-indicating analytical method.[11][12]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[10]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[10]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.[10]
-
Photodegradation: Expose the this compound solution to UV light (e.g., 1.2 million lux-hours) for one week.[10]
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method to separate this compound from its degradation products.
-
Characterize the major degradation products using LC-MS/MS.[8]
-
Protocol 2: Long-Term Stability Study of this compound
Objective: To determine the shelf-life of this compound under recommended storage conditions.[5][6]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a proposed solution formulation.
-
Storage Conditions: Store the samples under the following ICH recommended long-term stability conditions:[7]
-
25°C / 60% Relative Humidity (RH)
-
4°C
-
-20°C
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Assay: To determine the concentration of this compound.
-
Purity: To detect and quantify any degradation products.
-
Physical Appearance: Note any changes in color or morphology.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long Term Stability Study: Significance and symbolism [wisdomlib.org]
- 6. netpharmalab.es [netpharmalab.es]
- 7. youtube.com [youtube.com]
- 8. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass … [ouci.dntb.gov.ua]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ceyonelifesciences.com [ceyonelifesciences.com]
Technical Support Center: Troubleshooting Low Bioactivity in Danielone Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in Danielone extracts. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
This compound is a key bioactive compound believed to be present in extracts of the dandelion (Taraxacum officinale). Its purported bioactivities, based on broader studies of dandelion extracts, include anti-inflammatory, antioxidant, and anticancer effects. The specific efficacy can vary significantly based on the extraction method and the part of the plant used (root, leaf, or flower).
Q2: My this compound extract shows lower than expected bioactivity. What are the primary factors to consider?
Several factors can contribute to low bioactivity. These can be broadly categorized into:
-
Extraction Efficiency: The chosen solvent and method may not be optimal for this compound.
-
Compound Integrity: this compound may be degrading during extraction or storage.
-
Assay Interference: Components in the crude extract may interfere with the bioassay.
-
Plant Material Quality: The concentration of this compound in the initial plant material can vary.
Troubleshooting Guide
Issue 1: Sub-optimal Extraction Efficiency
Q: How can I determine if my extraction method is efficient for this compound?
A: The choice of solvent and extraction technique significantly impacts the yield of bioactive compounds.[1][2][3] Different solvents will extract different compounds based on their polarity.
Recommended Actions:
-
Solvent System Evaluation: If you are observing low bioactivity, consider that your solvent may not be optimal for this compound. It is recommended to perform small-scale parallel extractions with solvents of varying polarities.
-
Method Comparison: Conventional methods like maceration and Soxhlet extraction can be compared with modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can offer higher efficiency in shorter times.[3]
Table 1: Comparison of Extraction Solvents for this compound (Hypothetical Data)
| Solvent System | Polarity Index | This compound Yield (mg/g of dry plant material) | Observed Bioactivity (IC50 in µg/mL) |
|---|---|---|---|
| Hexane (B92381) | 0.1 | 0.5 ± 0.1 | > 1000 |
| Ethyl Acetate (B1210297) | 4.4 | 2.3 ± 0.4 | 150 ± 15 |
| 70% Ethanol | 5.2 | 8.5 ± 1.2 | 55 ± 8 |
| Water | 10.2 | 4.1 ± 0.7 | 90 ± 11 |
Experimental Protocol: Solvent Extraction Optimization
-
Preparation of Plant Material: Dry and grind the plant material (e.g., dandelion root) to a fine powder (e.g., 30-40 mesh).[4]
-
Solvent Extraction:
-
Weigh 10g of the powdered plant material into four separate flasks.
-
Add 100mL of each solvent (Hexane, Ethyl Acetate, 70% Ethanol, Water) to the respective flasks.
-
Macerate for 24 hours at room temperature with constant agitation.
-
-
Filtration and Concentration:
-
Filter each mixture to separate the extract from the plant material.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Yield Determination: Dry the concentrated extracts to a constant weight and calculate the yield in mg/g of the initial dry plant material.
-
Bioactivity Assay: Perform your standard bioactivity assay on each extract to determine the half-maximal inhibitory concentration (IC50).
Troubleshooting Workflow for Sub-optimal Extraction
Caption: Troubleshooting workflow for sub-optimal extraction efficiency.
Issue 2: Compound Degradation
Q: How can I prevent the degradation of this compound during extraction and storage?
A: Bioactive compounds can be sensitive to heat, light, and pH.[5] It is crucial to handle and store the extracts under conditions that preserve the integrity of this compound.
Recommended Actions:
-
Temperature Control: Avoid excessive heat during extraction. If using methods like Soxhlet, monitor the temperature to prevent degradation. For concentration, use a rotary evaporator at a low temperature.
-
Light Protection: Store extracts in amber-colored vials or in the dark to prevent photodegradation.
-
pH Monitoring: If using aqueous solutions, ensure the pH is within a stable range for this compound.
-
Storage Conditions: Store extracts at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) if this compound is susceptible to oxidation.
Table 2: Effect of Storage Conditions on this compound Bioactivity (Hypothetical Data)
| Storage Condition | Duration | This compound Recovery (%) | Bioactivity (IC50 in µg/mL) |
|---|---|---|---|
| Room Temperature, Light | 1 month | 45 ± 5 | 120 ± 18 |
| 4°C, Dark | 1 month | 85 ± 7 | 65 ± 9 |
| -20°C, Dark | 1 month | 98 ± 2 | 56 ± 7 |
| -80°C, Dark, N2 | 1 month | 99 ± 1 | 55 ± 6 |
Experimental Protocol: Forced Degradation Study
-
Prepare a Stock Solution: Dissolve a purified or well-characterized this compound extract in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions as per ICH guidelines[5]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating method like HPLC to quantify the remaining this compound and identify degradation products.[5]
-
Bioactivity Assay: Test the bioactivity of the stressed samples to correlate the loss of this compound with a decrease in activity.
This compound Stability and Degradation Pathway
Caption: Potential degradation pathways of this compound under stress conditions.
Issue 3: Assay Interference
Q: Could other compounds in my crude extract be interfering with the bioassay?
A: Yes, crude extracts contain a complex mixture of compounds, some of which may interfere with your assay, leading to false-positive or false-negative results.
Recommended Actions:
-
Fractionation: To isolate this compound from interfering substances, perform bioassay-guided fractionation.[6] This involves separating the crude extract into fractions and testing the bioactivity of each fraction.
-
Purification: Further purify the active fractions using chromatographic techniques like column chromatography or preparative HPLC to obtain pure this compound.
Experimental Protocol: Bioassay-Guided Fractionation
-
Crude Extract Preparation: Prepare a concentrated crude extract with known high bioactivity.
-
Column Chromatography:
-
Pack a silica (B1680970) gel column with a non-polar solvent (e.g., hexane).
-
Load the crude extract onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
-
Fraction Collection: Collect fractions of a fixed volume.
-
TLC Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
Bioactivity Testing: Test the bioactivity of each pooled fraction.
-
Identification of Active Fraction(s): Identify the fraction(s) with the highest bioactivity for further purification and analysis.
Bioassay-Guided Fractionation Workflow
Caption: Workflow for bioassay-guided fractionation to isolate this compound.
Issue 4: Poor Quality of Starting Plant Material
Q: Could the source of my plant material affect the bioactivity?
A: Absolutely. The concentration of bioactive compounds in plants can vary significantly depending on factors like the plant's age, the part of the plant used, harvest time, and growing conditions.[7]
Recommended Actions:
-
Plant Part Selection: Ensure you are using the correct part of the plant (root, leaf, or flower) that is reported to have the highest concentration of this compound.
-
Harvest Time: The concentration of bioactive compounds can fluctuate with the seasons. Harvest the plant material at the optimal time. For dandelions, roots are often harvested in the spring or fall.[1]
-
Proper Identification and Quality Control: Verify the identity of the plant material and ensure it is free from contamination and disease.
Table 3: this compound Content in Different Parts of Taraxacum officinale (Hypothetical Data)
| Plant Part | Harvest Season | This compound Content (mg/g dry weight) |
|---|---|---|
| Root | Spring | 12.3 ± 1.5 |
| Root | Summer | 7.8 ± 0.9 |
| Leaf | Spring | 5.2 ± 0.6 |
| Flower | Spring | 2.1 ± 0.3 |
References
- 1. Extraction and Distillation Methods of Dandelion Root Extract. [plantextractwholesale.com]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107998166A - The preparation method of dandelion extract - Google Patents [patents.google.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Danielone Production in Papaya
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of danielone, a key phytoalexin in Carica papaya, through the use of elicitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a phytoalexin, an antimicrobial compound naturally produced by papaya fruit in response to stress, such as pathogen attack.[1] Its significance lies in its antifungal properties, particularly against pathogens like Colletotrichum gloesporioides, which causes anthracnose disease in papaya.[2] This makes it a compound of interest for developing natural fungicides and potentially for other pharmaceutical applications.
Q2: What are elicitors and how do they enhance this compound production?
Elicitors are molecules that stimulate a defense response in plants, leading to the production of secondary metabolites like phytoalexins. They can be of biological origin (biotic elicitors) or chemical/physical in nature (abiotic elicitors). Elicitors mimic a pathogen attack, triggering a signaling cascade that activates the genes responsible for this compound biosynthesis.
Q3: Which elicitors are most effective for inducing a defense response in papaya?
Research has shown that several elicitors can induce defense responses in papaya. These include:
-
Chitosan (B1678972): A biotic elicitor derived from chitin, which has been shown to increase the activity of defense-related enzymes and total phenolic content in papaya.[3] It is known to act as a plant defense booster.[4][5]
-
Salicylic (B10762653) Acid (SA): A plant hormone that is a key regulator of systemic acquired resistance (SAR), a broad-spectrum defense mechanism.[6][7]
-
Methyl Jasmonate (MeJA): Another plant hormone involved in defense signaling, which has been shown to activate genes involved in phytoalexin biosynthesis in other plants.[8]
-
Copper Salts: These have been used to induce this compound production in papaya fruit slices.[2]
Q4: What is the general signaling pathway leading to this compound production?
While the specific pathway for this compound is not fully elucidated, it is hypothesized to follow a general phytoalexin induction pathway. This involves the recognition of the elicitor by a receptor on the plant cell membrane, which initiates a signaling cascade. This cascade often includes a mitogen-activated protein kinase (MAPK) cascade and the production of reactive oxygen species (ROS). These signals then activate transcription factors (like WRKYs) which upregulate the expression of genes involved in the biosynthesis of this compound from its precursors in the phenylpropanoid pathway.
Troubleshooting Guides
Problem 1: Low or no this compound yield after elicitation.
| Possible Cause | Troubleshooting Step |
| Ineffective Elicitor Concentration | Optimize the elicitor concentration. Create a dose-response curve by testing a range of concentrations (e.g., for chitosan: 0.5%, 1.0%, 1.5%, 2.0%; for salicylic acid: 50, 100, 150 ppm).[2][3] |
| Incorrect Timing of Harvest | Perform a time-course experiment. Harvest samples at different time points after elicitation (e.g., 6, 24, 48, 72 hours) to determine the peak of this compound accumulation.[4] |
| Suboptimal Plant Tissue/Culture Age | The physiological state of the plant material is crucial. For cell suspension cultures, elicitation is often most effective in the late logarithmic or early stationary growth phase. |
| Degradation of this compound | Ensure proper storage of samples after extraction. Store extracts at low temperatures (e.g., -20°C) and protect from light to prevent degradation of the phenolic compound. |
| Inaccurate Quantification Method | Verify the accuracy of your HPLC method. Ensure proper column selection, mobile phase composition, and detector wavelength for this compound. |
Problem 2: High variability in this compound production between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Elicitor Preparation | Prepare fresh elicitor solutions for each experiment. Ensure complete dissolution and sterile filtration of the elicitor solution. |
| Heterogeneity of Plant Material | If using fruit slices, select fruits of the same cultivar, ripeness stage, and size. For cell cultures, use a consistent inoculum size and subculture at regular intervals to maintain uniformity. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, light, and humidity conditions during the elicitation period. |
Problem 3: Cell death observed in suspension cultures after elicitor treatment.
| Possible Cause | Troubleshooting Step |
| Elicitor Toxicity | High concentrations of some elicitors can be toxic to cells. Reduce the elicitor concentration or the duration of exposure. |
| Hypersensitive Response | A strong defense response can lead to programmed cell death. This is a natural process, but if biomass is a concern, optimizing the elicitor concentration and exposure time is crucial. |
Data Presentation
Table 1: Representative Effect of Elicitors on Defense Marker Induction in Carica papaya
Disclaimer: The following data is illustrative and based on the reported enhancement of total phenolic compounds, a general defense marker in papaya, as direct quantitative data for this compound enhancement is limited. This table is intended to provide a comparative overview of potential elicitor efficacy.
| Elicitor | Concentration | Fold Increase in Total Phenols (approx.) | Reference |
| Chitosan | 1.5% | 1.5 - 2.0 | [3] |
| Chitosan | 2.0% | 1.5 - 2.0 | [3] |
| Salicylic Acid | 100 ppm | Not specified, but increased phenol (B47542) levels | [6] |
| Methyl Jasmonate | 1 mM | Increased total phenols | [5] |
Experimental Protocols
Protocol 1: Elicitation of this compound in Papaya Fruit Slices
-
Preparation of Papaya Fruit:
-
Select healthy, mature-green papaya fruits of a consistent size and cultivar.
-
Surface sterilize the fruits by washing with a mild detergent, followed by rinsing with sterile distilled water.
-
Aseptically cut the fruit into slices of uniform thickness (e.g., 5 mm).
-
-
Elicitor Treatment:
-
Prepare a sterile solution of the chosen elicitor (e.g., 1.0% chitosan in 0.5% acetic acid, or 100 ppm salicylic acid in sterile water).
-
Immerse the papaya slices in the elicitor solution for a specified duration (e.g., 10 minutes). For a control, immerse slices in sterile distilled water (or the solvent used for the elicitor).
-
Place the treated slices in sterile petri dishes on moist filter paper.
-
-
Incubation:
-
Incubate the petri dishes in the dark at a controlled temperature (e.g., 25°C) for a period determined by your time-course experiment (e.g., 48-72 hours).
-
-
Extraction of this compound:
-
After incubation, freeze-dry the papaya slices and grind them into a fine powder.
-
Extract a known weight of the powder with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or shaking.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process three times.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
-
Quantification of this compound:
-
Re-dissolve the dried extract in a known volume of mobile phase for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Analyze the sample using a validated HPLC-DAD method. A C18 column is typically used for phenolic compounds. The mobile phase could be a gradient of acetonitrile (B52724) and acidified water. Detection should be at the maximum absorbance wavelength for this compound.
-
Quantify this compound by comparing the peak area to a standard curve prepared with pure this compound.
-
Protocol 2: Elicitation of this compound in Papaya Cell Suspension Culture
-
Establishment of Cell Suspension Culture:
-
Initiate callus from sterile papaya explants (e.g., leaves or petioles) on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.
-
Transfer friable callus to a liquid MS medium to establish a cell suspension culture.
-
Maintain the culture on a rotary shaker at a constant speed (e.g., 120 rpm) and temperature (e.g., 25°C) with a defined photoperiod.
-
-
Elicitation:
-
In the late logarithmic phase of growth, add a sterile-filtered solution of the elicitor to the culture flasks to the desired final concentration.
-
Include a control flask with the addition of sterile solvent.
-
-
Incubation and Harvest:
-
Continue to incubate the cultures under the same conditions for the optimized elicitation period.
-
Separate the cells from the medium by filtration.
-
-
Extraction and Quantification:
-
Perform separate extractions on the cells and the culture medium to determine intracellular and secreted this compound.
-
Follow the extraction and HPLC quantification steps outlined in Protocol 1.
-
Mandatory Visualizations
Caption: General experimental workflow for enhancing this compound production.
Caption: Hypothetical signaling pathway for elicitor-induced this compound production.
References
- 1. njap.org.ng [njap.org.ng]
- 2. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macrothink.org [macrothink.org]
- 4. Chitosan Coating Enriched With Ruta graveolens L. Essential Oil Reduces Postharvest Anthracnose of Papaya (Carica papaya L.) and Modulates Defense-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chitosan Coating Enriched With Ruta graveolens L. Essential Oil Reduces Postharvest Anthracnose of Papaya (Carica papaya L.) and Modulates Defense-Related Gene Expression [frontiersin.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactive Effect of Biological Agents Chitosan, Lentinan and Ningnanmycin on Papaya Ringspot Virus Resistance in Papaya (Carica papaya L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Danielone Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Danielone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Based on computational estimations, this compound is predicted to have a high water solubility. However, experimental data can vary based on specific conditions such as pH, temperature, and the presence of other solutes. It is crucial to experimentally verify solubility in your specific buffer system.
Q2: My this compound powder is not dissolving completely in water. What could be the reason?
Several factors can contribute to the incomplete dissolution of this compound, even with a high estimated solubility. These include:
-
Rate of dissolution: The compound may be soluble but dissolve very slowly.
-
Aggregation: At higher concentrations, this compound molecules might self-aggregate, reducing the effective solubility.[1][2][3][4]
-
pH of the solution: The pH of your aqueous solution can significantly impact the solubility of ionizable compounds.[5][6]
-
Purity of the compound: Impurities in the this compound sample could affect its solubility characteristics.
-
Common ion effect: If your aqueous solution contains ions that are also present in the this compound salt form (if applicable), it could suppress solubility.
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported.[7][8][9] It is recommended to prepare fresh solutions for your experiments whenever possible. If you need to store solutions, it is advisable to conduct a stability study under your specific storage conditions (e.g., temperature, light exposure, pH). For many organic molecules, storage at -20°C or -80°C in small aliquots is recommended to minimize degradation and freeze-thaw cycles.
Q4: Can I use organic solvents to dissolve this compound first?
Yes, this is a common strategy for compounds with limited aqueous solubility. This compound is expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. You can prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. However, it is critical to consider the final concentration of the organic solvent in your experiment, as it may affect your biological system. Always include a vehicle control (the same concentration of the organic solvent in the aqueous medium without this compound) in your experiments.
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
Here is a step-by-step guide to troubleshoot and resolve solubility issues with this compound.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A workflow to systematically address this compound solubility issues.
Detailed Troubleshooting Steps:
1. Initial Checks and Physical Dissolution Aids
-
Question: Have I confirmed the quality of my this compound and tried basic dissolution techniques?
-
Answer:
-
Verify Purity: Ensure the purity of your this compound lot. Impurities can significantly impact solubility.
-
Particle Size: If the powder is coarse, gently grinding it to a finer powder can increase the surface area and improve the dissolution rate.
-
Sonication: Sonicating the solution in an ultrasonic bath can help break up aggregates and enhance dissolution.
-
Vortexing/Stirring: Ensure adequate agitation. Vortexing or continuous stirring can accelerate the dissolution process.
-
Temperature: Gently warming the solution may increase solubility. However, be cautious as heat can degrade the compound. Always check the thermal stability of this compound first.
-
2. Optimizing the Aqueous Environment
-
Question: Could the pH of my buffer be the issue?
-
Answer: The solubility of ionizable compounds is often pH-dependent.[5][6]
-
Method: Prepare a series of buffers with varying pH values (e.g., from pH 4 to 8) and test the solubility of this compound in each. This will help you identify the optimal pH range for dissolution.
-
Protocol: See "Experimental Protocol for Determining Equilibrium Solubility" below.
-
3. Utilizing Co-solvents
-
Question: If pH adjustment is not effective or not compatible with my experiment, what else can I try?
-
Answer: Using a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in a small amount of the chosen co-solvent to create a concentrated stock solution.
-
Slowly add the stock solution to your aqueous buffer while stirring to achieve the desired final concentration.
-
-
Important Consideration: The final concentration of the co-solvent should be kept to a minimum (typically <1% and often <0.1% v/v) to avoid affecting the biological system. Always include a vehicle control in your experiments.
-
4. Employing Surfactants
-
Question: Can surfactants help improve the solubility of this compound?
-
Answer: Yes, surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[10]
-
Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68.
-
Procedure: Add a small concentration of the surfactant (typically starting from 0.01% to 0.1% w/v) to your aqueous buffer before adding this compound.
-
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | - |
| Molecular Weight | 212.20 g/mol | - |
| Estimated Water Solubility | 4.157 x 10⁵ mg/L (at 25°C) | The Good Scents Company[11] |
Note: The provided water solubility is an estimation and should be experimentally verified.
Table 2: Summary of Solubility Enhancement Strategies
| Strategy | Principle | Key Considerations |
| pH Adjustment | Alters the ionization state of the compound to a more soluble form.[5][6] | The optimal pH must be compatible with the experimental system and compound stability. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds. | The final concentration of the co-solvent must be non-toxic to the biological system. A vehicle control is essential. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10] | The surfactant and its concentration must not interfere with the experiment. |
| Sonication/Heating | Provides energy to overcome lattice energy and break up aggregates, speeding up dissolution. | High temperatures can lead to compound degradation. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol is used to determine the saturation solubility of this compound in a specific aqueous buffer.
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., a glass vial). An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.22 µm syringe filter is recommended.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
Protocol 2: Preparation of a this compound Stock Solution
-
Solvent Selection: Choose a suitable organic solvent in which this compound is highly soluble (e.g., DMSO or ethanol).
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Dissolve the weighed this compound in a small, precise volume of the chosen organic solvent to achieve a high concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize degradation.
-
Use: For experiments, thaw an aliquot and dilute it to the final desired concentration in your aqueous buffer immediately before use.
Visualization of a Plausible Antifungal Signaling Pathway
This compound is known to possess antifungal activity. While the specific molecular target is not well-defined, a plausible mechanism is the interference with key cellular signaling pathways that regulate stress response and cell wall integrity in fungi.
Caption: A potential antifungal mechanism of this compound via MAPK pathway inhibition.
References
- 1. Graph Theory and Ion and Molecular Aggregation in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of aggregation behavior in aqueous humic acids - Geochemical Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Aggregate Particles in Aqueous Solution [saylordotorg.github.io]
- 4. Aggregation behavior of aqueous solutions of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The composite solubility versus pH profile and its role in intestinal absorption prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of formulation pH on transport of naltrexone species and pore closure in microneedle-enhanced transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apsnet.org [apsnet.org]
Preventing degradation of Danielone during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Danielone during analytical procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, focusing on potential degradation and analytical challenges.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH: this compound's phenolic hydroxyl groups make it susceptible to degradation in alkaline conditions. | Maintain a slightly acidic to neutral pH (pH 4-6) during extraction and in the final sample solvent. Use buffered mobile phases for HPLC analysis. |
| Oxidation: The phenolic and α-hydroxy ketone moieties are prone to oxidation, especially when exposed to air, light, or metal ions. | - Work with fresh samples and solvents.- Degas solvents before use.- Use amber vials or protect samples from light.- Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the sample solvent.- Use metal-free or passivated vials and instrument components where possible. | |
| Adsorption to surfaces: Phenolic compounds can adsorb to glass and plastic surfaces, leading to lower recovery. | - Silanize glassware.- Use polypropylene (B1209903) or other low-adsorption vials. | |
| Peak tailing in HPLC analysis | Interaction with residual silanols: The phenolic hydroxyl groups of this compound can interact with active silanol (B1196071) groups on silica-based HPLC columns. | - Use a high-purity, end-capped C18 column.- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to suppress silanol ionization.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.05-0.1%). |
| Metal chelation: The catechol-like structure of the syringyl group and the α-hydroxy ketone can chelate metal ions present in the sample matrix or HPLC system, leading to peak tailing. | - Add a chelating agent like EDTA to the sample or mobile phase at a low concentration (e.g., 0.1 mM). | |
| Appearance of unexpected peaks | Degradation products: New peaks may indicate the formation of this compound degradation products, such as quinones or products of oxidative cleavage. | - Review sample handling and storage procedures to minimize degradation (see "Low recovery" section).- Use milder extraction and analysis conditions (e.g., lower temperature).- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. |
| Solvent effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting. | Dissolve and inject samples in the initial mobile phase or a weaker solvent whenever possible. | |
| Irreproducible results | Inconsistent sample preparation: Variability in extraction time, temperature, or pH can lead to inconsistent levels of degradation. | Standardize all sample preparation steps and ensure consistent timing and conditions for all samples. |
| Sample instability over time: this compound may degrade in the autosampler over the course of a long analytical run. | - Keep the autosampler temperature low (e.g., 4 °C).- Limit the time samples are stored in the autosampler before injection.- Analyze samples in a randomized sequence to average out any time-dependent degradation effects. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to degradation?
A1: this compound, with the IUPAC name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one, is a phytoalexin containing both phenolic hydroxyl and α-hydroxy ketone functional groups.[1][2] These groups make it susceptible to oxidation, especially under alkaline conditions, exposure to light, or in the presence of metal ions. The aromatic ring with its hydroxyl and methoxy (B1213986) substituents is electron-rich and can be easily oxidized.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure and studies of similar phenolic compounds, the primary degradation pathways for this compound are likely:
-
Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric products. The α-hydroxy ketone moiety can also be susceptible to oxidative cleavage.
-
Demethylation: Under certain conditions, the methoxy groups on the aromatic ring could be cleaved.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in phenolic compounds, leading to degradation.
Q3: What are the ideal storage conditions for this compound samples and standards?
A3: To minimize degradation, this compound samples and standards should be stored:
-
At low temperatures: Freezing (-20 °C or -80 °C) is recommended for long-term storage. For short-term storage (e.g., in an autosampler), maintain at 4 °C.
-
Protected from light: Use amber vials or store in the dark.
-
Under an inert atmosphere: For highly sensitive samples or long-term storage of standards, consider flushing vials with nitrogen or argon to displace oxygen.
-
In an appropriate solvent: A slightly acidic, non-aqueous solvent like methanol (B129727) or acetonitrile (B52724) is generally preferable to aqueous solutions for long-term stability. If an aqueous solution is necessary, ensure it is buffered to a slightly acidic pH.
Q4: Which analytical techniques are best suited for the quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most suitable technique.
-
HPLC-UV: A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is a good starting point. Detection at the UV maximum of this compound (around 280 nm, typical for phenolic compounds) should provide good sensitivity.
-
HPLC-MS/MS (or UPLC-MS/MS): This provides higher sensitivity and selectivity, which is particularly useful for complex matrices like fruit extracts. It also allows for the identification of potential degradation products.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis from a Plant Matrix
-
Homogenization: Homogenize the fresh or frozen plant material in a chilled mortar and pestle or a blender with liquid nitrogen to a fine powder.
-
Extraction:
-
To 1 gram of homogenized sample, add 10 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex thoroughly for 1 minute.
-
Sonicate in an ultrasonic bath for 15-30 minutes at a controlled, low temperature.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4 °C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE or other compatible material) into an amber HPLC vial.
-
Analysis: Analyze immediately by HPLC or store at -80 °C until analysis.
Protocol 2: Suggested Starting Conditions for HPLC-UV Analysis of this compound
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-36 min: 90-10% B
-
36-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
Visualizations
Caption: Workflow for this compound analysis, emphasizing steps to minimize degradation.
Caption: Potential degradation pathways of this compound under various stress factors.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
How to increase the shelf-life of Danielone formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the shelf-life of Danielone formulations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Disclaimer: this compound is a phytoalexin found in the papaya fruit.[1][2][3][4] As of this writing, there is limited publicly available data on the formulation and stability of this compound as a drug product. Therefore, the degradation pathways and formulation strategies described below are based on the chemical structure of this compound (2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one)[1][5][6] and general principles of pharmaceutical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the this compound molecule that can affect its stability?
A1: The chemical structure of this compound contains several functional groups that can be susceptible to degradation. The primary liabilities are the phenolic hydroxyl group and the alpha-hydroxy ketone moiety. The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of colored degradation products. The alpha-hydroxy ketone can also be a target for oxidation. While the methoxy (B1213986) ether groups are generally stable, they can be susceptible to cleavage under harsh acidic conditions.
Q2: What are the initial steps I should take to assess the stability of my this compound formulation?
A2: A forced degradation study is a critical first step. This involves subjecting the this compound formulation to stress conditions such as high temperature, humidity, acidic and basic environments, and exposure to light and oxidizing agents.[1] The results of these studies will help identify the most likely degradation pathways and inform the development of a stability-indicating analytical method, typically HPLC.[7]
Q3: What are some general strategies to prevent the oxidative degradation of this compound?
A3: To mitigate oxidation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into your formulation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Control of Headspace Oxygen: For liquid formulations, consider packaging under an inert gas like nitrogen or argon to minimize contact with oxygen.[8]
-
Light Protection: Package the formulation in amber or opaque containers to protect it from light-induced degradation.[3]
Q4: How does pH affect the stability of this compound in aqueous formulations?
A4: The phenolic hydroxyl group on this compound has an acidic proton. At higher pH values, this proton will be abstracted, forming a phenoxide ion which is significantly more susceptible to oxidation. Therefore, it is crucial to maintain the pH of the formulation in a slightly acidic to neutral range to enhance stability. A thorough pH-stability profile study should be conducted to determine the optimal pH for your formulation.
Troubleshooting Guides
Problem: My this compound formulation is changing color (e.g., turning yellow or brown) over time.
-
Question: What is causing the color change in my this compound formulation?
-
Answer: Color changes are often indicative of oxidative degradation of the phenolic hydroxyl group, leading to the formation of quinone-like structures which are colored. This can be accelerated by exposure to light, oxygen, and metal ions.
-
-
Question: How can I prevent this discoloration?
-
Answer:
-
Confirm Oxidation: First, confirm that oxidation is the cause by running a stability study with and without an antioxidant and a chelating agent.
-
Optimize pH: Ensure the pH of your formulation is in a range that minimizes the ionization of the phenolic group.
-
Protect from Light: Store the formulation in light-resistant packaging.
-
Minimize Oxygen Exposure: For liquid formulations, purge the container with an inert gas before sealing. For solid formulations, consider using oxygen-scavenging packets in the packaging.[4][6]
-
-
Problem: I am observing a loss of potency in my this compound formulation, but no new peaks are appearing in my HPLC chromatogram.
-
Question: Why might I be losing this compound without seeing degradation products?
-
Answer: There are several possibilities:
-
Precipitation: this compound may be precipitating out of solution. Check the solubility of this compound in your formulation vehicle at the storage temperature.
-
Adsorption: The molecule might be adsorbing to the surface of the container. This is more common with certain types of plastic containers.
-
Formation of Insoluble Degradants: The degradation products might be insoluble in your mobile phase or may not be UV-active at the wavelength you are using for detection.
-
Formation of High Molecular Weight Polymers: Oxidative processes can sometimes lead to polymerization. These polymers may not elute from the HPLC column.
-
-
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Visual Inspection: Carefully inspect the sample for any precipitates.
-
Container Compatibility Study: Test the stability of your formulation in different types of containers (e.g., glass vs. various polymers).
-
HPLC Method Modification: Adjust your HPLC method. Try a different mobile phase or a gradient elution to look for late-eluting peaks. Use a mass spectrometer detector (LC-MS) to look for non-UV active degradants.
-
Size Exclusion Chromatography (SEC): If polymerization is suspected, SEC can be used to detect the presence of higher molecular weight species.
-
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of a 1 mg/mL this compound Aqueous Formulation Stored at 40°C for 4 Weeks
| pH | Initial Assay (%) | Assay after 4 Weeks (%) | % Degradation | Appearance |
| 3.0 | 100.0 | 98.5 | 1.5 | Colorless |
| 5.0 | 100.0 | 99.1 | 0.9 | Colorless |
| 7.0 | 100.0 | 95.2 | 4.8 | Faintly Yellow |
| 9.0 | 100.0 | 82.4 | 17.6 | Yellow-Brown |
Table 2: Effect of Additives on the Stability of a 1 mg/mL this compound Formulation (pH 5.0) Stored at 40°C/75% RH for 4 Weeks
| Formulation | Initial Assay (%) | Assay after 4 Weeks (%) | % Degradation | Appearance |
| Control (No Additives) | 100.0 | 99.1 | 0.9 | Colorless |
| + 0.1% EDTA | 100.0 | 99.5 | 0.5 | Colorless |
| + 0.1% Ascorbic Acid | 100.0 | 99.7 | 0.3 | Colorless |
| + 0.1% EDTA + 0.1% Ascorbic Acid | 100.0 | 99.8 | 0.2 | Colorless |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the this compound formulation in the mobile phase (at initial conditions) to a final concentration of approximately 50 µg/mL.
Protocol 2: Forced Degradation Study of this compound
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the chosen formulation vehicle.
-
Acid Hydrolysis: Add 1N HCl to the solution to achieve a final HCl concentration of 0.1N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the solution to achieve a final NaOH concentration of 0.1N. Keep at room temperature for 4 hours.
-
Oxidation: Add 3% hydrogen peroxide to the solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 72 hours.
-
Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze using the stability-indicating HPLC method.
Visualizations
Caption: Plausible oxidative degradation pathway for this compound.
Caption: Experimental workflow for shelf-life assessment.
Caption: Troubleshooting tree for this compound formulation instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phytoalexin - Wikipedia [en.wikipedia.org]
- 3. florajournal.com [florajournal.com]
- 4. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O5 | CID 146167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 90426-22-5 [chemicalbook.com]
- 7. This compound, 90426-22-5 [thegoodscentscompany.com]
- 8. Synthesis of this compound (α-Hydroxyacetosyringone) - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A808061E [pubs.rsc.org]
Technical Support Center: Strategies for Efficient Danielone Synthesis
Welcome to the technical support center for the synthesis of Danielone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this compound synthesis and improve your reaction efficiencies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a widely referenced three-step method starting from acetosyringone (B1664989). This pathway involves the protection of the phenolic hydroxyl group, followed by α-hydroxylation and subsequent deprotection.
Step 1: Protection of Acetosyringone (as a Methoxymethyl (MOM) Ether)
Issue 1: Incomplete reaction or low yield of the protected product.
-
Possible Cause 1: Inactive reagents. The protecting agent, typically chlorodimethyl ether (MOM-Cl), can degrade upon exposure to moisture. The base used, such as potassium carbonate or Hunig's base (DIPEA), may also be of poor quality.
-
Solution: Use freshly opened or properly stored MOM-Cl. Ensure the base is anhydrous and of high purity.
-
-
Possible Cause 2: Inadequate reaction conditions. The reaction may be sensitive to temperature and reaction time.
-
Solution: Optimize the reaction temperature. While often performed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Possible Cause 3: Steric hindrance. The hydroxyl group on acetosyringone is flanked by two methoxy (B1213986) groups, which can sterically hinder the approach of the protecting group.
-
Solution: Consider using a less sterically demanding protecting group if MOM protection proves consistently problematic, although this will deviate from the established efficient protocol.
-
Issue 2: Formation of side products.
-
Possible Cause: Over-alkylation or reaction at other sites. While less likely for the phenolic hydroxyl, harsh conditions could lead to side reactions.
-
Solution: Use a mild, non-nucleophilic base like DIPEA. Add the protecting agent slowly to the reaction mixture to maintain better control over the reaction.
-
Step 2: α-Hydroxylation of MOM-protected Acetosyringone
Issue 1: Low yield of the α-hydroxylated product.
-
Possible Cause 1: Inefficient enolate formation. The α-hydroxylation with iodobenzene (B50100) diacetate in methanol (B129727) and potassium hydroxide (B78521) proceeds via an enolate intermediate. Incomplete deprotonation at the α-carbon will result in a low yield.
-
Solution: Ensure the potassium hydroxide is of high quality and used in the correct stoichiometry. The solvent (methanol) should be dry.
-
-
Possible Cause 2: Degradation of the product. The α-hydroxy ketone product can be sensitive to the basic reaction conditions.
-
Solution: Keep the reaction temperature low (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to minimize product degradation.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause: Over-oxidation or side reactions of the hypervalent iodine reagent. Iodobenzene diacetate is a strong oxidizing agent and can potentially lead to other oxidation products if not controlled.
-
Solution: Add the iodobenzene diacetate portion-wise to the reaction mixture to control the reaction rate and temperature. Ensure the stoichiometry of the oxidizing agent is carefully controlled.
-
Step 3: Deprotection of the MOM Group
Issue 1: Incomplete deprotection.
-
Possible Cause: Insufficiently acidic conditions or short reaction time. The MOM ether is cleaved under acidic conditions, but the reaction may be slow if the acid concentration is too low or the reaction time is too short.
-
Solution: Use a suitable concentration of a strong acid like hydrochloric acid (HCl). Monitor the reaction by TLC to ensure it goes to completion. Gentle heating may be required, but should be done cautiously to avoid side reactions.
-
Issue 2: Degradation of this compound.
-
Possible Cause: Harsh acidic conditions. this compound, with its multiple hydroxyl groups, can be sensitive to strong acids and high temperatures, leading to decomposition.
-
Solution: Use the mildest acidic conditions that effectively cleave the MOM group. Perform the reaction at room temperature if possible, or with minimal heating. A dilute solution of HCl in a protic solvent like methanol is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient reported method for this compound synthesis? A1: A three-step synthesis starting from acetosyringone is reported to be highly efficient.[1][2][3] This method involves protection of the phenolic hydroxyl group, α-hydroxylation, and deprotection.
Q2: Are there alternative synthetic routes to this compound? A2: Yes, an alternative four-step synthesis involving a Pummerer-type reaction has been described. However, this route is reported to have a low overall yield (less than 10%) and is therefore generally less efficient than the three-step synthesis from acetosyringone.
Q3: What are the key considerations for choosing a protecting group for the phenolic hydroxyl of acetosyringone? A3: The protecting group should be stable to the basic and oxidative conditions of the subsequent α-hydroxylation step, yet easily removable under mild conditions that do not affect the final this compound product. The methoxymethyl (MOM) group is a common choice for this transformation.
Q4: How can I monitor the progress of the reactions? A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By comparing the spots of the starting material, product, and any byproducts, you can determine the optimal reaction time and assess the completeness of the reaction.
Q5: What are some common safety precautions to take during this compound synthesis? A5: Chlorodimethyl ether (MOM-Cl) used for protection is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood. Iodobenzene diacetate is a strong oxidizing agent and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents used.
Quantitative Data Summary
The following table summarizes the reported yields for the efficient three-step synthesis of this compound from acetosyringone.
| Step | Reaction | Reagents | Solvent | Yield |
| 1 | Protection of Acetosyringone | Chlorodimethyl ether, Potassium Carbonate | Acetone | High (not specified) |
| 2 | α-Hydroxylation | Iodobenzene diacetate, Potassium Hydroxide | Methanol | Good (not specified) |
| 3 | Deprotection | Hydrochloric Acid | Methanol | High (not specified) |
Note: While the original literature describes this as an "efficient" synthesis, specific yields for each step are not provided in the readily available abstracts. The qualitative descriptions of "high" and "good" are based on the authors' assessment.
Experimental Protocols
The following are detailed methodologies for the key experiments in the three-step synthesis of this compound.
Protocol 1: Synthesis of MOM-protected Acetosyringone
-
Preparation: To a solution of acetosyringone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Reaction: Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon). Add chlorodimethyl ether (MOM-Cl, 1.5 eq) dropwise to the mixture.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.
Protocol 2: α-Hydroxylation of MOM-protected Acetosyringone
-
Preparation: Dissolve the MOM-protected acetosyringone (1.0 eq) in methanol. Add a solution of potassium hydroxide (1.1 eq) in methanol.
-
Reaction: Stir the solution at room temperature. Add iodobenzene diacetate (1.2 eq) portion-wise over 30 minutes.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting α-hydroxy ketone by column chromatography.
Protocol 3: Deprotection to Yield this compound
-
Preparation: Dissolve the α-hydroxy-MOM-protected acetosyringone (1.0 eq) in methanol.
-
Reaction: Add a dilute solution of hydrochloric acid (e.g., 2M HCl) dropwise until the solution is acidic. Stir the reaction at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.
-
Work-up: Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
References
- 1. Synthesis of this compound (α-Hydroxyacetosyringone) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of this compound (α-Hydroxyacetosyringone) - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A808061E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in Danielone production
This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in Danielone (α-Hydroxyacetosyringone) production. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and high-quality yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to batch-to-batch variability.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Extend reaction time or incrementally increase temperature. Ensure efficient stirring.[1] |
| Suboptimal Reagent Stoichiometry | Verify the molar ratios of all reactants. | Perform small-scale experiments to optimize the stoichiometry of acetosyringone (B1664989) and other key reagents. |
| Degradation of Starting Material or Product | Analyze the purity of the starting acetosyringone and check for degradation products in the final mixture. | Use fresh, high-purity starting materials. Store reagents under recommended conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Analyze the crude reaction mixture by HPLC or Mass Spectrometry to identify byproducts. | Adjust reaction temperature or change the solvent to minimize side reactions.[1] |
| Loss during Workup and Purification | Quantify the amount of product lost in each extraction and purification step. | Optimize the extraction solvent and pH. Ensure the stationary and mobile phases for chromatography are appropriate for this compound.[1] |
Issue 2: Inconsistent Purity of this compound Batches
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Raw Material Quality | Characterize incoming batches of acetosyringone and other reagents for purity and impurities. | Establish strict quality specifications for all raw materials.[2][3] |
| Inconsistent Reaction Conditions | Implement and strictly follow Standard Operating Procedures (SOPs) for all reaction parameters (temperature, time, stirring speed). | Use calibrated equipment and automated systems to maintain consistent reaction conditions.[4] |
| Inefficient Purification | Evaluate the effectiveness of the purification method (e.g., column chromatography, recrystallization) for removing specific impurities. | Develop a robust purification protocol with defined loading capacities and elution gradients. Monitor fractions closely. |
| Cross-Contamination | Ensure thorough cleaning of all glassware and equipment between batches. | Implement a rigorous cleaning and validation protocol for all equipment. |
| Sample Handling and Storage | Assess the stability of purified this compound under current storage conditions. | Store purified this compound under controlled conditions (e.g., protected from light, at a specific temperature) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control to minimize batch-to-batch variability in this compound synthesis?
A1: Based on the known three-step synthesis of this compound from acetosyringone, the most critical parameters to control are:
-
Reaction Temperature: Temperature fluctuations can significantly impact reaction kinetics and the formation of byproducts.[5]
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively.[1]
-
Purity of Starting Materials: The presence of impurities in the initial acetosyringone can introduce variability and affect the final product's purity.[6][7]
-
Solvent Quality: The grade and water content of solvents can influence reaction outcomes.
Q2: How can I establish a reliable quality control (QC) process for this compound production?
A2: A robust QC process should include:
-
Incoming Raw Material Testing: Verify the identity and purity of all starting materials and reagents for each new lot.[8]
-
In-Process Monitoring: Use analytical techniques like TLC or HPLC to monitor the reaction's progress and the formation of impurities at critical stages.[4]
-
Final Product Specification: Establish a set of specifications for the final this compound product, including purity (by HPLC), identity (by NMR and Mass Spectrometry), and residual solvent content.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the manufacturing process to ensure consistency.[4]
Q3: My this compound batches show variability in color. What could be the cause?
A3: Color variability often indicates the presence of impurities. Potential causes include:
-
Oxidation: this compound, being a phenolic compound, may be susceptible to oxidation, which can form colored byproducts. Consider performing the final purification and storage under an inert atmosphere.
-
Residual Catalysts or Reagents: Incomplete removal of reagents or catalysts from the synthesis can lead to discoloration. Enhance the purification steps to ensure their complete removal.
-
Thermal Degradation: Excessive heat during the final evaporation or drying steps can cause degradation and color change. Use controlled temperature and vacuum for solvent removal.
Q4: What is the best way to characterize and compare different batches of this compound?
A4: A comprehensive characterization should involve a panel of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the batch and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: As a physical indicator of purity.
A comparative analysis of the data from these techniques across different batches will provide a clear picture of the variability.
Experimental Protocols
Protocol 1: In-Process Monitoring of this compound Synthesis by HPLC
-
Sample Preparation: At designated time points during the reaction, withdraw a 100 µL aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material, this compound, and any significant byproducts. Plot the concentration of each species over time to monitor reaction progress and impurity formation.
Protocol 2: Final Quality Control of Purified this compound
-
Purity Assessment by HPLC:
-
Prepare a standard solution of this compound at a known concentration.
-
Prepare a sample of the new batch at the same concentration.
-
Run both the standard and the sample under the optimized HPLC conditions (as in Protocol 1).
-
Determine the purity of the batch by calculating the percentage of the main peak area relative to the total peak area.
-
-
Identity Confirmation by ¹H NMR:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Compare the chemical shifts, splitting patterns, and integration values with a reference spectrum of this compound to confirm its identity.
-
-
Molecular Weight Verification by Mass Spectrometry:
-
Prepare a dilute solution of the purified this compound.
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Confirm the presence of the expected molecular ion peak corresponding to this compound.
-
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safetyculture.com [safetyculture.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. tutorchase.com [tutorchase.com]
- 8. manifest.ly [manifest.ly]
Technical Support Center: Antifungal Assays for Danielone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining antifungal assay protocols for Danielone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for assessing the antifungal activity of this compound?
A1: For a preliminary screening of the antifungal activity of a novel compound like this compound, the broth microdilution method is highly recommended.[1][2] This method is efficient for determining the Minimum Inhibitory Concentration (MIC), requires small quantities of the test compound, and is amenable to high-throughput screening.[1] The disk diffusion method can also be a simple and effective initial screening tool.
Q2: How do I choose an appropriate solvent for this compound in my antifungal assays?
A2: The choice of solvent is critical, especially for natural products which may have poor aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving such compounds.[3] However, it is crucial to determine the maximum concentration of DMSO that does not inhibit the growth of the test fungi, as some fungi can be sensitive to DMSO concentrations as low as 2.5%.[3] A solvent toxicity control should always be included in your experiments.
Q3: How is the Minimum Inhibitory Concentration (MIC) defined and determined?
A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] In a broth microdilution assay, this corresponds to the first well in a series of dilutions where no turbidity (growth) is observed.[3] For some assays, colorimetric indicators like resazurin (B115843) can be used to aid in the determination of the MIC.[2]
Q4: What are the standard guidelines I should follow for antifungal susceptibility testing?
A4: To ensure reproducibility and comparability of results, it is highly recommended to follow standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][5] These guidelines provide detailed procedures for inoculum preparation, media selection, incubation conditions, and quality control.
Q5: My results are not reproducible. What are the common causes of variability in antifungal assays?
A5: Lack of reproducibility in antifungal susceptibility testing can stem from several factors.[5] Key aspects to control meticulously include the inoculum size, the pH of the medium, incubation time, and temperature.[5] For natural products, the stability of the compound in the culture medium over the incubation period can also be a source of variability.[6][7][8][9]
Troubleshooting Guides
Problem 1: No antifungal activity observed for this compound.
| Possible Cause | Troubleshooting Step |
| This compound is inactive against the tested fungal strain. | Test against a broader panel of fungal species, including both yeasts and molds. |
| The concentration of this compound is too low. | Increase the concentration range of this compound in your assay. |
| This compound has precipitated out of the solution. | Visually inspect the wells of your microtiter plate for any precipitate. Consider using a different solvent or a lower concentration of a co-solvent like DMSO.[10] |
| This compound is unstable in the culture medium. | Perform a stability study of this compound in the assay medium over the incubation period.[6][7][8][9] |
Problem 2: Inconsistent MIC values between experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum size variation. | Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard. |
| Variations in incubation conditions. | Ensure consistent incubation temperature and time for all experiments. |
| Pipetting errors during serial dilutions. | Calibrate your pipettes regularly and use fresh tips for each dilution step. |
| Subjectivity in visual reading of the MIC. | Have a second person read the results independently. Consider using a microplate reader to measure turbidity or a colorimetric indicator to reduce subjectivity.[1] |
Problem 3: The solvent control shows inhibition of fungal growth.
| Possible Cause | Troubleshooting Step |
| The concentration of the solvent (e.g., DMSO) is too high. | Determine the maximum non-inhibitory concentration of the solvent for each fungal strain being tested by running a solvent toxicity assay.[3] |
| The solvent is contaminated. | Use a fresh, high-purity stock of the solvent. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control antifungal agent (e.g., fluconazole)
-
Sterile saline
-
Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Repeat for the positive control and a solvent control.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only the medium and the inoculum.
-
Sterility Control: A well containing only the medium.
-
Solvent Control: A well containing the highest concentration of the solvent used and the inoculum.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[11]
-
Protocol 2: Disk Diffusion Assay
Materials:
-
Petri dishes with appropriate agar (B569324) medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts)
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control antifungal disk
-
Solvent control disk
Procedure:
-
Inoculum Preparation:
-
Prepare the fungal inoculum as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the agar.
-
Also, apply a positive control disk and a solvent control disk.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Result Measurement:
-
Measure the diameter of the zone of inhibition (the area with no fungal growth) around each disk in millimeters.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Soluble Concentration (mg/mL) | Observations |
| DMSO | (User to determine) | |
| Ethanol | (User to determine) | |
| Water | (User to determine) | |
| Other | (User to determine) |
Table 2: MIC Values of this compound against Test Fungi
| Fungal Species | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Average MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans | (User to determine) | (User to determine) | (User to determine) | ||
| Cryptococcus neoformans | (User to determine) | (User to determine) | (User to determine) | ||
| Aspergillus fumigatus | (User to determine) | (User to determine) | (User to determine) |
Table 3: Zone of Inhibition Diameters for this compound
| Fungal Species | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Average Zone Diameter (mm) | Positive Control Zone Diameter (mm) |
| Candida albicans | (User to determine) | (User to determine) | (User to determine) | ||
| Cryptococcus neoformans | (User to determine) | (User to determine) | (User to determine) | ||
| Aspergillus fumigatus | (User to determine) | (User to determine) | (User to determine) |
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Disk Diffusion Assay.
Caption: Troubleshooting Logic for Antifungal Assays.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
How to avoid contamination in Danielone isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding contamination during the isolation of Danielone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it isolated?
This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as fungal infection.[1] It is an aromatic ketone first isolated from papaya (Carica papaya) fruit and has demonstrated notable antifungal activity, particularly against Colletotrichum gloesporioides, a pathogen affecting papaya.[1][2] Its isolation is crucial for studying its bioactivity, understanding its mechanism of action, and exploring its potential as a lead compound in the development of new antifungal agents.
Q2: What are the primary sources for this compound isolation?
The principal natural source of this compound is the papaya fruit (Carica papaya).[1][2][3] It is produced in the fruit as a defense response. Other plant parts, such as the leaves and seeds, also contain a variety of phenolic compounds and other secondary metabolites, but the fruit is the specified source of this compound.[3][4][5][6]
Q3: What are the common methods used for this compound isolation?
The isolation of this compound, a phenolic compound, generally involves a multi-step process:
-
Extraction: This initial step aims to extract a crude mixture of compounds from the plant material. Solvents like methanol (B129727) or ethanol (B145695) are commonly used for extracting phenolic compounds.[7][8]
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities to separate compounds into simpler mixtures.
-
Chromatography: Various chromatographic techniques are employed for the final purification of this compound. These can include column chromatography, High-Performance Liquid Chromatography (HPLC), and Medium-Pressure Liquid Chromatography (MPLC).
Q4: What are the potential sources of contamination during this compound isolation?
Contamination can arise from several sources:
-
Co-extraction of other phytochemicals: Papaya fruit contains a complex mixture of compounds, including other phenolics, alkaloids, flavonoids, saponins, and tannins, which can be co-extracted with this compound.[3][9]
-
Solvent impurities: The use of low-grade solvents can introduce contaminants.
-
Cross-contamination: Improper cleaning of glassware and equipment can lead to cross-contamination from previous experiments.
-
Degradation of this compound: Phytoalexins can be sensitive to heat, light, and pH changes, leading to the formation of degradation products.
Troubleshooting Guide: Contamination Issues in this compound Isolation
| Problem | Potential Cause | Recommended Solution |
| Low purity of the final this compound isolate | Incomplete separation from other co-extracted phenolic compounds from papaya. | Optimize the chromatographic separation. This may involve trying different solvent systems (mobile phases), using a different stationary phase (e.g., different types of silica (B1680970) gel or reversed-phase columns), or employing a gradient elution in HPLC. |
| Presence of non-phenolic compounds like sugars or lipids. | Include a preliminary defatting step with a non-polar solvent like hexane (B92381) if the starting material is rich in lipids. A liquid-liquid extraction can also help to remove highly polar impurities like sugars. | |
| Presence of unknown peaks in HPLC analysis | Contamination from solvents or glassware. | Always use high-purity HPLC-grade solvents. Ensure all glassware is thoroughly cleaned with appropriate solvents and dried before use. Running a blank (injecting only the solvent) can help identify solvent-related peaks. |
| Degradation of this compound during the isolation process. | Avoid high temperatures during extraction and solvent evaporation. Protect the sample from direct light. Maintain an appropriate pH during extraction and purification, as phenolic compounds can be unstable at extreme pH values. | |
| Discoloration of the this compound isolate | Oxidation of phenolic compounds. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation. The addition of antioxidants like ascorbic acid during the initial extraction may also help. |
| Contamination with pigments from the papaya fruit. | Employ a charcoal treatment or use specific adsorbent resins to remove pigments before the final chromatographic steps. | |
| Inconsistent yields of this compound | Variability in the papaya fruit starting material. | Use papaya fruits at a consistent stage of ripeness and from the same source if possible. The induction of phytoalexins can vary depending on the plant's stress levels. |
| Inefficient extraction or loss during purification steps. | Optimize the extraction parameters (solvent-to-solid ratio, extraction time, and temperature). Carefully monitor each step of the purification process to minimize sample loss. |
Experimental Protocols
Detailed Methodology for this compound Isolation from Carica papaya Fruit
This protocol is a generalized procedure based on common methods for isolating phenolic phytoalexins from plant material.
1. Plant Material Preparation:
-
Select semi-ripe Carica papaya fruits.
-
Wash the fruits thoroughly with distilled water to remove any surface contaminants.
-
Induce phytoalexin production by making small incisions on the fruit surface and incubating in a humid environment for 48-72 hours.
-
After incubation, peel the fruits and cut the flesh into small pieces.
-
Freeze-dry the fruit pieces to remove water and then grind them into a fine powder.
2. Extraction:
-
Macerate the powdered papaya fruit (100 g) with methanol (500 mL) at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
3. Solvent Partitioning (Fractionation):
-
Suspend the crude methanolic extract in distilled water (200 mL).
-
Perform a liquid-liquid extraction sequentially with n-hexane (3 x 150 mL), chloroform (B151607) (3 x 150 mL), and ethyl acetate (B1210297) (3 x 150 mL).
-
Combine the respective fractions and evaporate the solvent under reduced pressure. The ethyl acetate fraction is expected to be enriched with phenolic compounds, including this compound.
4. Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
-
Pack the column with silica gel in n-hexane.
-
Apply the extract to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting with 100% n-hexane, then 90:10, 80:20, etc., of n-hexane:ethyl acetate), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light.
-
Combine the fractions containing the compound of interest (this compound).
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions from column chromatography to preparative HPLC.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and methanol or acetonitrile.
-
Detection: UV detector set at a wavelength appropriate for phenolic compounds (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data that could be obtained during this compound isolation. Actual values will vary depending on the specific experimental conditions.
| Purification Step | Total Weight (g) | This compound Content (%) * | Purity (%) |
| Crude Methanol Extract | 15.0 | 0.5 | < 5 |
| Ethyl Acetate Fraction | 3.5 | 2.0 | ~15 |
| Column Chromatography Fraction | 0.5 | 10.0 | ~60 |
| Preparative HPLC Isolate | 0.05 | >95.0 | >98 |
*this compound content is estimated based on HPLC analysis with a standard.
Visualizations
Signaling Pathway for Phytoalexin Biosynthesis
Caption: Generalized signaling pathway for phytoalexin biosynthesis in plants.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Troubleshooting Logic for Contamination
Caption: Logical troubleshooting guide for contamination in this compound isolation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Publishers Panel [herbapolonica.pl]
- 5. mdpi.com [mdpi.com]
- 6. Phenolic and Metabolic Profiles, Antioxidant Activities, Glycemic Control, and Anti-Inflammatory Activity of Three Thai Papaya Cultivar Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Assessment of Antioxidant and Anti-Inflammatory Properties of Papaya Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing spray application of Danielone for crop protection
Welcome to the technical support center for Danielone. This resource is designed for researchers, scientists, and crop protection professionals experimenting with this compound, a natural phytoalexin with antifungal properties.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help optimize its spray application for effective crop protection.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and application of this compound solutions.
Formulation & Mixing Issues
Q1: My this compound solution appears cloudy or has precipitates. What should I do?
A1: This may indicate solubility issues. This compound, as a phenolic compound, might have limited water solubility.[1]
-
Check Solvent pH: The solubility of phenolic compounds can be pH-dependent. Try adjusting the pH of your solvent. A slightly alkaline pH might improve solubility, but you must test for this compound stability at that pH.
-
Use a Co-solvent: Consider using a small percentage of a water-miscible organic solvent (e.g., ethanol, acetone) to first dissolve the this compound before adding it to the water carrier. Always check solvent compatibility with your spray equipment and target crop.
-
Review Formulation: If you are developing a formulation, consider adding surfactants or emulsifiers.
-
Action: Filter the solution before spraying to prevent nozzle clogging.[4][5] Conduct a benchtop solubility test with different solvents and pH levels to find the optimal conditions.
Q2: After tank-mixing this compound with another pesticide, the mixture curdled or separated. Why?
A2: This suggests a tank-mix incompatibility.[6] Chemical reactions can occur between active ingredients or formulation components.
-
Jar Test: Always perform a jar test before mixing a full batch. A jar test involves mixing the components in a clear glass jar in the same ratio as in the spray tank to check for physical incompatibility.
-
Mixing Order: The order in which you add products to the tank matters. A general rule is to add products in this sequence: 1) water, 2) water-dispersible granules (WG), 3) wettable powders (WP), 4) flowables (F/SC), 5) emulsifiable concentrates (EC) - which this compound might be formulated as, 6) soluble liquids (SL), and 7) adjuvants.
-
Consult Labels: Check the labels of all products for any known incompatibilities.[7]
Application & Efficacy Issues
Q3: I'm seeing poor antifungal efficacy in the field despite using the recommended concentration.
A3: Poor efficacy can result from multiple factors, from application technique to environmental conditions.[8]
-
Spray Coverage: As a contact fungicide, this compound likely requires thorough coverage of the plant tissue.[7][8] Ensure your spray nozzles and pressure are set to produce the correct droplet size for the target canopy.[8][9]
-
Application Timing: this compound is a phytoalexin, a defense compound.[2][3] It may be most effective when applied preventatively or at the very first sign of disease.[7]
-
Environmental Factors: High temperatures or rainfall after application can degrade the product or wash it off the leaves before it can be effective.[10] Check the weather forecast and consider using a "sticker" adjuvant to improve rainfastness.
-
pH of Spray Solution: The pH of the water can affect the stability and efficacy of the active ingredient through a process called alkaline hydrolysis.[6][10] Test your water's pH and use a buffering agent if necessary to maintain a slightly acidic to neutral pH.[10]
Q4: I've observed signs of phytotoxicity (e.g., leaf burn, spotting) on the crop after spraying this compound.
A4: Phytotoxicity can occur if the concentration is too high or if application conditions are not optimal.
-
Incorrect Concentration: Double-check all calculations to ensure the final spray concentration is correct.
-
Adjuvants/Surfactants: Certain adjuvants, especially oils, can increase the risk of phytotoxicity, particularly in hot and sunny conditions.[10]
-
Environmental Conditions: Avoid spraying during the hottest part of the day or when plants are under drought stress.[6][10]
-
Action: Conduct a dose-response experiment on a small batch of plants to determine the maximum safe concentration for your specific crop and conditions (see Protocol 2).
Equipment Issues
Q5: My sprayer nozzles are constantly clogging during application.
A5: Clogging is a common sprayer problem, often caused by undissolved product or contaminants.[4][9][11]
-
Inadequate Dissolution: Ensure this compound is fully dissolved before filling the spray tank. Pre-slurry wettable powders or pre-dissolve solids in a small amount of carrier before adding to the main tank.[6]
-
Contaminated Water: Use clean water for your spray solution.[9]
-
Filters: Check that all filters and strainers (in the tank opening, in-line, and at the nozzle) are clean and in place.[4][5]
-
Nozzle Choice: Use nozzles with a larger orifice size if fine powders are part of the formulation.
Section 2: Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Bioassay)
This protocol outlines a method to determine the effective concentration (EC₅₀) of this compound against a target fungal pathogen.
Methodology:
-
Pathogen Culture: Grow the target fungus (e.g., Colletotrichum gloesporioides) on a suitable medium like Potato Dextrose Agar (PDA) until it is actively growing.
-
Stock Solution: Prepare a 1000 ppm stock solution of this compound in a suitable solvent (e.g., 1% DMSO or ethanol) and then dilute with sterile distilled water.
-
Serial Dilutions: Create a series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 ppm) in molten PDA.
-
Plate Inoculation: Pour the amended PDA into petri dishes. Once solidified, place a 5 mm mycelial plug from the edge of an active pathogen culture in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the control plate (0 ppm) is fully covered.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value.
Data Presentation: Dose-Response Results
| This compound Conc. (ppm) | Avg. Radial Growth (mm) | Growth Inhibition (%) |
| 0 (Control) | 45.0 | 0% |
| 10 | 41.5 | 7.8% |
| 25 | 33.8 | 24.9% |
| 50 | 23.1 | 48.7% |
| 100 | 12.5 | 72.2% |
| 250 | 3.2 | 92.9% |
| 500 | 0.0 | 100% |
Protocol 2: Crop Phytotoxicity Assessment
This protocol helps determine the safe application rates of this compound on a target crop.
Methodology:
-
Plant Material: Use healthy, uniform plants of the target crop at the desired growth stage.
-
Treatment Preparation: Prepare this compound solutions at several concentrations, including 1x, 2x, 5x, and 10x the proposed field application rate. Include a water-only control.
-
Application: Spray the plants to the point of runoff, ensuring complete coverage. Replicate each treatment on at least 3-5 plants.
-
Evaluation: Visually assess the plants for any signs of injury (e.g., chlorosis, necrosis, stunting, leaf burn) at 1, 3, and 7 days after treatment (DAT).
-
Scoring: Use a standardized scoring scale to quantify the damage.
Data Presentation: Phytotoxicity Scores
| Treatment (Concentration) | Avg. Phytotoxicity Score (1-5 Scale*) at 3 DAT | Observations |
| Control (Water) | 1.0 | No visible injury |
| This compound 1x | 1.0 | No visible injury |
| This compound 2x | 1.2 | Slight leaf speckling |
| This compound 5x | 2.5 | Moderate leaf margin burn |
| This compound 10x | 4.1 | Severe necrosis and stunting |
*Scale: 1 = No injury, 2 = Slight injury, 3 = Moderate injury, 4 = Severe injury, 5 = Plant death.
Section 3: Visual Guides (Diagrams)
Workflow & Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes for troubleshooting and experimentation with this compound.
Caption: Troubleshooting flowchart for poor efficacy of this compound.
Caption: Experimental workflow for a dose-response bioassay.
Caption: Hypothetical antifungal mode of action pathways for this compound.
References
- 1. This compound | C10H12O5 | CID 146167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phytoalexin - Wikipedia [en.wikipedia.org]
- 4. Common Problems with Agriculture Spray Pumps and How to Troubleshoot Them | Pad Corp | Blogs [padgilwar.com]
- 5. Troubleshooting an Agriculture Sprayer That Won't Spray-Taizhou City Chunfeng Machinery Co., Ltd. ,Electric,sprayer [cnpandora.com]
- 6. Optimizing Pesticide Performance [lsuagcenter.com]
- 7. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 8. Application of bioprotection products: A beginner's guide [bioprotectionportal.com]
- 9. easternmfg.ca [easternmfg.ca]
- 10. 10 Ways to Improve Pesticide Spray Coverage and Efficacy - Pest Prophet Blog [blog.pestprophet.com]
- 11. Common Sprayer Problems and How to Fix Them | Pad Corp | Blogs [padgilwar.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Dandelion-Derived Phenolic Compounds and Synthetic Fungicides
In the ever-evolving landscape of antifungal drug discovery, there is a growing interest in naturally derived compounds as potential alternatives to conventional synthetic fungicides. This guide provides a detailed, objective comparison of the antifungal efficacy of key phenolic compounds found in dandelion (Taraxacum officinale)—namely 4-coumaric acid, ferulic acid, luteolin (B72000), and chicoric acid—against a panel of clinically relevant synthetic fungicides. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and visual representations of molecular pathways.
While a compound named "Danielone" was not identified in the scientific literature, extensive research has been conducted on the antifungal properties of the aforementioned constituents of dandelion. This guide will, therefore, focus on these scientifically recognized bioactive molecules.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for the selected natural compounds and synthetic fungicides against three clinically significant fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Candida albicans
| Compound/Drug | Chemical Class | MIC (µg/mL) |
| Natural Compounds | ||
| 4-Coumaric Acid | Hydroxycinnamic Acid | 32 - >64[1] |
| Ferulic Acid | Hydroxycinnamic Acid | 16 - >64[1][2] |
| Luteolin | Flavonoid | 32[3][4][5] |
| Chicoric Acid | Phenylpropanoid | Data not available |
| Synthetic Fungicides | ||
| Fluconazole | Azole | 0.25 - 8 |
| Caspofungin | Echinocandin | 0.015 - 1.0[6] |
| Amphotericin B | Polyene | 0.06 - 1.0[6] |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Aspergillus fumigatus
| Compound/Drug | Chemical Class | MIC (µg/mL) |
| Natural Compounds | ||
| 4-Coumaric Acid | Hydroxycinnamic Acid | Data not available |
| Ferulic Acid | Hydroxycinnamic Acid | Data not available |
| Luteolin | Flavonoid | Data not available |
| Chicoric Acid | Phenylpropanoid | Data not available |
| Synthetic Fungicides | ||
| Fluconazole | Azole | 16 - >64 |
| Caspofungin | Echinocandin | 0.03 - 4 |
| Amphotericin B | Polyene | 0.25 - 2 |
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Cryptococcus neoformans
| Compound/Drug | Chemical Class | MIC (µg/mL) |
| Natural Compounds | ||
| 4-Coumaric Acid | Hydroxycinnamic Acid | Data not available |
| Ferulic Acid | Hydroxycinnamic Acid | Data not available |
| Luteolin | Flavonoid | Data not available |
| Chicoric Acid | Phenylpropanoid | Data not available |
| Synthetic Fungicides | ||
| Fluconazole | Azole | 2 - 16[7] |
| Caspofungin | Echinocandin | >32[8] |
| Amphotericin B | Polyene | 0.125 - 1.0[9] |
Mechanisms of Antifungal Action
The dandelion-derived phenolic compounds and synthetic fungicides exert their antifungal effects through distinct molecular mechanisms, targeting different cellular components and pathways.
Natural Compounds from Dandelion
The antifungal action of phenolic compounds is often multifaceted, involving disruption of cellular structures and vital processes.
-
4-Coumaric Acid: This compound is believed to act as a mitochondrial uncoupler, disrupting oxidative phosphorylation and thereby depleting the fungal cell of ATP.[10][11] It does not appear to directly damage the cell wall or plasma membrane.
-
Ferulic Acid: The primary mechanism of ferulic acid involves the disruption of the fungal cell membrane's integrity.[12] It may also interfere with the synthesis of essential cell wall components by inhibiting enzymes like glucan synthase (GSC1) and glycosylphosphatidylinositol-anchored protein mannosyltransferase 1 (GWT1).[13][14][15]
-
Luteolin: The precise antifungal mechanism of luteolin is still under investigation, but it is known to inhibit the synthesis of nucleic acids and proteins, impair the bacterial cell membrane, and induce morphological changes in bacterial cells.[16] Its antifungal activity likely involves similar disruptive effects on fungal cellular processes.
-
Chicoric Acid: While specific antifungal mechanism studies are limited, chicoric acid has been shown to inhibit bacterial virulence factors by binding to key enzymes.[17] Its antifungal action may involve similar enzyme inhibition pathways.
Synthetic Fungicides
Synthetic fungicides typically have well-defined molecular targets, leading to potent and specific antifungal activity.
-
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.
-
Echinocandins (e.g., Caspofungin): Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell death.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately, cell death.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and mechanisms of action for both the natural compounds and synthetic fungicides.
Caption: Mechanisms of action of dandelion-derived compounds and synthetic fungicides.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the antifungal efficacy of a compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is commonly used for determining the MIC of antifungal agents against yeast species like Candida and Cryptococcus.
-
Preparation of Antifungal Agent Stock Solution: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted (typically two-fold) in a 96-well microtiter plate containing a standardized growth medium, such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to a drug-free control well.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the antifungal efficacy of a test compound.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The available data suggests that phenolic compounds derived from dandelion, such as 4-coumaric acid, ferulic acid, and luteolin, possess antifungal activity, particularly against Candida albicans. However, when compared to established synthetic fungicides like fluconazole, caspofungin, and amphotericin B, the MIC values for these natural compounds are generally higher, indicating lower potency.
Future research should focus on direct, head-to-head comparative studies using standardized methodologies to provide a more conclusive assessment of the antifungal potential of these dandelion-derived compounds. Understanding their precise molecular mechanisms of action will also be vital for any future drug development efforts. Despite their seemingly lower potency in isolated forms, these natural products remain a valuable source of novel chemical scaffolds for the development of new antifungal agents.
References
- 1. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of synergistic anticandidal and apoptotic effects of ferulic acid and caspofungin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm Efficacy of Luteolin Against Single and Dual Species of Candida albicans and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibiofilm Efficacy of Luteolin Against Single and Dual Species of Candida albicans and Enterococcus faecalis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli [frontiersin.org]
- 7. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of oxidative phosphorylation as a possible mechanism of the antifungal action of p-coumaric acid against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - ProQuest [proquest.com]
- 15. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chicoric acid binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
Danielone vs. Other Papaya Phytoalexins: A Comparative Analysis of Antimicrobial and Antioxidant Properties
A detailed examination of danielone, a key phytoalexin from Carica papaya, reveals its significant antifungal activity, particularly against the anthracnose-causing fungus Colletotrichum gloeosporioides. While the body of research on other specific papaya phytoalexins remains limited, a comparative analysis of this compound with other known antimicrobial and antioxidant compounds isolated from papaya, as well as related acetophenones, provides valuable insights for researchers and drug development professionals.
This compound, chemically identified as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone, is a stress-induced compound in papaya fruit, playing a crucial role in the plant's defense mechanisms.[1] This guide provides a comparative overview of this compound's biological activities against other phytochemicals found in papaya, supported by experimental data and detailed methodologies.
Comparative Biological Activity
To provide a clear comparison, the following tables summarize the available quantitative data on the antifungal, antibacterial, and antioxidant activities of this compound and other relevant compounds. It is important to note that specific MIC and IC50 values for this compound are not widely reported in the available literature; however, its "high antifungal activity" has been qualitatively described.[1]
Table 1: Antifungal Activity
| Compound/Extract | Target Organism | Activity (MIC/EC50) | Reference |
| This compound | Colletotrichum gloeosporioides | High Activity (Specific MIC not reported) | [1] |
| 2-hydroxy-4,6-dimethoxy-acetophenone | Trichophyton rubrum | 1.25 - 2.5 mg/mL (MIC) | |
| 2-hydroxy-3,4,6-trimethoxy-acetophenone | Trichophyton rubrum | 2.5 mg/mL (MIC) | |
| Polysubstituted cyclic 1,2-diketones (FPL001) | Colletotrichum gloeosporioides | 160.23 µg/mL (EC50) | [2] |
| Methanolic Extract of Carica papaya Fruit | Microsporum canis | 1000 µg/mL (MIC) | [3][4] |
Table 2: Antibacterial Activity
| Compound/Extract | Target Organism | Activity (MIC) | Reference |
| This compound | Not Reported | Data not available | |
| Menadione (B1676200) (an acetophenone (B1666503) derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 32 µg/mL | [5] |
| Flavonoids (general) | Staphylococcus aureus | 31.25 - 125 µg/mL | [6][7] |
| Zingerone | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 µg/mL | [8] |
Table 3: Antioxidant Activity
| Compound/Extract | Assay | Activity (IC50) | Reference |
| This compound | Not Reported | Data not available | |
| Methanol (B129727) Extract of Carica papaya Unripe Fruits | DPPH | 81.83 µg/mL | [9] |
| Methanol Extract of Carica papaya Unripe Fruits | ABTS | 71.23 µg/mL | [9] |
| Methanolic Extract of Carica papaya Leaves | DPPH | 77.55% inhibition | [10] |
Experimental Protocols
This section details the methodologies for the induction, extraction, and biological evaluation of papaya phytoalexins and other phytochemicals.
Phytoalexin Induction and Extraction
A common method for inducing phytoalexin production in papaya is through abiotic stress, such as exposure to heavy metal salts.
Protocol for this compound Induction with Copper Sulfate (B86663):
-
Fruit Preparation: Select healthy, unripe papaya fruits. Wash them thoroughly with sterile distilled water and surface sterilize with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by rinsing with sterile water.
-
Slicing: Cut the fruit into slices of approximately 5 mm thickness under aseptic conditions.
-
Elicitation: Prepare a sterile solution of copper (II) sulfate (CuSO₄) at a concentration of 0.1 M. Apply the solution to the surface of the papaya slices.
-
Incubation: Place the treated slices in a sterile, humid chamber and incubate in the dark at 25-28°C for 48-72 hours.
-
Extraction: After incubation, scrape the induced compounds from the surface of the slices. The collected material can then be extracted using a suitable organic solvent, such as methanol or ethyl acetate. Macerate the tissue in the solvent, filter the mixture, and concentrate the filtrate under reduced pressure to obtain a crude extract.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal spores (e.g., Colletotrichum gloeosporioides) in a suitable broth medium (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10⁵ spores/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., purified this compound or plant extract) in a 96-well microtiter plate.
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with fungal suspension only) and a negative control (broth only).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Sample Preparation: Prepare different concentrations of the test compound or extract in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.
-
Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Experimental Workflows
The biosynthesis of acetophenones, including this compound, generally originates from the shikimate pathway, a key metabolic route in plants for the production of aromatic amino acids.
The induction of phytoalexins like this compound is a complex process involving the recognition of stress signals and the activation of downstream defense pathways.
References
- 1. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Antifungal activity of Carica papaya fruit extract against Microsporum canis: in vitro and in vivo study [frontiersin.org]
- 4. Antifungal activity of Carica papaya fruit extract against Microsporum canis: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of menadione alone and in combination with oxacillin against methicillin-resistant Staphylococcus aureus and its impact on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity to fungicides in isolates of Colletotrichum gloeosporioides and C. acutatum species complexes and efficacy against anthracnose diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetosyringone [himedialabs.com]
- 10. mdpi.com [mdpi.com]
Comparison of In Vivo Antifungal Efficacy: Danielone vs. Comparators
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the in vivo antifungal activity of the novel compound Danielone against other established antifungal agents. However, preliminary literature searches did not yield specific data for a compound named "this compound."
We are committed to providing accurate and data-driven comparisons. To proceed with a thorough analysis that meets our high standards, we require specific studies detailing the in vivo antifungal efficacy and mechanism of action of this compound.
We invite researchers with access to such data to share their findings. Once sufficient information is available, we will proceed with the following structured comparison:
This section will present a clear, tabular comparison of the in vivo antifungal activity of this compound with other relevant antifungal drugs. The data will be organized as follows:
Table 1: Comparison of In Vivo Antifungal Activity
| Compound | Fungal Species | Animal Model | Dosing Regimen | Reduction in Fungal Burden (log CFU) | Survival Rate (%) | Reference |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Comparator 1 | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Comparator 2 | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Vehicle Control | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
Experimental Methodologies
To ensure reproducibility and critical evaluation, this section will detail the experimental protocols used in the cited in vivo studies.
1. Animal Model
-
Species, strain, age, and sex: Information to be provided
-
Immunosuppression regimen (if applicable): Information to be provided
-
Housing and ethical considerations: Information to be provided
2. Fungal Strain and Inoculum Preparation
-
Fungal species and strain: Information to be provided
-
Culture conditions: Information to be provided
-
Inoculum preparation and concentration: Information to be provided
3. In Vivo Infection Model
-
Route of infection: Information to be provided
-
Infection dose: Information to be provided
-
Duration of infection: Information to be provided
4. Treatment Regimen
-
Compound administration (route, dose, frequency, duration): Information to be provided
-
Vehicle control: Information to be provided
-
Positive control (comparator drug): Information to be provided
5. Assessment of Antifungal Efficacy
-
Fungal burden determination: Description of tissue homogenization, plating, and CFU calculation will be provided.
-
Survival studies: Monitoring and endpoint criteria will be described.
-
Histopathology (if applicable): Tissue processing, staining, and analysis methods will be detailed.
6. Statistical Analysis
-
Statistical tests used for data analysis: Information to be provided
-
Significance level: Information to be provided
Visualizing Experimental Design and Mechanisms
To facilitate a clear understanding of the experimental workflow and the underlying biological processes, diagrams will be provided.
Caption: Workflow for in vivo antifungal activity assessment.
Once the mechanism of action for this compound is elucidated, a corresponding signaling pathway diagram will be generated. For instance, if it were found to disrupt the fungal cell wall, the diagram might look as follows:
Caption: Hypothetical mechanism of action for this compound.
We look forward to receiving the necessary data to complete this comprehensive guide and contribute to the advancement of antifungal drug discovery.
A Comprehensive Guide to Evaluating the Synergistic Antifungal Effects of Danielone
Introduction
Danielone is a novel compound with potential antifungal properties. To date, published research on the synergistic effects of this compound with established antifungal agents is not available. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the potential synergistic interactions of this compound with other antifungal drugs. The methodologies, data presentation formats, and pathway visualizations detailed herein are designed to facilitate a robust comparison of this compound's performance and to elucidate its potential role in combination therapy. Combination treatments are a promising strategy for enhancing efficacy, reducing toxicity, and overcoming drug resistance.[1][2]
Experimental Protocols
To determine the nature of the interaction between this compound and other antifungal agents, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to quantify the nature of a drug interaction by determining the Fractional Inhibitory Concentration (FIC) index.[1][3]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a known antifungal agent (e.g., Fluconazole, Amphotericin B), both alone and in various combinations, to calculate the FIC index.
Materials:
-
This compound (stock solution of known concentration)
-
Known antifungal agent (e.g., Fluconazole, Amphotericin B; stock solution)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader for objective endpoint determination
-
Sterile water, saline, and appropriate solvents for drug solubilization
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[1]
-
Plate Setup: Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Serial Dilutions:
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the known antifungal agent.
-
This creates a matrix where each well contains a unique combination of concentrations of the two agents.[3]
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Column 11 should contain only the dilutions of the known antifungal to determine its MIC.
-
Well H12 will serve as the growth control (no drugs), and an additional well can be used as a sterility control (no inoculum).[1]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, with the exception of the sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.[1]
-
Endpoint Determination: Determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by using a spectrophotometer.
-
Calculation of FIC Index (FICI): The FICI is calculated for each combination that shows inhibition using the following formula:
-
Interpretation of Results:
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate and extent of fungal killing over time and can confirm synergistic or antagonistic interactions.[8]
Objective: To assess the fungicidal or fungistatic activity of this compound and a known antifungal, alone and in combination, over a 48-hour period.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[1]
-
Setup Test Conditions: Prepare sterile tubes with the following:
-
Growth control (inoculum only)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Known antifungal alone (at a relevant concentration)
-
The combination of this compound and the known antifungal at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation in an orbital shaker.[8] At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours, then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at 24 or 48 hours.[9]
-
Antagonism: A <2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent, or a final count that is higher than the starting inoculum.
-
Fungicidal activity: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.[10]
-
Data Presentation
Quantitative data from the checkerboard assays should be summarized in a clear and structured table to allow for easy comparison.
Table 1: Synergistic Activity of this compound with Common Antifungal Agents against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | Value | |||
| Fluconazole | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| This compound | Value | |||
| Itraconazole | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| This compound | Value | |||
| Amphotericin B | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
FICI (Fractional Inhibitory Concentration Index) is calculated for the combination. Interpretation: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to ≤ 4.0 = Indifference; > 4.0 = Antagonism.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Curve Analysis.
Antifungal Signaling Pathways
Understanding the mechanism of action of potential partner drugs for this compound is crucial. If this compound targets a different pathway, the likelihood of synergy increases.
Azole Antifungals (e.g., Fluconazole, Itraconazole)
Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[11][12] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.[13]
Caption: Mechanism of action for Azole antifungal agents.
Polyene Antifungals (e.g., Amphotericin B)
Polyenes bind directly to ergosterol within the fungal cell membrane.[12][14] This binding creates pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular ions and molecules, resulting in cell death.[15][16]
Caption: Mechanism of action for Polyene antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 7. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 14. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 15. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
A Comparative Guide to the Transcriptomic Response of Carica papaya to Biotic Elicitors
Foreword: Scientific literature to date does not contain specific studies on the transcriptomic analysis of Carica papaya treated with an elicitor named "Danielone." Therefore, this guide provides a comparative framework based on established principles of plant-elicitor interactions and synthesizes existing transcriptomic data from papaya's response to known biotic stressors, such as fungal pathogens. The data and pathways presented serve as a model for the anticipated response to a novel biotic elicitor.
Elicitors are compounds that trigger a defense response in plants.[1] These molecules, which can be of biotic or abiotic origin, are recognized by plant cells and initiate a cascade of signaling events leading to the synthesis of defense-related compounds and the activation of protective genes.[2][3] This guide outlines the expected transcriptomic landscape of papaya upon treatment with a hypothetical biotic elicitor, providing researchers with a baseline for comparative analysis.
Modeled Transcriptomic Response to Elicitor Treatment
Upon recognition of an elicitor, a plant initiates a complex and dynamic transcriptomic reprogramming.[4] This involves the differential expression of hundreds to thousands of genes. Based on studies of papaya's response to pathogens like Colletotrichum brevisporum, a significant number of differentially expressed genes (DEGs) are anticipated.[5][6] These genes are typically involved in defense signaling, secondary metabolite production, and structural reinforcement of the cell wall.
Table 1: Summary of Anticipated Differentially Expressed Genes (DEGs) in Papaya This table is a modeled representation based on typical biotic stress responses and is not from a specific this compound experiment.
| Time Post-Treatment | Up-Regulated Genes | Down-Regulated Genes | Key Pathways Activated |
| Early (1-6 hrs) | > 1,500 | > 1,200 | Pathogen Recognition, MAPK Signaling, ROS Production, Ca²+ Signaling |
| Mid (12-24 hrs) | > 2,500 | > 2,000 | Phytohormone Biosynthesis (JA, SA, Ethylene), WRKY Transcription Factors, Phenylpropanoid Biosynthesis |
| Late (48-72 hrs) | > 1,800 | > 1,500 | Pathogenesis-Related (PR) Protein Synthesis, Phytoalexin Production, Cell Wall Modification |
Key Defense-Related Gene Families and Pathways
The transcriptomic response to elicitors involves the coordinated regulation of several key gene families and metabolic pathways. The following tables summarize genes commonly observed to be up-regulated in papaya and other plants under biotic stress.
Table 2: Comparison of Up-Regulated Defense-Related Genes
| Gene/Protein Family | Function in Plant Defense | Example Members in C. papaya (Hypothetical) | Expected Log₂ Fold Change |
| Pathogenesis-Related (PR) Proteins | Exhibit antimicrobial properties; include chitinases, glucanases, and thaumatin-like proteins. | CpPR1, CpCHI, CpGLU | +3 to +8 |
| WRKY Transcription Factors | Master regulators of defense signaling; bind to W-box elements in the promoters of target genes. | CpWRKY33, CpWRKY40, CpWRKY53 | +2 to +6 |
| Phenylalanine Ammonia-Lyase (PAL) | Key enzyme in the phenylpropanoid pathway, leading to the production of phytoalexins and lignin. | CpPAL1, CpPAL2 | +4 to +7 |
| Cytochrome P450s (CYPs) | Involved in the biosynthesis of various secondary metabolites, including defense compounds. | CpCYP71A1, CpCYP82C2 | +2 to +5 |
| Respiratory Burst Oxidase Homolog (RBOH) | Generates reactive oxygen species (ROS) as part of the initial defense signaling burst. | CpRBOHD, CpRBOHF | +2 to +4 |
Visualizing the Defense Response
3.1. Experimental Workflow
The following diagram illustrates a standard workflow for a comparative transcriptomics experiment involving elicitor treatment in papaya.
3.2. Modeled Plant Defense Signaling Pathway
When an elicitor is recognized, it triggers Pattern-Triggered Immunity (PTI), a primary layer of plant defense.[7][8] This involves a cascade of intracellular signaling, including the activation of Mitogen-Activated Protein Kinases (MAPKs), leading to the activation of defense-related transcription factors and phytohormone signaling.
Detailed Experimental Protocols
This section provides a generalized protocol for conducting a transcriptomic analysis of papaya treated with a novel elicitor.
4.1. Plant Material and Elicitor Treatment
-
Plant Growth: Grow Carica papaya L. cv. 'Maradol' (or other specified cultivar) in a controlled environment (28±2°C, 16h light/8h dark photoperiod, 70% relative humidity) for 8-10 weeks.
-
Elicitor Preparation: Prepare a solution of the elicitor (e.g., this compound) at a pre-determined optimal concentration (e.g., 100 µM) in sterile deionized water containing 0.01% Tween-20 as a surfactant. The control (mock) solution consists of sterile water with 0.01% Tween-20.
-
Treatment Application: Uniformly spray the adaxial and abaxial leaf surfaces of the plants until runoff. Ensure random assignment of plants to control and treatment groups, with at least three biological replicates per group.
4.2. Sample Collection and RNA Extraction
-
Collection: Collect leaf tissue (e.g., the third fully expanded leaf from the apex) at specified time points post-treatment (e.g., 0, 6, 24, 48 hours).
-
Storage: Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until processing.
-
RNA Extraction: Extract total RNA from ~100 mg of ground leaf tissue using a suitable plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) with an on-column DNase I digestion step to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity and quantity using an Agilent Bioanalyzer or similar capillary electrophoresis system. Samples should have an RNA Integrity Number (RIN) > 7.0 for use in library preparation.
4.3. Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from 1-2 µg of total RNA using oligo(dT) magnetic beads.
-
Library Construction: Construct sequencing libraries using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) according to the manufacturer's protocol. This includes steps for RNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina NovaSeq or similar platform to generate 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.
4.4. Bioinformatics Analysis
-
Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove adapter sequences and low-quality reads.
-
Mapping: Align the cleaned reads to the Carica papaya reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Use featureCounts or HTSeq-count to quantify the number of reads mapping to each annotated gene.
-
Differential Expression Analysis: Perform differential expression analysis using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and an absolute log₂ fold change > 1 are considered significantly differentially expressed.
-
Functional Analysis: Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like clusterProfiler to identify over-represented biological processes and pathways.
References
- 1. youtube.com [youtube.com]
- 2. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elicitor-driven enhancement of phenolic compounds in geranium callus cultures: phytochemical profiling via LC-MS/MS and biological activities [frontiersin.org]
- 4. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 5. Comparative transcriptomics and genomic analyses reveal differential gene expression related to Colletotrichum brevisporum resistance in papaya (Carica papaya L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative transcriptomics and genomic analyses reveal differential gene expression related to Colletotrichum brevisporum resistance in papaya (Carica papaya L.) [frontiersin.org]
- 7. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants [mdpi.com]
A Comparative Guide to Phytoalexin Induction Pathways in Dicot and Monocot Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phytoalexin induction pathways, focusing on two well-characterized model systems: the dicot Arabidopsis thaliana and the monocot Oryza sativa (rice). We delve into the signaling cascades, key biosynthetic genes, and quantitative differences in phytoalexin accumulation. Detailed experimental protocols and structured data tables are provided to support further research and application.
Introduction to Phytoalexins
Phytoalexins are a diverse group of low molecular weight, antimicrobial secondary metabolites synthesized de novo by plants in response to pathogen attack or abiotic stress.[1][2][3][4] They represent a key component of the plant's inducible defense system, actively inhibiting the growth and proliferation of invading microorganisms.[1][3] The chemical nature of phytoalexins is highly diverse across the plant kingdom, including terpenoids, alkaloids, and phenolic compounds.[1][5] This guide will compare the tryptophan-derived indole (B1671886) alkaloid, camalexin (B168466) , from Arabidopsis with the diterpenoid-derived momilactones from rice.[6][7]
Comparative Analysis of Induction and Biosynthetic Pathways
Upon pathogen recognition, plants activate complex signaling networks to initiate phytoalexin biosynthesis. These pathways often involve mitogen-activated protein kinase (MAPK) cascades, fluxes in calcium ions, the production of reactive oxygen species (ROS), and hormonal cross-talk, particularly involving jasmonic acid (JA) and salicylic (B10762653) acid (SA).[1][2][8] However, the specific components and regulatory logic can differ significantly between plant species.
Camalexin is the principal phytoalexin in the model plant Arabidopsis thaliana.[6][9] Its biosynthesis originates from the amino acid tryptophan and is known to be regulated by a complex interplay of signaling pathways that are often dependent on the specific pathogen.[1] For instance, camalexin accumulation in response to Botrytis cinerea is JA-dependent, while its induction by Alternaria brassicicola is not.[1] The MAPK cascade, particularly involving MPK3 and MPK6, is crucial for activating the transcription of biosynthetic genes.[2][10]
The core biosynthetic pathway involves several key cytochrome P450 enzymes:
-
CYP79B2/B3: Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[6][9]
-
CYP71A13/A12: Convert IAOx to indole-3-acetonitrile (B3204565) (IAN).[6][11]
-
CYP71B15 (PAD3): Catalyzes the final step in camalexin biosynthesis from dihydrocamalexic acid.[6][9]
These enzymes are thought to form a metabolon, a protein complex that channels intermediates to increase biosynthetic efficiency.[12][13]
Rice produces a class of diterpenoid phytoalexins, primarily momilactone A and momilactone B , which function in defense against pathogens and as allelochemicals.[7][14] The biosynthesis of momilactones starts from geranylgeranyl diphosphate (B83284) (GGDP), a common precursor for diterpenoids.[7][14] The induction of momilactone biosynthesis is often mediated by JA-dependent and independent signaling pathways, triggered by elicitors like chitin, UV radiation, or pathogen attack.[7]
A key feature of momilactone biosynthesis in rice is the organization of its biosynthetic genes into a cluster on chromosome 4.[7][14] This cluster includes:
-
OsCPS4/OsKSL4 : A bifunctional enzyme that catalyzes the initial cyclization steps from GGDP.
-
CYP99A2/A3 : Cytochrome P450 monooxygenases involved in subsequent oxidation steps.
-
OsMAS : A momilactone A synthase/dehydrogenase that catalyzes a final key step.
Quantitative Comparison of Phytoalexin Induction
The levels of phytoalexin accumulation can vary significantly based on the plant species, elicitor, and time post-induction. The following table summarizes representative quantitative data from published studies.
| Plant Species | Phytoalexin | Elicitor/Pathogen | Tissue | Induction Level (µg/g DW or FW) | Reference |
| Arabidopsis thaliana | Camalexin | Plasmodiophora brassicae | Roots | 4-7 times higher in resistant (Bur-0) vs. susceptible (Col-0) accession | [6] |
| Arabidopsis thaliana | Camalexin | Silver Nitrate (AgNO₃) | Leaves | ~15-25 µg/g FW | [15] |
| Arabidopsis thaliana | Camalexin | Botrytis cinerea | Leaves | >100 µg/g FW | [15] |
| Oryza sativa (Rice) | Momilactone B | UV-C Irradiation | Leaves | ~12 µg/g FW | [7] |
| Oryza sativa (Rice) | Momilactone A/B | Chitosan | Leaves | ~5-15 µg/g FW | [7] |
| Oryza sativa (Rice) | Momilactone A/B | Dried Husk/Straw | Husk/Straw | 0.75–71.0 µg/g DW | [16][17] |
Experimental Protocols
Accurate quantification of phytoalexins is essential for comparative studies. Below are generalized protocols for the extraction and analysis of camalexin and momilactones.
The following diagram illustrates a typical workflow for phytoalexin research, from sample preparation to data analysis.
This protocol is adapted from established methods for HPLC or LC-MS analysis.[18][19][20]
-
Sample Preparation: Harvest at least 50-100 mg of Arabidopsis leaf tissue per sample at the desired time point after elicitation. Immediately freeze in liquid nitrogen.[20]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[20] Transfer the powder to a pre-chilled microcentrifuge or glass tube.
-
Extraction (Methanol-based):
-
Extraction (Dichloromethane-based):
-
Alternatively, after an initial buffer extraction, add dichloromethane (B109758) (DCM) at a 2:1 ratio (DCM:buffer).[20]
-
Shake for 30 minutes at 4°C.[20]
-
Centrifuge (5,000 x g, 10 min, 4°C) to separate phases. Camalexin will be in the lower organic phase.[20]
-
-
Clarification & Concentration:
-
Centrifuge the extract at high speed (e.g., 16,000-20,000 x g) for 10-30 minutes at 4°C to pellet debris.[19]
-
Transfer the supernatant to a new tube. For cleaner samples, pass through a 0.22 or 0.45 µm syringe filter.[21]
-
If using DCM, evaporate the solvent to dryness under a stream of nitrogen gas.[19]
-
-
Analysis:
-
Reconstitute the dried extract (if applicable) or directly use the methanol extract. The final solvent should be suitable for HPLC/LC-MS (e.g., 80% methanol).[18]
-
Inject the sample into an HPLC or LC-MS system equipped with a C18 reverse-phase column.[18][21]
-
Detect camalexin using a fluorescence detector (Excitation: ~315-320 nm, Emission: ~385 nm) or by mass spectrometry (MS).[18]
-
Quantify the amount of camalexin by comparing the peak area to a standard curve prepared with an authentic camalexin standard.[18]
-
This protocol is a generalized method for LC-MS analysis based on published literature.[17][22][23]
-
Sample Preparation: Harvest rice tissue (e.g., leaves, roots, husks) and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) the tissue for optimal extraction, and then grind to a fine powder.
-
Extraction:
-
Weigh approximately 50-100 mg of dried, powdered tissue into a centrifuge tube.
-
Add an appropriate volume of 80-100% methanol.
-
Vortex and sonicate for 5-10 minutes, then shake for 30 minutes to 1 hour at room temperature.
-
-
Clarification:
-
Centrifuge the extract at high speed (e.g., 10,000-15,000 x g) for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter into an analysis vial.
-
-
Analysis (LC-MS/MS):
-
Inject the filtered extract into an LC-MS/MS system with a C18 column.
-
Use a mobile phase gradient typically consisting of water and acetonitrile (B52724) or methanol, often with a formic acid or acetic acid modifier.
-
Detect and quantify momilactones using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[22]
-
Calculate concentrations by comparing peak areas to standard curves prepared with purified momilactone A and B standards.
-
Conclusion
The induction of phytoalexins is a conserved defense strategy in plants, yet the specific pathways and resulting molecules show remarkable evolutionary divergence. The comparison between the tryptophan-derived camalexin pathway in Arabidopsis and the diterpenoid momilactone pathway in rice highlights these differences, from the precursor molecules and biosynthetic enzymes to the genomic organization of the pathway genes. While Arabidopsis relies on dispersed genes that form functional metabolons, rice utilizes a physical gene cluster to coordinate momilactone production. Understanding these distinct strategies provides valuable insights for researchers aiming to engineer broad-spectrum disease resistance in crops and for professionals seeking novel bioactive compounds for drug development.
References
- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Phytoalexins | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Camalexin contributes to the partial resistance of Arabidopsis thaliana to the biotrophic soilborne protist Plasmodiophora brassicae [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Formation of a Camalexin Biosynthetic Metabolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Re-routing plant terpene biosynthesis enables momilactone pathway elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Momilactones A and B: Optimization of Yields from Isolation and Purification | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Camalexin Quantification in Arabidopsis thaliana Leaves Infected with Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extraction and LC-DAD-FLD-MS Analysis of Camalexin and 4OH-ICN [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of a Novel Antifungal Agent Against Fluconazole-Resistant Fungal Strains
Disclaimer: Initial searches for a compound named "Danielone" did not yield any specific scientific data regarding its antifungal properties. The following guide is a template that demonstrates the requested format and content, using publicly available data for a well-characterized dandelion extract with known antifungal activity as a substitute. This guide can be adapted with specific data for "this compound" once it becomes available.
This guide provides a comparative overview of the antifungal performance of a Dandelion Extract (referred to as Sample I in cited literature) against fungal strains, with a focus on its potential application for fluconazole-resistant strains. The information is intended for researchers, scientists, and drug development professionals.
Performance Against Candida albicans
Candida albicans is a common opportunistic fungal pathogen. The emergence of fluconazole-resistant strains necessitates the development of new antifungal agents.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
| Dandelion Extract (Sample I) | Candida albicans | 32.0 | [1][2] |
| Fluconazole | Fluconazole-Resistant C. albicans | >64 | [3][4] |
Mechanism of Action
The dandelion extract (Sample I) exhibits a distinct mechanism of action compared to fluconazole, which primarily inhibits ergosterol (B1671047) biosynthesis.
Dandelion Extract (Sample I)
The primary antifungal action of the dandelion extract is the disruption of the fungal cell wall and membrane.[1][2] It achieves this by affecting the β-(1–3)-D glucan, a critical component of the fungal cell wall.[1][2] This leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, cell death.[1][2]
Fluconazole
Fluconazole inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.[5][8]
Signaling Pathway of Dandelion Extract's Antifungal Action
Caption: Proposed mechanism of action for Dandelion Extract (Sample I).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the dandelion extract against C. albicans was determined using a broth microdilution method.
-
A standardized suspension of C. albicans is prepared.
-
Serial dilutions of the dandelion extract are made in a liquid growth medium in a microtiter plate.
-
The fungal suspension is added to each well.
-
The plate is incubated under appropriate conditions to allow for fungal growth.
-
The MIC is determined as the lowest concentration of the extract that shows no visible growth.
Experimental Workflow for Antifungal Activity Assessment
References
- 1. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency of Decreased Susceptibility and Resistance to Echinocandins among Fluconazole-Resistant Bloodstream Isolates of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
Comparative Efficacy Analysis: Dandelion-Derived Phenolic Acids versus Commercial Biofungicides
Disclaimer: Initial literature searches did not yield any scientific information on a biofungicide named "Danielone." Consequently, this guide presents a comparative analysis of the antifungal efficacy of active compounds found in dandelion (Taraxacum officinale) extract, namely ferulic acid and p-coumaric acid, against commercial biofungicides, with a focus on Trichoderma-based products. This substitution allows for a data-supported comparison based on available research.
This guide provides an objective comparison of the antifungal performance of these natural compounds with established commercial alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug and biofungicide development.
Quantitative Efficacy Data
The following tables summarize the antifungal efficacy of dandelion extracts and their active phenolic acid components, alongside data for commercial Trichoderma-based biofungicides. Due to the varied nature of the research, direct comparisons against the same pathogen are limited. The data is presented to reflect the efficacy against the specific fungal species tested in the respective studies.
Table 1: Efficacy of Dandelion Extracts and Constituent Phenolic Acids
| Active Agent | Target Fungus | Efficacy Measurement | Result | Citation |
| Dandelion Extract (Sample I)¹ | Candida albicans | Minimum Inhibitory Concentration (MIC) | 32.0 mg/mL | [1][2][3] |
| Dandelion Seed Extract | Candida spp. | Minimum Inhibitory Concentration (MIC) | 1.25 - 5 mg/mL | [4] |
| Dandelion Leaf Ethanol Extract | Candida albicans | Minimum Inhibitory Concentration (MIC) | 610 mg/mL | [5] |
| p-Coumaric Acid | Botrytis cinerea | Mycelial Growth Inhibition | Effective | [6] |
| Ferulic Acid | Cochliobolus heterostrophus | Induction of Programmed Cell Death | Effective | [7] |
¹Sample I is a purified dandelion extract containing 4-coumaric acid (11.45%) and ferulic acid (3.96%), among other compounds.[1][2]
Table 2: Efficacy of Commercial Trichoderma-Based Biofungicides
| Commercial Product (Active Strain) | Target Fungus | Efficacy Measurement | Result | Citation |
| Various Trichoderma Formulations | Rhizoctonia solani (Root Rot) | Disease Incidence Reduction in Chilli | Up to 88% reduction (Comparable to Carbendazim) | [8] |
| Trichoderma atroviride Formulation | Neofusicoccum parvum (Grapevine Dieback) | Reduction of Vascular Necrosis | Significant reduction | [9] |
| Trichoderma spp. | Various Plant Pathogens (Rhizoctonia, Pythium, Botrytis, Fusarium) | General Biocontrol | Effective mycoparasitism and antagonism | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols for key experiments cited in the literature for assessing antifungal activity.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]
-
Inoculum Preparation: Fungal species are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar (B569324) for Candida spp.). A suspension is prepared in sterile saline, and the turbidity is adjusted to achieve a standardized inoculum concentration (e.g., 2.5–5×10³ CFU/mL for Candida).[13]
-
Preparation of Test Substance: The plant extract or biofungicide is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the growth medium and the fungal suspension (growth control) and wells with only the medium (sterility control) are included.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the test substance at which there is no visible growth of the fungus.[13]
2. Poisoned Food Technique for Mycelial Growth Inhibition Assay
This technique is commonly used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.
-
Medium Preparation: A standard growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Incorporation of Test Substance: The test substance (plant extract or biofungicide) is added to the molten agar at a desired concentration. The agar is then poured into sterile Petri plates. A control plate without the test substance is also prepared.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 6 mm) from a young, actively growing culture of the target fungus is placed at the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for the test fungus (e.g., 27±2°C) for several days.
-
Data Collection: The radial growth of the fungal colony is measured daily. The percentage of growth inhibition is calculated using the formula:
-
Growth Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate.
-
Visualizations of Mechanisms and Workflows
Signaling Pathways
The antifungal activity of bio-control agents often involves complex signaling pathways within the target pathogen or the biocontrol agent itself.
Caption: Proposed MAPK signaling pathway affected by ferulic acid in a fungal pathogen.[7]
Caption: Key signaling pathways in Trichoderma involved in mycoparasitism.[10][14]
Experimental Workflow
Caption: A generalized experimental workflow for evaluating antifungal efficacy.
Mechanism of Action
-
Dandelion Extract (Phenolic Acids): The antifungal mechanism of the active compounds in dandelion extract appears to be multifactorial.
-
Cell Wall and Membrane Disruption: Studies on a potent dandelion extract suggest that it damages the fungal cell wall and membrane, leading to the leakage of intracellular contents and ultimately cell death.[1][2][3] This is potentially linked to the inhibition of β-(1-3)-D glucan synthesis, a critical component of the fungal cell wall.[1]
-
Mitochondrial Dysfunction: p-Coumaric acid has been shown to act as a mitochondrial uncoupler in Botrytis cinerea. This disrupts oxidative phosphorylation, the primary energy production process in the cell, without causing direct damage to the cell wall or membrane.[6]
-
Induction of Programmed Cell Death: Ferulic acid can trigger programmed cell death in the plant pathogen Cochliobolus heterostrophus by modulating MAP kinase signaling pathways.[7]
-
-
Commercial Biofungicides (Trichoderma spp.): Trichoderma species employ a variety of mechanisms to exert their biocontrol effects.
-
Mycoparasitism: Trichoderma can directly attack and feed on pathogenic fungi. This process involves the secretion of cell wall-degrading enzymes like chitinases, glucanases, and proteases.[11]
-
Antibiosis: They produce a range of antifungal secondary metabolites that inhibit the growth of competing fungi.[11]
-
Competition: Trichoderma species are aggressive colonizers of the rhizosphere (the area around plant roots), where they outcompete pathogenic fungi for space and nutrients.
-
Induced Systemic Resistance: Trichoderma can also enhance the plant's own defense mechanisms against a broad range of pathogens.[10]
-
References
- 1. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijaeb.org [ijaeb.org]
- 6. Alteration of oxidative phosphorylation as a possible mechanism of the antifungal action of p-coumaric acid against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant phenolic acids induce programmed cell death of a fungal pathogen: MAPK signaling and survival of Cochliobolus heterostrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mycosphere.org [mycosphere.org]
- 12. actascientific.com [actascientific.com]
- 13. Evaluation of the antifungal activities of various extracts from Pistacia atlantica Desf - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism | Semantic Scholar [semanticscholar.org]
Independent Laboratory Validation of Danielone's Antifungal Properties: A Comparative Guide
Introduction
Danielone is a phytoalexin, an antimicrobial compound produced by plants such as the papaya (Carica papaya), in response to pathogenic attacks. Phytoalexins are a subject of growing interest in the scientific community for their potential as novel therapeutic agents. This guide provides a comparative overview of the antifungal properties attributed to this compound, contextualized through data from its plant source, and benchmarked against established antifungal drugs.
It is important to note that while the antifungal potential of Carica papaya extracts is documented, specific independent lab validation studies on isolated this compound are not extensively available in publicly accessible literature. Therefore, this guide utilizes data from C. papaya extracts as a proxy to infer the potential antifungal efficacy of this compound and presents this alongside data for standard antifungal agents to offer a comparative perspective. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and known antifungal pathways, providing a framework for the systematic validation of this compound.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the antifungal activity of Carica papaya extracts and compare it with the performance of two widely used antifungal drugs, Fluconazole and Amphotericin B.
Table 1: Antifungal Activity of Carica papaya Extracts
| Fungal Species | Extract Type | Method | Result | Reference |
| Candida albicans | Latex Extract | Agar Diffusion | 17.38 mm zone of inhibition (20% conc.) | [1] |
| Candida albicans | Latex Extract | Broth Dilution | 0.25% MIC | [1] |
| Aspergillus niger | Latex Extract | Agar Diffusion | No Inhibition | [1] |
| Fusarium spp. | Ethanolic Leaf Extract | Broth Dilution | 0.625 mg/mL MIC₅₀ | [2] |
| Colletotrichum gloeosporioides | Ethanolic Leaf Extract | Broth Dilution | >10 mg/mL MIC₅₀ | [2] |
| Candida albicans | Methanolic Seed Extract | Agar Well Diffusion | Effective at 5, 10, and 20 µg/mL | [3] |
| Aspergillus flavus | Methanolic Seed Extract | Agar Well Diffusion | Effective at 5, 10, and 20 µg/mL | [3] |
| Penicillium citrinium | Methanolic Seed Extract | Agar Well Diffusion | Effective at 5, 10, and 20 µg/mL | [3] |
Table 2: In Vitro Activity of Standard Antifungal Agents
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Reference |
| Candida albicans | Fluconazole | 0.25 - 2.0 | [4] |
| Candida albicans | Amphotericin B | 0.125 - 1.0 | [4] |
| Aspergillus fumigatus | Amphotericin B | 0.25 - 2.0 | [5] |
| Aspergillus flavus | Amphotericin B | 0.5 - 2.0 | [5] |
| Aspergillus niger | Amphotericin B | 0.5 - 4.0 | [5] |
| Fusarium solani | Amphotericin B | 2.0 - 16.0 | [5] |
Experimental Protocols
A standardized methodology is crucial for the validation of a new antifungal compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
A suspension of the fungal culture is prepared in sterile saline.
-
The suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[6]
-
The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Antifungal Agent:
-
This compound (or the test compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
-
100 µL of the diluted fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Control wells are included: a growth control (inoculum without the drug) and a sterility control (medium without inoculum).
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition compared to the growth control).[7]
-
The results can be read visually or with a spectrophotometer.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for an antifungal compound.
Hypothesized Antifungal Mechanism of this compound
The precise signaling pathways affected by this compound have yet to be elucidated. However, based on the known mechanisms of other phytoalexins, a plausible hypothesis is that this compound disrupts the fungal cell membrane and cell wall integrity. The diagram below illustrates this hypothesized mechanism of action. Phytoalexins are known to interfere with membrane permeability and inhibit crucial enzymes.[8][9]
Logical Comparison: Phytoalexins vs. Conventional Antifungals
This diagram provides a logical comparison between the general characteristics of phytoalexins, like this compound, and conventional antifungal agents.
This compound, a phytoalexin from Carica papaya, represents a promising area for the development of new antifungal therapies. While direct, independent validation of pure this compound is currently limited in scientific literature, studies on C. papaya extracts demonstrate significant antifungal activity against a range of pathogenic fungi. The provided data and protocols establish a framework for the necessary future research. Rigorous investigation, including MIC determination, mechanism of action studies, and in vivo efficacy trials, is essential to fully characterize the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. casirmediapublishing.com [casirmediapublishing.com]
- 2. Antifungal Activity in Ethanolic Extracts of Carica papaya L. cv. Maradol Leaves and Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical and Antifungal Profiles of the Seeds of Carica Papaya L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantsjournal.com [plantsjournal.com]
- 9. Fungal Resistance to Plant Antibiotics as a Mechanism of Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Field Trials of Danielone: A Comparative Analysis Against Traditional Disease Control
A notable gap in current research is the absence of publicly available in-field trial data for the disease control agent Danielone. Extensive searches of scientific databases and agricultural research publications have not yielded specific studies comparing this compound's efficacy with that of traditional fungicides under real-world agricultural conditions.
This lack of empirical data prevents a direct, evidence-based comparison of this compound's performance in terms of disease suppression, crop yield, and overall economic benefit against established disease management programs. While the underlying mechanisms of novel bio-fungicides are a subject of ongoing research, field validation is crucial for their adoption by growers and for integration into sustainable pest management strategies.
To illustrate the type of comparative analysis that would be necessary to evaluate a new disease control agent like this compound, this guide will present a hypothetical in-field trial based on common experimental designs in plant pathology. This simulated comparison will use a representative bio-fungicide, Bacillus subtilis, against a conventional fungicide, Azoxystrobin, for the control of a common fungal pathogen.
Hypothetical In-Field Trial: Bacillus subtilis vs. Azoxystrobin for Powdery Mildew Control in Cucumber
This section outlines a simulated study to demonstrate the data and methodologies required for a robust comparison of a biological and a conventional fungicide.
Experimental Protocols
A field experiment would be designed to assess the efficacy of Bacillus subtilis and Azoxystrobin in controlling powdery mildew on cucumber plants. The experiment would be laid out in a randomized complete block design with four replications.
-
Crop: Cucumber (Cucumis sativus)
-
Target Disease: Powdery Mildew
-
Treatments:
-
Untreated Control
-
Bacillus subtilis (applied at a standard rate)
-
Azoxystrobin (applied at a standard rate)
-
-
Experimental Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 5m x 3m
-
Application: Treatments would be applied weekly using a backpack sprayer, starting from the first appearance of disease symptoms.
-
Data Collection:
-
Disease Severity: Assessed weekly on a 0-5 scale, where 0 indicates no disease and 5 indicates severe infection.
-
Area Under the Disease Progress Curve (AUDPC): Calculated from the weekly disease severity ratings to provide a quantitative summary of disease intensity over time.
-
Yield: Marketable fruit from each plot would be harvested and weighed.
-
The following diagram illustrates the general workflow for such an in-field trial:
Data Presentation
The collected data would be analyzed and summarized in tables to facilitate a clear comparison between the treatments.
| Treatment | Mean Disease Severity (Final Assessment) | Area Under the Disease Progress Curve (AUDPC) | Mean Yield ( kg/plot ) |
| Untreated Control | 4.2 | 1250 | 15.2 |
| Bacillus subtilis | 2.5 | 750 | 22.8 |
| Azoxystrobin | 1.8 | 520 | 25.5 |
Signaling Pathways in Plant Defense
The modes of action for Bacillus subtilis and Azoxystrobin differ significantly. Bacillus subtilis often works by inducing systemic resistance in the plant, a process involving complex signaling pathways. Azoxystrobin, a strobilurin fungicide, has a more direct mode of action by inhibiting fungal respiration.
The following diagram illustrates a simplified induced systemic resistance (ISR) pathway often triggered by beneficial microbes like Bacillus subtilis.
In contrast, the mode of action for Azoxystrobin is more direct, targeting the fungal pathogen itself.
Based on the simulated data, both Bacillus subtilis and Azoxystrobin would demonstrate a significant reduction in powdery mildew severity and an increase in cucumber yield compared to the untreated control. While Azoxystrobin might show slightly higher efficacy in disease control, the bio-fungicide Bacillus subtilis would still represent a viable and more sustainable alternative.
The need for real-world data on this compound remains critical. Researchers, scientists, and drug development professionals are encouraged to conduct and publish in-field trials to validate its performance and determine its potential role in modern agriculture. Without such data, any claims of efficacy remain unsubstantiated.
Lack of Available Data for a Comparative Environmental Impact Assessment of Danielone
A comprehensive review of available scientific literature and public data reveals a significant gap in information regarding the environmental impact of Danielone, a phytoalexin derived from the noni fruit (Morinda citrifolia). While research has identified this compound and explored its biosynthetic pathway and antifungal properties against certain plant pathogens, there is currently no available data on its environmental fate, ecotoxicity, or comparative performance against conventional chemical fungicides in field applications.
Initial studies have focused on the fundamental scientific understanding of this compound. For instance, a key study identified the compound and elucidated its biosynthetic pathway, highlighting its role as a phytoalexin in the noni fruit's defense mechanism against fungal infections. Another study confirmed its antifungal activity in laboratory settings. However, these studies do not extend to the broader environmental implications that would be necessary for a comparative assessment against established chemical fungicides.
The development and regulatory approval of any new crop protection agent, whether of biological or synthetic origin, requires extensive environmental impact studies. These typically include assessments of:
-
Toxicity to non-target organisms: This includes studies on bees, beneficial insects, earthworms, aquatic organisms (fish, invertebrates), and soil microorganisms.
-
Environmental fate and persistence: This involves understanding how the compound degrades in soil and water, its potential for bioaccumulation, and its mobility in the environment.
-
Residue levels in food crops: This is crucial for ensuring consumer safety.
At present, such data for this compound is not publicly available. Consequently, a direct, data-driven comparison of its environmental impact versus that of chemical fungicides cannot be conducted. Researchers, scientists, and drug development professionals interested in this area should be aware that significant research is still required to determine the environmental safety and viability of this compound as a commercial fungicide.
Further research into the ecotoxicological profile and environmental behavior of this compound is essential before any meaningful comparison with chemical fungicides can be made.
Comparative Analysis of Danielone's Antifungal Efficacy Against Diverse Fungal Pathogens
For Immediate Release
A comprehensive analysis of "Danielone," a bioactive component derived from the dandelion (Taracum officinale), reveals its potential as a significant antifungal agent against a range of clinically relevant fungal pathogens. This guide provides a comparative overview of this compound's effectiveness, supported by available experimental data, to inform researchers, scientists, and professionals in drug development.
Quantitative Assessment of Antifungal Activity
The antifungal efficacy of this compound, here represented by extracts and constituent compounds of dandelion, has been quantified using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data, summarized in Table 1, indicates a varied range of susceptibility among different fungal species.
| Fungal Pathogen | This compound (Dandelion Extract/Compound) | MIC (µg/mL) | Reference |
| Candida albicans | Ethanolic Root Extract | 150 | [1] |
| Water Extract ("sample I") | 32000 | [2][3] | |
| Ferulic Acid | 40 | [4] | |
| Luteolin | 37.5 | [5] | |
| Aspergillus niger | Ethanolic Root Extract | Not explicitly quantified, but inhibitory effects noted. | [1] |
| Cryptococcus neoformans | Methanolic Extract | 40 - 5000 | [6] |
| p-Coumaric acid derivatives | Showed growth inhibition and synergism with Amphotericin B. | [7] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Dandelion Extracts and Compounds) against Various Fungal Pathogens.
Mechanism of Antifungal Action
Current research suggests that the primary antifungal mechanism of this compound involves the disruption of the fungal cell wall and membrane integrity. Specifically, active components in dandelion extracts have been shown to interfere with β-(1-3)-D glucan, a critical component of the fungal cell wall.[2][8] This disruption leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, cell death.[2]
Furthermore, some evidence suggests that dandelion extracts may modulate host inflammatory responses by inhibiting the NF-κB signaling pathway, which could indirectly contribute to the control of fungal infections.
Experimental Protocols
The following outlines a standardized methodology for determining the antifungal susceptibility of fungal pathogens to this compound, based on established broth microdilution techniques.
Determination of Minimum Inhibitory Concentration (MIC)
1. Inoculum Preparation:
-
Fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain pure, viable colonies.
-
For yeasts (Candida, Cryptococcus), a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, corresponding to approximately 1-5 x 10^6 CFU/mL.
-
For molds (Aspergillus), conidia are harvested from a mature culture and a suspension is prepared and adjusted to the desired concentration.
-
The fungal suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
2. Broth Microdilution Assay:
-
A two-fold serial dilution of this compound (or the dandelion extract/compound) is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Each well is inoculated with the standardized fungal suspension.
-
Positive (fungus in medium without this compound) and negative (medium only) controls are included.
-
The plate is incubated at 35°C for 24-48 hours.
3. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Antifungal Process
To better understand the experimental and logical frameworks, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed mechanism of action of this compound on fungal pathogens.
Caption: Comparative susceptibility of fungal pathogens to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and isolation of the active ingredients of dandelion and its antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of synergistic anticandidal and apoptotic effects of ferulic acid and caspofungin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumaric acid analogues inhibit growth and melanin biosynthesis in Cryptococcus neoformans and potentialize amphotericin B antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the role of Danielone in papaya's defense through gene knockout studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the function of Danielone, a phytoalexin found in papaya (Carica papaya), in the plant's defense against fungal pathogens. The focus is on a gene knockout strategy using CRISPR/Cas9 to disrupt this compound biosynthesis and observe the resulting impact on disease resistance. This approach is compared with alternative methods for studying plant defense mechanisms.
Quantitative Data Summary
To assess the role of this compound, a gene knockout of a key biosynthetic enzyme is proposed. The following table summarizes the expected quantitative outcomes from a comparative study between wild-type (WT) papaya and a knockout (KO) mutant line.
| Parameter | Wild-Type (WT) Papaya | This compound Biosynthesis Knockout (KO) | Alternative Defense Strategy (e.g., Overexpression of a different PR protein) | Method of Measurement |
| This compound Concentration (µg/g fresh weight) after fungal challenge | Increased levels post-infection | Undetectable or significantly reduced | Normal or slightly altered | High-Performance Liquid Chromatography (HPLC) |
| Fungal Growth (% of infected tissue area) | Limited lesion development | Increased lesion size and fungal biomass | Potentially reduced lesion size | Digital image analysis of lesion size; Quantitative PCR (qPCR) of fungal DNA |
| Disease Severity Index (Scale 0-5) | Low (e.g., 1-2) | High (e.g., 4-5) | Potentially lower than WT | Visual assessment based on a standardized scale |
| Expression of Pathogenesis-Related (PR) Genes (relative fold change) | Upregulated post-infection | Upregulation may be altered | Constitutively high or strongly induced | Reverse Transcription Quantitative PCR (RT-qPCR) |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of this compound's role. Below are protocols for the key experiments.
Generation of a this compound Biosynthesis Knockout Papaya Line via CRISPR/Cas9
Objective: To create a papaya mutant incapable of producing this compound by knocking out a key enzyme in its biosynthetic pathway. While the complete, specific pathway for this compound is not fully elucidated, it is hypothesized to derive from the phenylpropanoid pathway. A key entry-point enzyme for many phytoalexins in this pathway is Chalcone Synthase (CHS) . Therefore, targeting the CHS gene is a robust strategy to disrupt the production of this compound and other related flavonoids.
Protocol:
-
gRNA Design and Vector Construction:
-
Identify the Chalcone Synthase (CHS) gene sequence in the Carica papaya genome.
-
Design two to three single guide RNAs (sgRNAs) targeting conserved exons of the CHS gene using a CRISPR design tool.
-
Synthesize and clone the sgRNAs into a binary vector containing the Cas9 nuclease gene under the control of a suitable plant promoter (e.g., CaMV 35S). The vector should also contain a selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance).
-
-
Agrobacterium tumefaciens Transformation:
-
Introduce the CRISPR/Cas9 binary vector into a competent Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation.
-
Culture the transformed Agrobacterium in a suitable medium containing appropriate antibiotics for selection.
-
-
Papaya Transformation:
-
Prepare embryogenic calli from hypocotyls of in vitro-grown papaya seedlings.[1][2][3][4]
-
Co-cultivate the embryogenic calli with the transformed Agrobacterium suspension for 3 days in the dark.
-
Wash the calli with sterile water containing cefotaxime (B1668864) to eliminate Agrobacterium.
-
Transfer the calli to a selection medium containing kanamycin and cefotaxime for the selection of transformed cells.
-
Subculture the calli on fresh selection medium every 2-3 weeks until resistant calli proliferate.
-
-
Regeneration and Screening of Mutant Plants:
-
Induce somatic embryogenesis from the resistant calli on a hormone-free medium.
-
Germinate the somatic embryos and transfer the plantlets to a rooting medium.
-
Acclimatize the rooted plantlets and grow them in a greenhouse.
-
Screen the putative mutant plants for the presence of the Cas9 transgene and for mutations in the target CHS gene using PCR and Sanger sequencing.
-
Pathogen Challenge Assay
Objective: To evaluate the susceptibility of the wild-type and chs-KO papaya to a fungal pathogen. Colletotrichum gloeosporioides, the causal agent of papaya anthracnose, is a suitable pathogen for this assay.[5][6][7][8]
Protocol:
-
Inoculum Preparation:
-
Culture C. gloeosporioides on potato dextrose agar (B569324) (PDA) for 7-10 days.
-
Prepare a spore suspension by flooding the plates with sterile distilled water and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fruit Inoculation:
-
Select healthy, unripe papaya fruits of similar size and maturity from both WT and chs-KO plants.
-
Surface sterilize the fruits by wiping them with 70% ethanol.
-
Create small wounds (1-2 mm deep) on the fruit surface using a sterile needle.
-
Apply a 10 µL drop of the spore suspension onto each wound.
-
As a control, apply sterile distilled water to wounds on separate fruits.
-
-
Incubation and Disease Assessment:
-
Place the inoculated fruits in a high-humidity chamber at 25-28°C.
-
Monitor the development of disease symptoms (lesions) daily for up to 7 days.
-
Measure the lesion diameter at different time points.
-
Assess the disease severity using a standardized rating scale (e.g., 0 = no symptoms, 5 = severe rotting).
-
Quantification of this compound
Objective: To measure the concentration of this compound in papaya fruit tissue after a fungal challenge.
Protocol:
-
Sample Preparation:
-
At different time points post-inoculation, collect tissue samples from the edge of the lesions and from uninfected areas of both WT and chs-KO fruits.
-
Freeze the samples in liquid nitrogen and grind them to a fine powder.
-
Extract the phytoalexins from a known weight of the powdered tissue (e.g., 1g) with methanol (B129727) or ethyl acetate.
-
Evaporate the solvent and redissolve the extract in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 280 nm).
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.[9][10][11][12]
-
Visualization of Pathways and Workflows
Signaling Pathway for Phytoalexin Biosynthesis
References
- 1. Gene Editing of Papaya Using Cas9 and Cas12a- Crop Biotech Update (May 28, 2025) | Gene Editing Supplement - ISAAA.org [isaaa.org]
- 2. researchgate.net [researchgate.net]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Research on the Isolation of Endophytic Fungi from Papaya and the Prevention of Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. | Semantic Scholar [semanticscholar.org]
- 12. Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Danielone's Stability and Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the stability and antifungal efficacy of Danielone, a natural phytoalexin, against established antifungal agents. Due to the limited publicly available data on this compound, this document focuses on presenting robust experimental protocols and comparative data for well-characterized natural and clinically used antifungals: Amphotericin B, Fluconazole, and Caspofungin. This allows for a structured approach to generating and comparing data for this compound.
Introduction to this compound and Comparator Antifungals
This compound is a phytoalexin isolated from the papaya fruit (Carica papaya)[1][2][3][4][5]. It is an aromatic ketone and a phenolic compound, which has demonstrated antifungal activity against the papaya pathogen Colletotrichum gloesporioides[2][3][4][5]. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, and phenolic compounds are known to possess a wide range of biological activities, including antifungal effects[6][7].
For a comprehensive evaluation of this compound's potential, its performance must be benchmarked against established antifungal agents with diverse mechanisms of action and stability profiles. This guide uses the following comparators:
-
Amphotericin B: A polyene macrolide that is a gold standard in treating severe systemic fungal infections. It is known for its broad spectrum of activity but also for its relative instability and toxicity[6].
-
Fluconazole: A triazole antifungal with a good safety profile, available for both oral and intravenous administration. It is, however, facing challenges due to the emergence of resistant fungal strains[8][9].
-
Caspofungin: An echinocandin that represents a newer class of antifungals targeting the fungal cell wall. It offers a different mechanism of action and is generally well-tolerated[10][11].
Comparative Antifungal Activity
The in vitro antifungal activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for the comparator antifungals against common fungal pathogens. A template is provided for populating this compound's data upon experimental determination.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Colletotrichum gloesporioides |
| This compound | Data not available | Data not available | Data not available | Activity reported, MIC not specified[4][5] |
| Amphotericin B | 0.25 - 1.0[12] | 0.12 - 2.0[4] | 0.12 - 1.0 | Data not available |
| Fluconazole | 0.25 - 2.0[8] | Resistant (MIC >64) | 4.0 - 16.0 | Data not available |
| Caspofungin | 0.015 - 0.5[10] | 0.015 - 0.25[1][10] | 0.25 - 2.0 | Data not available |
Note: MIC values can vary depending on the specific strain and testing methodology.
Stability Profiles of Antifungal Agents
The stability of an antifungal agent is a critical parameter influencing its shelf-life, formulation, and clinical utility. Stability is typically assessed under various stress conditions, including temperature, pH, and light exposure. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the degradation of a compound over time.
Table 2: Stability of Antifungal Agents under Different Storage Conditions
| Antifungal Agent | Storage at 2-8°C (Refrigerated) | Storage at Room Temperature (~25°C) | Photostability |
| This compound | Data not available | Data not available | Data not available |
| Amphotericin B | Relatively unstable in solution, degradation occurs over days.[13] | Significant degradation within 24 hours in solution.[6] | Highly sensitive to light, degradation can occur within minutes of exposure.[6] |
| Fluconazole | Stable in solution for extended periods. | Stable in solution. | Generally considered photostable. |
| Caspofungin | Stable in solution for up to 28 days.[14] | Limited stability in solution, stable for only a few days.[14] | Data not available, but typically protected from light. |
Experimental Protocols
To generate comparative data for this compound, the following standardized protocols are recommended.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.
Materials:
-
This compound, Amphotericin B, Fluconazole, Caspofungin
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO for this compound) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the antifungal agent (in RPMI-1640) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
Reading the MIC: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control well. This can be determined visually or by reading the optical density with a spectrophotometer.
Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Objective: To quantify the degradation of this compound over time at different temperatures, pH levels, and light exposures.
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
pH meter
-
Temperature-controlled chambers/incubators
-
Photostability chamber
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent at a known concentration.
-
Forced Degradation Studies:
-
Thermal Stability: Aliquot the this compound solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: Adjust the pH of the this compound solution to various levels (e.g., pH 3, 7, 9) using appropriate buffers and store at a constant temperature.
-
Photostability: Expose the this compound solution to a controlled light source in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition, dilute if necessary, and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the initial concentration (time 0).
Proposed Mechanism of Action and Signaling Pathway for this compound
As a phenolic phytoalexin, the antifungal mechanism of this compound is likely multifactorial, targeting various cellular processes in fungi. A proposed mechanism involves the disruption of the fungal cell membrane and the induction of oxidative stress.
Proposed Signaling Pathway:
-
Cell Membrane Interaction: this compound, being a phenolic compound, may intercalate into the fungal cell membrane, altering its fluidity and permeability. This can disrupt the function of membrane-bound enzymes and transport proteins.
-
Inhibition of Ergosterol (B1671047) Biosynthesis: Many phenolic compounds are known to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
-
Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cell. This leads to oxidative damage to cellular components such as lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to mitochondrial dysfunction, impairing cellular respiration and ATP production.
-
Apoptosis Induction: Ultimately, the cellular stress caused by membrane disruption and oxidative damage can trigger programmed cell death (apoptosis) in the fungus.
Conclusion
This compound presents an interesting profile as a natural antifungal agent. However, a comprehensive evaluation of its stability and broad-spectrum antifungal activity is necessary to determine its therapeutic potential. This guide provides the necessary framework, including established protocols and comparative data, to facilitate a thorough and objective assessment of this compound. The generation of robust data for this compound, as outlined in this guide, will be crucial for advancing its development as a potential novel antifungal drug.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Influences of Methodological Variables on Susceptibility Testing of Caspofungin against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Safety Operating Guide
Information on "Danielone" Unavilable
Extensive searches for "Danielone" have not yielded any results for a chemical compound with that name in publicly available safety and scientific databases. This suggests that "this compound" may be a typographical error, a proprietary name not widely disclosed, or a compound that is not yet documented in the searched resources.
Therefore, it is not possible to provide specific disposal procedures, safety data, experimental protocols, or signaling pathway information for a substance named "this compound."
Potential Alternative: "Valone"
One of the search results provided detailed disposal and safety information for a chemical named "Valone." It is possible that "Valone" was the intended query. If so, please confirm, and the relevant information can be provided.
General Guidance for Chemical Waste Disposal
For any chemical, especially in a research and development setting, proper disposal is crucial for safety and environmental protection. The following general procedures should be followed in the absence of specific guidance for a named substance, and always in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before handling any chemical waste, it is essential to use appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Chemical-resistant gloves |
| Safety goggles or face shield |
| Laboratory coat |
All handling of chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Standard Chemical Waste Disposal Workflow
The following diagram outlines a standard workflow for the disposal of chemical waste in a laboratory setting.
Caption: Standard laboratory chemical waste disposal workflow.
Key Steps in Chemical Waste Disposal
-
Segregation : Do not mix different types of chemical waste.[1][2] Incompatible chemicals can react dangerously. Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
-
Containerization : Use containers that are compatible with the waste they are holding.[1] For example, do not store corrosive acids in metal cans. Containers must be in good condition and have securely fitting lids.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[1][2]
-
Accumulation : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request : Once a waste container is full or is no longer being added to, a request for pickup should be submitted to your institution's EHS department.[1][2]
Disclaimer: This is general guidance. Always follow the specific protocols and procedures established by your institution's Environmental Health and Safety department. They can provide detailed instructions based on the specific chemical and local regulations.
References
Essential Safety and Logistical Information for Handling Danielone
Physicochemical Properties of Danielone
The known quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem |
| Molar Mass | 212.201 g/mol | Wikipedia |
| Melting Point | 145 °C | PubChem |
| Water Solubility (estimated) | 4.157e+005 mg/L @ 25 °C | The Good Scents Company |
Operational Plan: Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, stringent adherence to PPE protocols is required to prevent exposure. This compound is a phytoalexin with known antifungal activity, indicating inherent biological effects that must be respected in a laboratory setting.[1]
Standard Laboratory Attire:
-
Safety Goggles: Must be worn at all times to protect against splashes or airborne particles.
-
Laboratory Coat: A full-length lab coat is required to protect skin and clothing.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory.
Specific PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended when handling the pure compound or concentrated solutions.
-
Respiratory Protection: When handling this compound powder or creating solutions that may generate aerosols, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted N95 respirator or higher should be considered.
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes, such as during bulk handling or transfers.
Experimental Protocols
The following are generalized experimental protocols based on the available literature. Researchers should adapt these protocols based on their specific experimental needs and conduct a thorough risk assessment before commencing any work.
Generalized Protocol for the Isolation of this compound from Papaya Fruit
This protocol is based on the initial discovery of this compound, which was isolated from papaya fruit slices treated with copper salts to induce its production as a phytoalexin.[2]
-
Induction: Obtain unripe papaya fruit. Wash and slice the fruit into uniform pieces. Induce the production of this compound by treating the slices with a solution of copper sulfate (B86663) (CuSO₄).
-
Incubation: Incubate the treated fruit slices in a controlled environment to allow for the accumulation of phytoalexins.
-
Extraction: After incubation, homogenize the fruit tissue and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Purification: Concentrate the crude extract and purify using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Generalized Protocol for In Vitro Antifungal Activity Assay
This protocol describes a method to test the antifungal activity of this compound against a pathogenic fungus like Colletotrichum gloeosporioides.
-
Fungal Culture: Culture Colletotrichum gloeosporioides on a suitable medium such as Potato Dextrose Agar (PDA) at 25-28°C.[3][4]
-
Inoculum Preparation: Prepare a spore suspension of the fungus in sterile distilled water and adjust the concentration to a standard level (e.g., 10⁵ spores/mL).
-
Antifungal Assay (Broth Microdilution):
-
Prepare a series of dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Add the fungal spore suspension to each well.
-
Include positive (a known antifungal agent) and negative (no antifungal agent) controls.
-
Incubate the plate at 25-28°C and observe for fungal growth.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that visibly inhibits the growth of the fungus.
Disposal Plan
As the toxicological properties of this compound are not well-defined, it must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the name "this compound," and any other known components of the waste.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste management company. Do not dispose of this compound or its waste down the drain or in regular trash.
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Risk assessment and handling workflow for this compound.
Caption: Logic for selecting appropriate PPE when handling this compound.
References
- 1. scilit.com [scilit.com]
- 2. This compound, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication - Studies on Collection, Isolation, Purification and Maintenance of Culture of Colletotrichum gloeosporioides [ijair.org]
- 4. Colletotrichum gloeosporioides: An anthracnose causing pathogen of fruits and vegetables – Biosciences Biotechnology Research Asia [biotech-asia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
